Product packaging for Diethyl 2-oxopentanedioate(Cat. No.:CAS No. 5965-53-7)

Diethyl 2-oxopentanedioate

Cat. No.: B1222868
CAS No.: 5965-53-7
M. Wt: 202.2 g/mol
InChI Key: NGRAIMFUWGFAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 2-oxopentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B1222868 Diethyl 2-oxopentanedioate CAS No. 5965-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAIMFUWGFAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208328
Record name Diethyl alpha-ketoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-53-7
Record name 1,5-Diethyl 2-oxopentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5965-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl alpha-ketoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl oxalpropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl alpha-ketoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL .ALPHA.-KETOGLUTARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9H7KZF90H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Strategic Importance of Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Oxopentanedioate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This compound, a prominent β-keto ester, serves as a highly versatile and valuable building block in modern organic synthesis. Its structural arrangement, featuring a ketone flanked by two ester functionalities, provides a rich platform for a multitude of chemical transformations. This unique reactivity makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmacologically active agents.[1][2] For professionals in drug discovery and development, mastering the synthesis of this key intermediate is paramount for constructing novel molecular entities and optimizing structure-activity relationships (SAR) in lead compounds.[2] This guide provides a comprehensive, field-proven exploration of its synthesis through the Claisen condensation, focusing on mechanistic understanding, practical execution, and strategic optimization.

The Core Reaction: A Mechanistic Deep Dive into the Crossed Claisen Condensation

The synthesis of this compound is achieved via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3] This specific variant involves the reaction between two different esters: one that can form an enolate (diethyl succinate) and one that cannot, acting purely as an electrophile (diethyl oxalate).[4] Understanding the mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.

The reaction proceeds through several distinct, critical stages:

  • Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt). The ethoxide ion selectively deprotonates the α-carbon of diethyl succinate. The choice of base is crucial: using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) prevents transesterification, a competing side reaction that would scramble the ester groups.[5] Diethyl succinate is the enolizable partner because it possesses acidic protons on the carbons adjacent to the carbonyl group.

  • Nucleophilic Acyl Substitution: The newly formed, resonance-stabilized enolate of diethyl succinate acts as a potent carbon nucleophile. It attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an ideal non-enolizable partner as it lacks α-hydrogens and thus cannot self-condense.[3][4] This attack forms a tetrahedral alkoxide intermediate.

  • Intermediate Collapse & Reformation: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This addition-elimination sequence is the hallmark of nucleophilic acyl substitution and results in the formation of the β-keto ester product.[5][6]

  • The Driving Force - Irreversible Deprotonation: The newly formed this compound possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The ethoxide base present in the reaction mixture immediately and irreversibly deprotonates this position. This final acid-base reaction is thermodynamically favorable and shifts the entire reaction equilibrium forward, driving the condensation to completion in high yield, in accordance with Le Chatelier's principle.[5] This step is so critical that the Claisen condensation requires a full stoichiometric equivalent of base, as it is consumed in this final step.[5]

  • Acidic Workup: The reaction is concluded with the addition of a dilute acid (e.g., HCl or H₂SO₄) during the workup phase. This step serves to neutralize any remaining base and protonate the final enolate, yielding the neutral this compound product.[7][8]

Visualizing the Mechanism: Claisen Condensation Pathway

Claisen_Condensation Mechanism for this compound Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup succinate Diethyl Succinate enolate Succinate Enolate succinate->enolate Deprotonation of α-carbon oxalate Diethyl Oxalate intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack base NaOEt product_enol Product Enolate intermediate->product_enol Elimination of EtO⁻ final_product This compound product_enol->final_product Protonation acid H₃O⁺ Workup

Caption: Reaction mechanism of the crossed Claisen condensation.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating methodology derived from standard procedures for Claisen condensations.[7][9] Adherence to anhydrous conditions is critical for success.

Materials and Reagents
  • Diethyl succinate

  • Diethyl oxalate

  • Absolute Ethanol (anhydrous)

  • Sodium metal (handle with extreme care) or commercial Sodium Ethoxide

  • Anhydrous Diethyl Ether

  • Dilute Hydrochloric Acid (e.g., 1M HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Apparatus
  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Step-by-Step Methodology
  • Preparation of Sodium Ethoxide (Base) :

    • Causality: Preparing the base in situ from sodium and absolute ethanol ensures it is fresh and, critically, anhydrous. Water will hydrolyze the esters and consume the base, preventing the condensation.

    • Under an inert atmosphere, charge a three-necked flask with absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to diethyl succinate) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

    • Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

  • Reaction Setup and Reagent Addition :

    • Cool the sodium ethoxide solution in an ice-water bath to 0-5 °C.

    • In a dropping funnel, prepare a mixture of diethyl succinate (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

    • Causality: Using a slight excess of the non-enolizable ester (diethyl oxalate) maximizes the probability of the desired crossed condensation over the self-condensation of diethyl succinate.[4]

    • Add the ester mixture dropwise to the stirred, cooled sodium ethoxide solution over approximately 1-2 hours. Maintain the internal temperature below 10 °C.

    • Causality: Slow, controlled addition is vital. It prevents a rapid exotherm and minimizes the concentration of the enolizable ester at any given time, further suppressing self-condensation.[4]

  • Reaction and Monitoring :

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (diethyl succinate) is consumed.

  • Workup and Isolation :

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid.

    • Causality: This step neutralizes the excess sodium ethoxide and protonates the product enolate to form the final β-keto ester.[7]

    • Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous layer.

    • Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.

    • Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product is a liquid that can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[7]

Quantitative Data and Optimization

The yield of a Claisen condensation is highly dependent on reaction conditions. While specific yield data for the diethyl succinate/diethyl oxalate condensation is not prominently published, analysis of analogous systems provides a strong predictive framework.[10] Optimization can significantly improve outcomes from ~70% to over 85%.[11]

ParameterStandard ConditionOptimization Strategy & RationaleAnticipated Outcome
Base Sodium Ethoxide (1.1 eq)Use stronger, non-nucleophilic bases like Sodium Hydride (NaH) or LDA.[3] Rationale: These bases can deprotonate the ester more completely and irreversibly, potentially reducing side reactions.Increased yield, faster reaction times.[11]
Solvent EthanolSwitch to aprotic solvents like THF or DMF. Rationale: Avoids proton exchange with the solvent, potentially stabilizing the enolate.[11][12]Improved yield and reaction control.
Temperature 0 °C to RefluxMaintain low temperature during addition (-78 °C with LDA) then warm slowly. Rationale: Maximizes kinetic control, favoring the desired crossed product over thermodynamic side products.Higher purity of the crude product.
Stoichiometry 1.2 eq Diethyl OxalateIncrease excess of diethyl oxalate to 1.5-2.0 eq. Rationale: Further drives the reaction towards the crossed product by mass action.Reduced self-condensation byproducts.

Troubleshooting Common Issues

ProblemProbable Cause(s)Self-Validating Solution
Low or No Yield 1. Wet reagents/glassware. 2. Insufficient or decomposed base. 3. Reaction temperature too low.1. Flame-dry all glassware; use anhydrous solvents.[9] 2. Use freshly prepared or high-quality commercial base. 3. Ensure reaction reaches reflux after addition.
Significant Self-Condensation Product 1. Addition of esters was too fast. 2. Insufficient excess of diethyl oxalate. 3. Reaction run at too high a temperature initially.1. Add the ester mixture slowly via a dropping funnel. 2. Increase the equivalents of diethyl oxalate. 3. Pre-cool the base solution and maintain low temperature during addition.
Ester Hydrolysis Presence of water in the reaction.Rigorously adhere to anhydrous conditions throughout the setup and reaction.[9]

Product Characterization

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, showing the connectivity and chemical environment of all atoms in the molecule.[13]

  • Infrared (IR) Spectroscopy : This technique is key for confirming the presence of the characteristic functional groups: a sharp ketone carbonyl stretch (~1720 cm⁻¹) and ester carbonyl stretches (~1740 cm⁻¹).[13][14]

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound, confirming the correct molecular formula.[13]

Conclusion

The Claisen condensation is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism, exercising meticulous control over experimental parameters—particularly anhydrous conditions and reagent stoichiometry—and employing rational optimization strategies, researchers can consistently achieve high yields of this critical synthetic intermediate. This guide serves as a foundational resource, empowering scientists to leverage this chemistry effectively in their pursuit of novel therapeutics and advanced chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-Oxopentanedioate (also known as Diethyl 2-Oxoglutarate), a key intermediate in various synthetic and metabolic pathways. As direct experimental spectra are not comprehensively available in public databases, this document leverages expert analysis of its structural features and data from analogous compounds to present a robust, predictive guide to its spectral characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule with high confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₄O₅, M.W. 202.20 g/mol ) is an aliphatic keto-diester. Its structure is characterized by a five-carbon chain with a ketone at the C2 position and two terminal ethyl ester groups. This unique arrangement of functional groups dictates its spectroscopic signature.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind peak assignments is explained to provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift principles and comparison with its close analog, dimethyl 2-oxoglutarate.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
a-O-CH₂-CH₃~ 1.30Triplet6H~ 7.1
b-C(O)-CH₂-CH₂ -C(O)-~ 2.95Triplet2H~ 6.5
c-C(O)-CH₂ -CH₂-C(O)-~ 3.25Triplet2H~ 6.5
d-O-CH₂ -CH₃~ 4.25Quartet4H~ 7.1

Justification of Assignments:

  • Signal (a) & (d): These signals are characteristic of the two equivalent ethyl ester groups. The methyl protons (a ) are split into a triplet by the adjacent two methylene protons. The methylene protons (d ) are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.25 ppm, and are split into a quartet by the three methyl protons.

  • Signal (b) & (c): These signals correspond to the two methylene groups of the pentanedioate backbone. The C4 methylene protons (b ) are adjacent to the C5 ester carbonyl, while the C3 methylene protons (c ) are adjacent to the C2 ketone. The ketone group is more electron-withdrawing than the ester, thus the protons at C3 are expected to be slightly more deshielded (further downfield) than those at C4. Both appear as triplets due to coupling with each other.

Predicted ¹³C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Signal Assignment Predicted Chemical Shift (δ, ppm)
1-O-CH₂-CH₃ ~ 14.1
2-C(O)-CH₂-CH₂ -C(O)-~ 28.0
3-C(O)-CH₂ -CH₂-C(O)-~ 34.5
4-O-CH₂ -CH₃~ 61.5
5C H₂-C (O)-O-~ 161.0
6-CH₂-C (O)-CH₂-~ 172.5
7-O-C (O)-C (O)-CH₂-~ 193.0

Justification of Assignments:

  • Aliphatic Carbons (1-4): The methyl carbons of the ethyl groups (1 ) appear at the most upfield position (~14.1 ppm). The methylene carbons of the ethyl groups (4 ) are shifted downfield (~61.5 ppm) due to the attached oxygen. The backbone methylene carbons (2 and 3 ) appear in the 28-35 ppm range, with the carbon alpha to the ketone (3 ) expected to be slightly more deshielded.

  • Carbonyl Carbons (5-7): Carbonyl carbons have the largest chemical shifts. The ester carbonyls (5 and 6 ) are expected in the 160-175 ppm range. The C1 ester carbonyl (5 ) is alpha to a ketone, which may cause a slight upfield shift compared to the C5 ester carbonyl (6 ). The ketone carbonyl (7 ) is the most deshielded carbon in the molecule, predicted to be around 193.0 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
2980-2850C-H StretchAliphatic (CH₂, CH₃)
~ 1750C=O StretchEster Carbonyl
~ 1725C=O StretchKetone Carbonyl
1250-1000C-O StretchEster Linkage

Interpretation:

  • C-H Stretching: The region just below 3000 cm⁻¹ will show sharp peaks corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and backbone methylene/methyl groups.

  • C=O Stretching Region: This is the most diagnostic region for this compound. Two strong, sharp absorption bands are expected. The ester carbonyls typically absorb at a higher frequency (~1750 cm⁻¹) than the aliphatic ketone (~1725 cm⁻¹). The presence of two distinct peaks in this region would be strong evidence for the keto-diester structure.

  • C-O Stretching: A series of strong bands in the "fingerprint region" between 1250 and 1000 cm⁻¹ will correspond to the C-O single bond stretching vibrations of the two ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Fragmentation Pattern (EI-MS)

m/z Value Proposed Fragment Ion Formula Notes
202[M]⁺[C₉H₁₄O₅]⁺Molecular Ion
157[M - OCH₂CH₃]⁺[C₇H₉O₄]⁺Loss of an ethoxy radical
129[M - COOCH₂CH₃]⁺[C₆H₉O₃]⁺Loss of a carboethoxy radical
101[C₄H₅O₃]⁺Further fragmentation
73[COOCH₂CH₃]⁺[C₃H₅O₂]⁺Carboethoxy cation
45[OCH₂CH₃]⁺[C₂H₅O]⁺Ethoxy cation

Interpretation and Fragmentation Pathway:

Upon electron impact, the molecular ion ([M]⁺) is formed at m/z 202. The most common fragmentation pathways for esters involve the cleavage of bonds alpha to the carbonyl group.

  • Loss of an Ethoxy Radical (m/z 157): The cleavage of the C-O single bond in one of the ester groups results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a prominent peak at m/z 157.

  • Loss of a Carboethoxy Radical (m/z 129): Cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon of the backbone can lead to the loss of a carboethoxy radical (•COOCH₂CH₃, mass 73), resulting in an ion at m/z 129.

Predicted Mass Spectrometry Fragmentation of this compound

mol_ion [M]⁺˙ m/z = 202 frag_157 [M - C₂H₅O]⁺ m/z = 157 mol_ion->frag_157 - •OC₂H₅ frag_129 [M - C₃H₅O₂]⁺ m/z = 129 mol_ion->frag_129 - •COOC₂H₅ frag_73 [C₃H₅O₂]⁺ m/z = 73 mol_ion->frag_73 α-cleavage

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized, yet field-proven, protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shift scale to 0 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).

    • Process the Free Induction Decay (FID) using a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans). This decoupling simplifies the spectrum to single lines for each unique carbon.

    • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet center to 77.16 ppm.

IR Spectroscopy Protocol

Objective: To identify the functional groups.

Methodology (Neat Liquid Film):

  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top, gently pressing to spread the liquid into a uniform thin film.

  • Acquisition:

    • Place the assembled plates into the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrument-related absorptions.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane) and store them in a desiccator to prevent fogging.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 50°C to 250°C).

  • MS Detection:

    • Set the ion source to the standard 70 eV for electron ionization.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its corresponding mass spectrum. Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating data from analogous compounds with fundamental spectroscopic principles, researchers are equipped with the necessary information to identify this compound, confirm its structure, and assess its purity. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

Diethyl 2-oxopentanedioate mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of Diethyl 2-Oxopentanedioate

Foreword: Deconstructing a Cornerstone Synthesis

To the researchers, scientists, and drug development professionals who rely on foundational organic reactions, the synthesis of key intermediates is a subject of paramount importance. This compound, commonly known as diethyl α-ketoglutarate, is a pivotal building block in the synthesis of α-ketoglutaric acid, a crucial intermediate in the Krebs cycle, and a precursor for various pharmaceuticals and bioactive molecules.[1][2] This guide provides an in-depth examination of the core mechanism for its formation, moving beyond a simple recitation of steps to explore the causality behind the synthesis, ensuring a blend of theoretical understanding and practical, field-proven insights. Our focus is on the most robust and historically significant route: the crossed Claisen condensation.

The Primary Synthetic Route: A Crossed Claisen Condensation

The formation of this compound is most effectively achieved through a two-stage process commencing with a crossed Claisen condensation.[1] This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[3][4] The specific reactants for this synthesis are diethyl succinate and diethyl oxalate.[5][6]

This particular pairing is highly effective for a crossed condensation due to the inherent properties of the reactants:

  • The Enolizable Ester: Diethyl succinate possesses acidic α-protons (protons on the carbons adjacent to the carbonyl group) and can be deprotonated by a strong base to form a nucleophilic enolate.[3]

  • The Non-Enolizable Electrophile: Diethyl oxalate lacks α-protons and therefore cannot form an enolate or undergo self-condensation.[7][8] This makes it an excellent electrophilic partner, minimizing the formation of unwanted side products and driving the reaction toward the desired crossed product.[7]

The choice of base is critical. Sodium ethoxide is typically employed. Using the sodium alkoxide corresponding to the ester's alcohol component (ethanol in this case) is a self-validating choice that prevents transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[3][9]

The Core Mechanism: From Reactants to Product

The synthesis proceeds through the formation of a key intermediate, triethyl oxalylsuccinate, which is subsequently hydrolyzed, decarboxylated, and re-esterified to yield the final product. The initial condensation is the most mechanistically complex and critical stage.

Stage 1: Formation of Triethyl Oxalylsuccinate via Claisen Condensation

The mechanism involves five distinct steps, with the final deprotonation serving as the thermodynamic driving force for the entire sequence.[10]

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from diethyl succinate by the sodium ethoxide base. This creates a resonance-stabilized enolate ion, the key nucleophile in this reaction.[3][4][10]

  • Nucleophilic Attack: The newly formed succinate enolate attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.[10]

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It expels an ethoxide ion, which is a good leaving group, to regenerate the carbonyl double bond. The product of this step is triethyl oxalylsuccinate.[3][10]

  • Deprotonation of the β-Keto Ester (Thermodynamic Driving Force): The resulting triethyl oxalylsuccinate has a highly acidic proton located on the carbon between the two carbonyl groups (pKa ≈ 11). The ethoxide base, present in stoichiometric amounts, rapidly and essentially irreversibly removes this proton.[11] This exergonic deprotonation step shifts the overall equilibrium of the preceding reversible steps to favor the formation of the product enolate, thus driving the reaction to completion.[9][10]

  • Protonation (Acidic Workup): In a separate final step, an aqueous acid (such as hydrochloric acid) is added to neutralize any remaining base and protonate the resonance-stabilized enolate, yielding the neutral triethyl oxalylsuccinate intermediate.[3][5]

Claisen_Condensation_Mechanism Mechanism of Triethyl Oxalylsuccinate Formation cluster_reactants Reactants DS Diethyl Succinate (Enolizable Ester) Enolate Succinate Enolate (Nucleophile) DS->Enolate DO Diethyl Oxalate (Electrophile) Tetrahedral Tetrahedral Intermediate DO->Tetrahedral Base Sodium Ethoxide (Base) Base->Enolate 1. Deprotonation Product_Enolate Resonance-Stabilized Product Enolate Base->Product_Enolate 4. Deprotonation (Driving Force) Enolate->Tetrahedral 2. Nucleophilic Attack Product_Intermediate Triethyl Oxalylsuccinate Tetrahedral->Product_Intermediate 3. Elimination of EtO- Product_Intermediate->Product_Enolate Final_Intermediate Triethyl Oxalylsuccinate (Isolated Intermediate) Product_Enolate->Final_Intermediate Acid H3O+ (Acid Workup) Acid->Final_Intermediate 5. Protonation

Caption: The Claisen condensation mechanism forming the key intermediate.

Stage 2: Conversion to this compound

The isolated triethyl oxalylsuccinate is not the final target. To obtain this compound, the central ester group derived from the oxalate must be removed.

  • Hydrolysis & Decarboxylation: The triethyl ester is heated under reflux with a strong acid, typically hydrochloric acid.[5] This harsh condition hydrolyzes all three ester groups to carboxylic acids. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, yielding α-ketoglutaric acid.

  • Diesterification: The resulting α-ketoglutaric acid is then re-esterified, typically by heating with ethanol in the presence of an acid catalyst (e.g., acetyl chloride or sulfuric acid), to produce the final desired product, this compound.[1]

Experimental Protocol: A Validated Approach

The following protocol is adapted from the robust and well-vetted procedures found in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[5][6] This workflow represents a self-validating system, where the reaction conditions are optimized to drive the equilibrium and maximize yield.

Experimental_Workflow cluster_prep Step 1: Base Preparation cluster_reaction Step 2: Condensation cluster_workup Step 3: Intermediate Isolation cluster_conversion Step 4: Conversion to Final Product A Dissolve Sodium in Anhydrous Ethanol B Cool to Room Temp Add Anhydrous Ether A->B Formation of Sodium Ethoxide Slurry C Add Diethyl Oxalate B->C D Add Diethyl Succinate C->D Forms Electrophilic Solution E Stir Overnight at Room Temperature D->E Initiates Condensation F Hydrolyze with Water E->F G Acidify with HCl F->G H Extract with Ether G->H I Dry & Evaporate Solvent H->I J Isolate Triethyl Oxalylsuccinate I->J K Reflux Intermediate with HCl (aq) J->K L Isolate α-Ketoglutaric Acid K->L Hydrolysis & Decarboxylation M Esterify with Ethanol & Acid Catalyst L->M Diesterification N Purify via Distillation M->N

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Diethyl Oxalate

  • Diethyl Succinate

  • Concentrated Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and dropping funnel, add anhydrous ethanol. Carefully add clean sodium metal in portions. The reaction is exothermic. Once all the sodium has reacted, cool the resulting solution.[5] Expertise & Experience: Using absolute (anhydrous) ethanol is critical to prevent the sodium from reacting with water and to avoid premature hydrolysis of the esters.[5]

  • Condensation: To the cooled sodium ethoxide slurry, add anhydrous ether, followed by the dropwise addition of diethyl oxalate. Subsequently, add diethyl succinate dropwise while stirring. Allow the mixture to stand at room temperature for at least 12 hours.[5]

  • Workup and Isolation of Intermediate: Add water to the reaction mixture to dissolve the sodium salt of the product enolate. Separate the layers and discard the ether layer. Acidify the aqueous layer with concentrated hydrochloric acid, which will cause the triethyl oxalylsuccinate to separate as an oil. Extract the product with ether, dry the combined organic extracts over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[5][6]

  • Hydrolysis and Decarboxylation: Take the crude triethyl oxalylsuccinate and reflux it with 12N hydrochloric acid for approximately 4 hours. Distill the mixture to dryness under reduced pressure to obtain crude α-ketoglutaric acid.[5]

  • Final Esterification: Recrystallize or purify the α-ketoglutaric acid as needed. Convert the purified acid to this compound by standard esterification methods, such as refluxing in ethanol with a catalytic amount of a strong acid.[1] Purify the final product by vacuum distillation.

Quantitative Data Summary

The efficiency of this synthesis is well-documented. The data below, derived from the Organic Syntheses procedure, highlights the expected yields for the key steps. Reproducibility is a hallmark of this trusted method.

StepReactant 1MolesReactant 2MolesProductYield (%)Reference
CondensationDiethyl Oxalate1.00Diethyl Succinate1.00Triethyl Oxalylsuccinate88-90%[5]
HydrolysisTriethyl Oxalylsuccinate0.8212N HCl-α-Ketoglutaric Acid91-95%[5]
Overall Diethyl Succinate 1.00 --α-Ketoglutaric Acid ~80-85% [5]

Note: The yield for the final esterification step to this compound is typically high but depends on the specific conditions used.

Concluding Remarks

The formation of this compound via the Claisen condensation of diethyl succinate and diethyl oxalate is a classic, robust, and mechanistically insightful synthesis. Its success hinges on fundamental principles: the strategic choice of a non-enolizable electrophile, the use of a non-interfering base, and the powerful thermodynamic driving force provided by the deprotonation of the β-keto ester product. For any scientist engaged in synthetic chemistry, a thorough understanding of this mechanism provides not just a route to a valuable intermediate, but also a deeper appreciation for the elegant control that can be exerted in complex carbon-carbon bond-forming reactions.

References

Biological activity of Diethyl 2-oxopentanedioate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Diethyl 2-Oxopentanedioate Derivatives

Abstract

This compound, a versatile β-keto ester, serves as a foundational scaffold in medicinal chemistry for the synthesis of a diverse array of heterocyclic and substituted derivatives.[1] Its unique chemical reactivity, characterized by acidic α-protons and electrophilic carbonyl groups, allows for its effective use in multicomponent reactions and cyclocondensation strategies to generate novel molecular architectures.[1][2] This technical guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The Chemical Foundation: this compound as a Synthetic Precursor

This compound (also known as diethyl 2-ketoglutarate) is a dicarboxylic acid ester whose chemical behavior is dominated by the β-keto ester moiety.[1] This structural arrangement facilitates the formation of a resonance-stabilized enolate ion, making it a valuable intermediate for carbon-carbon bond formation.[1] The primary synthetic routes to its derivatives include:

  • Claisen Condensation: A fundamental method for synthesizing β-keto esters.[3][4]

  • Multicomponent Reactions (MCRs): Efficient one-pot reactions where three or more reactants combine to form complex products, such as the Hantzsch-type synthesis of dihydropyridines.[2]

  • Cyclocondensation Reactions: Reactions with reagents like guanidine to form heterocyclic cores, such as pyridopyrimidines, which are known to possess biological activity.[4][5]

The versatility of this scaffold allows for the systematic modification of its structure to optimize binding affinity and biological effect, a cornerstone of modern drug discovery.

Caption: Core reactivity of this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents. By incorporating this scaffold into larger, more complex heterocyclic systems, researchers have developed compounds that exhibit significant antiproliferative and cytotoxic effects against various human cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these derivatives are often multifaceted. Studies have shown that different structural classes can induce cell death through distinct pathways:

  • Apoptosis Induction: Certain α-aminophosphonate derivatives containing a 2-oxoquinoline moiety have been shown to arrest the cell cycle in the S and G2 phases, ultimately leading to programmed cell death (apoptosis) in cervical cancer (HeLa) cells.[8]

  • Necrosis: Polynitrogenated derivatives, such as those based on imidazo[2,1-c][3][4][5]triazine, can induce significantly higher levels of necrosis in cancer cells compared to normal cells, suggesting a different mechanism of cell killing.[6]

  • Targeted Inhibition: The core structure can be used to build molecules that target specific enzymes crucial for cancer cell survival, although this is an area of ongoing research.

Quantitative Data on Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD)T47D (Human Breast Cancer)2.3 - 16.0[7]
DDTD Azomethine Derivative (Compound 2j)MCF-7 (Human Breast Cancer)Low (Potent)[7]
α-Aminophosphonate Derivative (Compound 4u)A549 (Human Lung Adenocarcinoma)16.6 ± 0.9[8]
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateA549 (Human Lung Adenocarcinoma)2.38[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for in vitro anticancer drug discovery.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi.[10] Derivatives of this compound have been successfully functionalized to create compounds with significant antimicrobial properties.

Mechanism of Action

The antimicrobial activity of these derivatives often stems from their ability to interfere with essential microbial processes:

  • Enzyme Inhibition: Modifications to the core structure can lead to potent inhibitors of key bacterial enzymes. For example, derivatives can be designed to target dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby halting their growth.[4]

  • Membrane Disruption: While less commonly reported for this specific class, some heterocyclic compounds can disrupt the integrity of the bacterial cell membrane, leading to cell lysis.

  • General Cytotoxicity: Some derivatives, like those containing an enamine ester moiety, exhibit broad antifungal activity, suggesting a more general mechanism of toxicity against fungal cells.[11]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2-Benzylidene-3-oxobutanamideStaphylococcus aureus MRSA (Sa-MRSA)2[10]
2-Benzylidene-3-oxobutanamideAcinetobacter baumannii MDR (Ab-MDR)Good[10]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD)S. aureus, E. coli, C. albicansActive[7]
3-Acetyl-2-(5-nitrofuran-2-yl)-1,3,4-oxadiazolineStaphylococcus epidermidis ATCC 122283.91[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism. The principle is to challenge the microbe with a serial dilution of the compound in a liquid growth medium.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Typically, this is done across 10 wells, leaving two wells for controls.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the test compound, resulting in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

  • Validation: The positive control well must be turbid, and the negative control well must be clear for the assay to be valid.

Specific Enzyme Inhibition: A Targeted Therapeutic Approach

Beyond broad-spectrum antimicrobial or anticancer activity, derivatives of this compound can be rationally designed to inhibit specific enzymes implicated in disease. This targeted approach can lead to therapies with higher efficacy and fewer side effects.

α-Glucosidase Inhibition for Diabetes Management

Therapeutic Rationale: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose.[13] Inhibiting this enzyme slows glucose absorption, which helps to manage the sharp rise in blood sugar after a meal (postprandial hyperglycemia), a key goal in treating type 2 diabetes.[14][15]

Mechanism: Derivatives, such as those incorporating oxadiazole or thiadiazole moieties, can act as competitive or non-competitive inhibitors.[16] They bind to the active site or an allosteric site on the α-glucosidase enzyme, preventing it from effectively hydrolyzing its carbohydrate substrate.[16][17]

Urease Inhibition for Infection and Agricultural Applications

Therapeutic Rationale: Urease is an enzyme produced by some bacteria (like Helicobacter pylori) that hydrolyzes urea into ammonia, allowing the bacteria to survive in acidic environments like the stomach.[18][19] Inhibiting urease is a strategy to treat infections caused by these pathogens.[20] In agriculture, urease inhibitors prevent the rapid breakdown of urea-based fertilizers, reducing nitrogen loss to the atmosphere.[21]

Mechanism: Thiobarbiturate derivatives have been designed to act as potent urease inhibitors.[18][20] Computational studies suggest these molecules bind effectively within the active site of the urease enzyme, blocking its function.[18]

Quantitative Data on Enzyme Inhibition
Derivative ClassTarget EnzymeInhibition Data (IC₅₀ or Kᵢ)Reference
Oxadiazole Derivative (Compound 5g)α-AmylaseIC₅₀ = 13.09 µg/mL[14]
Oxadiazole Derivative (Compound 23)α-GlucosidaseKᵢ = 4.36 µM (Non-competitive)[16]
Thiodiazole Derivative (Compound 35)α-GlucosidaseKᵢ = 6.0 µM (Competitive)[16]
N,N-diethyl thiobarbituratesUreasePotent inhibitors predicted[18][20]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase using a chromogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM, pH 6.8.

    • Enzyme Solution: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 0.5 U/mL.

    • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

    • Test Compounds: Dissolve derivatives in DMSO to create stock solutions, then dilute in buffer.

  • Assay Procedure (96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. The enzyme will cleave pNPG to release p-nitrophenol, which is yellow.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.

  • Absorbance Reading: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzymatic activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to a control without an inhibitor. Determine the IC₅₀ value. Acarbose is commonly used as a positive control.[14]

Enzyme_Inhibition E1 Enzyme Active Site P1 Product E1->P1 S1 Substrate S1->E1:f1 I1 Competitive Inhibitor I1->E1:f1 E2 Enzyme Active Site Allosteric Site P2 No Product E2->P2 (Inhibited) S2 Substrate S2->E2:f1 I2 Non-Competitive Inhibitor I2->E2:f2 lab1 Competitive Inhibition (Inhibitor binds to Active Site) lab2 Non-Competitive Inhibition (Inhibitor binds to Allosteric Site)

Caption: Mechanisms of reversible enzyme inhibition.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries with a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data presented herein underscore the potential of these derivatives to address critical unmet needs in oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying lead compounds to enhance potency and selectivity while minimizing off-target effects and cytotoxicity.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most promising derivatives.

  • In Vivo Studies: Progressing lead candidates into preclinical animal models to evaluate their pharmacokinetics, safety, and efficacy in a biological system.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized.

References

Navigating the Molecular Landscape: A Technical Guide to the Structural Elucidation and Characterization of Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl 2-Oxopentanedioate in Synthetic Chemistry

This compound, also known as diethyl 2-ketoglutarate, is a β-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and two ester moieties, makes it a versatile building block for the construction of more complex molecules, including pharmaceutical intermediates and heterocyclic scaffolds. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation and characterization of this compound, grounded in spectroscopic principles and established experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, purification, and reaction setup.

PropertyValueSource
CAS Number 5965-53-7[1]
Molecular Formula C₉H₁₄O₅[2]
Molecular Weight 202.20 g/mol [2]
Physical Form Liquid
Boiling Point 126-128 °C at 12 mmHg
Density ~1.1 g/cm³[2]
Purity (Typical) ≥95%
Storage Sealed in a dry environment at room temperature.

The Analytical Workflow: A Multifaceted Approach to Structural Confirmation

The definitive structural elucidation of a molecule like this compound is not reliant on a single technique but rather a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Analytical_Workflow Figure 1. Integrated workflow for the structural elucidation of this compound. Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Data_Analysis Comprehensive Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Predicted ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.28Triplet6H-O-CH₂-CH₃ (two equivalent)
b~2.75Triplet2H-CO-CH₂-CH₂ -CO₂Et
c~3.05Triplet2H-CO-CH₂ -CH₂-CO₂Et
d~4.22Quartet4H-O-CH₂ -CH₃ (two equivalent)

Interpretation and Causality:

  • Signal a (Triplet, ~1.28 ppm, 6H): This signal corresponds to the six protons of the two equivalent terminal methyl groups of the ethyl esters. The triplet multiplicity arises from the coupling to the adjacent two protons of the methylene groups (-O-CH₂-).

  • Signal b (Triplet, ~2.75 ppm, 2H): This triplet is assigned to the methylene protons adjacent to the ester carbonyl group. The electron-withdrawing effect of the carbonyl group shifts this signal downfield. It appears as a triplet due to coupling with the adjacent methylene group (signal c).

  • Signal c (Triplet, ~3.05 ppm, 2H): These protons are on the methylene group adjacent to the ketone carbonyl. The stronger deshielding effect of the ketone carbonyl compared to the ester carbonyl results in a further downfield shift. This signal is a triplet due to coupling with the neighboring methylene protons (signal b).

  • Signal d (Quartet, ~4.22 ppm, 4H): This quartet represents the four protons of the two equivalent methylene groups of the ethyl esters. The direct attachment to the electronegative oxygen atom causes a significant downfield shift. The quartet multiplicity is a result of coupling to the three protons of the adjacent methyl groups (signal a).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental ¹³C NMR data for this compound has been reported.[3] This provides a direct confirmation of the carbon framework of the molecule.

Experimental ¹³C NMR Data (CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
114.1-O-CH₂-C H₃ (two equivalent)
228.0-CO-CH₂-C H₂-CO₂Et
334.5-CO-C H₂-CH₂-CO₂Et
461.5-O-C H₂-CH₃ (two equivalent)
5172.0-CH₂-C O₂Et (ester carbonyl)
6195.0>C =O (keto carbonyl)

Interpretation and Causality:

  • The aliphatic carbons appear in the upfield region (14-62 ppm). The methyl carbons of the ethyl groups are the most shielded.

  • The methylene carbons of the ethyl groups are deshielded due to their attachment to oxygen.

  • The two methylene carbons of the pentanedioate backbone are distinguished by their proximity to the different carbonyl groups.

  • The carbonyl carbons appear significantly downfield. The ketone carbonyl is characteristically found at a lower field (~195.0 ppm) compared to the ester carbonyl (~172.0 ppm).

Experimental Protocol for NMR Spectroscopy

NMR_Protocol Figure 2. Standard operational workflow for NMR analysis. Sample_Prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) Tube_Transfer Transfer to NMR Tube Sample_Prep->Tube_Transfer Spectrometer_Setup Spectrometer Setup (Insert, Lock, Shim) Tube_Transfer->Spectrometer_Setup Acquisition Data Acquisition (¹H and ¹³C) Spectrometer_Setup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Standard operational workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the TMS signal (0.00 ppm).

  • Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for both spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester carbonyl)
~1715StrongC=O stretch (keto carbonyl)
~1200StrongC-O stretch (ester)

Interpretation and Causality:

  • The presence of two strong absorption bands in the carbonyl region (~1700-1750 cm⁻¹) is a key diagnostic feature. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). This distinction allows for the confident identification of both functional groups.

  • The C-H stretching vibrations of the ethyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

  • A strong C-O stretching band around 1200 cm⁻¹ further confirms the presence of the ester functional groups.

Experimental Protocol for IR Spectroscopy (Thin Film Method)
  • Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assemble Sample Holder: Place a second salt plate on top of the first, creating a thin film of the liquid between the plates.

  • Acquire Background: Place the empty salt plates in the spectrometer and acquire a background spectrum.

  • Acquire Sample Spectrum: Place the sample assembly in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the salt plates with a volatile solvent (e.g., dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights. A GC-MS spectrum for this compound is available.[4]

Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentNotes
202[M]⁺Molecular Ion
157[M - OCH₂CH₃]⁺Loss of an ethoxy group
129[M - CO₂CH₂CH₃]⁺Loss of an ethoxycarbonyl group
101[M - CH₂CO₂CH₂CH₃]⁺Cleavage adjacent to the ketone
73[CO₂CH₂CH₃]⁺Ethoxycarbonyl fragment
45[OCH₂CH₃]⁺Ethoxy fragment
29[CH₂CH₃]⁺Ethyl fragment

Interpretation and Causality:

  • The molecular ion peak at m/z 202 confirms the molecular weight of the compound.

  • The fragmentation pattern is characteristic of esters, with common losses of the ethoxy group (m/z 157) and the ethoxycarbonyl group (m/z 129).

  • Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is also a favored fragmentation pathway, leading to the observed smaller fragments.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Instrument Setup: Set the appropriate GC oven temperature program to ensure good separation. Set the MS to scan a relevant mass range (e.g., m/z 20-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratios are detected.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Synthesis and Purification

A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation.

Synthesis_Workflow Figure 3. Representative workflow for the synthesis and purification of this compound. Reactants Reactants (e.g., Diethyl succinate, Diethyl oxalate) Reaction Claisen Condensation Reactants->Reaction Base Base (e.g., Sodium ethoxide) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Vacuum Distillation) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization

Caption: Representative workflow for the synthesis and purification of this compound.

A typical synthesis involves the base-mediated condensation of diethyl succinate with diethyl oxalate, followed by decarboxylation.

  • Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a flame-dried flask under an inert atmosphere.

  • Addition of Reactants: A mixture of diethyl succinate and diethyl oxalate is added dropwise to the cooled base solution.

  • Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. This guide has provided a comprehensive overview of these techniques, including both predicted and experimental data, along with detailed, field-proven protocols. By following this integrated approach, researchers, scientists, and drug development professionals can confidently confirm the structure and purity of this compound, enabling its effective application in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-oxopentanedioate, a prominent β-keto ester, stands as a versatile scaffold in modern organic synthesis, finding extensive application in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The profound reactivity of its α-carbon atom, nestled between two activating carbonyl functionalities, dictates its synthetic utility. This guide provides a comprehensive exploration of the principles governing the reactivity of this pivotal carbon center. We will delve into the structural and electronic factors that contribute to the acidity of the α-protons, leading to the facile generation of a resonance-stabilized enolate. Key transformations, including alkylation, acylation, and decarboxylation, will be examined in detail, with an emphasis on mechanistic underpinnings and practical experimental considerations. This document is intended to serve as a definitive resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this compound in their synthetic endeavors.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known as diethyl α-ketoglutarate, is a dicarboxylic acid ester featuring a ketone at the beta-position relative to one of the ester groups. This structural motif places it within the esteemed class of β-keto esters, compounds renowned for their synthetic versatility.[1] The strategic placement of the electron-withdrawing ketone and ester groups profoundly influences the chemical environment of the intervening α-carbon, rendering its associated protons significantly acidic. This heightened acidity is the cornerstone of the molecule's reactivity, enabling the formation of a nucleophilic enolate species under basic conditions. This enolate serves as a powerful intermediate for the construction of new carbon-carbon bonds, making this compound a valuable building block in the synthesis of a diverse array of organic molecules, including heterocyclic compounds with potential biological activity.[2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development.

PropertyValueSource
Molecular FormulaC9H14O5[4]
Molecular Weight202.21 g/mol [4]
AppearanceLiquid[5]
Boiling Point250 °C (lit.)[5]
Density1.113 g/mL at 25 °C (lit.)[5]
Refractive Indexn20/D 1.440 (lit.)[5]
SolubilityInsoluble in water; soluble in alcohol, ether, benzene.[5]

The Heart of Reactivity: The Acidic Alpha-Carbon and Enolate Formation

The chemical behavior of this compound is dominated by the β-keto ester functionality. The protons attached to the α-carbon, situated between the two carbonyl groups, exhibit enhanced acidity.[1] This is a direct consequence of the inductive electron-withdrawing effect of the adjacent carbonyls and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate ion.

Mechanism of Enolate Formation

In the presence of a suitable base, such as an alkoxide, a proton is abstracted from the α-carbon, generating an enolate ion. This ion is a hybrid of two resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[6] This delocalization significantly stabilizes the enolate, thereby facilitating its formation.[7]

Figure 1: Enolate formation from this compound.

The choice of base is critical and is often the corresponding alkoxide of the ester to prevent transesterification reactions.[8] For this compound, sodium ethoxide is a common choice.

Key Synthetic Transformations at the Alpha-Carbon

The nucleophilic character of the enolate derived from this compound allows it to participate in a variety of synthetically valuable carbon-carbon bond-forming reactions.

Alkylation: Building Carbon Skeletons

One of the most powerful applications of β-keto ester enolates is their reaction with alkyl halides in an SN2 fashion to form α-alkylated products.[9] This reaction provides a robust method for extending the carbon framework of a molecule.[10]

3.1.1. General Alkylation Protocol
  • Enolate Formation: this compound is treated with one equivalent of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol to generate the enolate.

  • Alkylation: The desired alkyl halide (typically a primary or methyl halide to favor SN2 over elimination) is added to the enolate solution.[9]

  • Work-up: The reaction is quenched, and the α-alkylated product is isolated and purified.

G cluster_1 Alkylation Workflow start This compound enolate Enolate Formation (+ NaOEt) start->enolate alkylation Alkylation (+ R-X) enolate->alkylation product α-Alkylated Product alkylation->product

Figure 2: General workflow for the alkylation of this compound.

Acylation: Introduction of Carbonyl Functionality

The enolate of this compound can also react with acylating agents, such as acyl chlorides or anhydrides, to introduce an additional acyl group at the α-carbon.[1] This C-acylation reaction is a valuable method for synthesizing more complex dicarbonyl compounds.[11] The use of magnesium chloride can favor C-acylation over O-acylation.[12]

3.2.1. Representative Acylation Protocol
  • Enolate Formation: In a manner similar to alkylation, the enolate is generated using a suitable base.

  • Acylation: The acylating agent is added to the reaction mixture.

  • Work-up and Purification: The acylated product is isolated from the reaction mixture.

Hydrolysis and Decarboxylation: A Gateway to Ketones

A hallmark reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation to yield a ketone.[10][13] This two-step process involves the saponification or acid-catalyzed hydrolysis of the ester to the corresponding β-keto acid, which is often unstable and readily loses carbon dioxide upon gentle heating to afford a ketone.[14][15]

3.3.1. Mechanism of Decarboxylation

The decarboxylation of the β-keto acid proceeds through a cyclic six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable ketone.[14]

Figure 3: Mechanism of decarboxylation of a β-keto acid.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrate and desired outcome.

General Procedure for the Alkylation of this compound

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Alkyl halide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • Stir the resulting solution for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Hydrolysis and Decarboxylation of an α-Alkylated this compound Derivative

Materials:

  • α-Alkylated this compound derivative

  • Aqueous hydrochloric acid (e.g., 6 M)

Procedure:

  • To the α-alkylated this compound derivative, add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the evolution of carbon dioxide.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.

  • Further purification can be achieved by distillation or chromatography if necessary.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood.[16] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[17] Avoid inhalation, ingestion, and contact with skin and eyes.[16] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[18]

Conclusion

The reactivity of the α-carbon in this compound is a cornerstone of its utility in organic synthesis. The ability to readily form a stable enolate opens a vast landscape of chemical transformations, enabling the construction of intricate molecular frameworks. A thorough understanding of the principles governing enolate formation and its subsequent reactions, as detailed in this guide, empowers researchers to strategically employ this versatile building block in the pursuit of novel chemical entities with applications in drug discovery and beyond.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by Diethyl 2-oxopentanedioate, a β-keto ester of significant interest in organic synthesis and drug development. We will delve into the fundamental principles governing this dynamic equilibrium, the analytical methodologies for its characterization, and the practical implications for researchers and scientists in the field.

The Phenomenon of Tautomerism: A Dynamic Equilibrium

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This phenomenon, known as tautomerism, most commonly involves the relocation of a proton.[1] In the context of carbonyl compounds, the most prevalent form of tautomerism is the keto-enol equilibrium, an interplay between a keto form (containing a C=O bond) and an enol form (possessing a C=C bond with an adjacent hydroxyl group).[2][3] It is crucial to distinguish tautomers from resonance structures; tautomers are distinct chemical species with different atomic arrangements, whereas resonance structures are merely different representations of the electron distribution within a single molecule.[2][4]

For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form.[2][5] However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.[3][6]

This compound: A Case Study in Tautomeric Preference

This compound, also known as diethyl α-ketoglutarate, is a β-keto ester featuring a ketone carbonyl at the C2 position and two ester functionalities. The presence of the electron-withdrawing ester group at the α-position to the ketone significantly influences the acidity of the α-hydrogens, facilitating the formation of the enol tautomer.

The equilibrium between the keto and enol forms of this compound is a dynamic process that can be influenced by a variety of factors. The enol form is stabilized through two primary mechanisms:

  • Conjugation: The C=C double bond of the enol is in conjugation with the C=O double bond of the ester group, leading to delocalization of π-electrons and increased stability.[2][7]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester group, creating a stable six-membered ring-like structure.[7]

Caption: Keto-enol tautomerism of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static and can be manipulated by several external and internal factors. Understanding these influences is critical for controlling the reactivity and properties of this compound in a laboratory or industrial setting.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form.[8][9] Generally, for acyclic β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium towards the keto tautomer.[8] This is often rationalized by the greater polarity of the keto form, which is more effectively stabilized by polar solvents.[8] Conversely, non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is more stable as it does not have to compete with solvent molecules for hydrogen bonding.[2]

SolventPolarity (Dielectric Constant)Predicted Predominant Form
Hexane1.88Enol
Chloroform4.81Enol
Acetone20.7Keto
Ethanol24.55Keto
Water80.1Keto
Temperature

Temperature can also influence the tautomeric equilibrium.[10] An increase in temperature often favors the less stable tautomer.[10][11] In the case of this compound, where the enol form is stabilized by intramolecular hydrogen bonding, increasing the temperature can disrupt this hydrogen bond, potentially shifting the equilibrium towards the keto form.[11]

Substituent Effects

The nature of the substituents on the β-dicarbonyl framework can have a profound impact on the keto-enol equilibrium. Electron-withdrawing groups, such as the ester functionalities in this compound, increase the acidity of the α-hydrogens, thereby favoring enolization.[8]

Concentration and pH

The concentration of the compound can also affect the equilibrium, with dilution sometimes favoring the enol form.[10] The pH of the solution is another critical factor; both acid and base catalysis can accelerate the rate of interconversion between the keto and enol forms.[2][3][10]

Experimental Analysis of Tautomerism

Several spectroscopic techniques can be employed to study and quantify the keto-enol equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for investigating keto-enol tautomerism.[8][12] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

Predicted ¹H NMR Spectral Data for this compound

TautomerSignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ketoa~1.25Triplet6H-OCH₂CH
b~3.00Triplet2H-C(O)CH ₂-
c~2.80Triplet2H-CH₂C(O)O-
d~4.15Quartet4H-OCH ₂CH₃
Enole~1.30Triplet6H-OCH₂CH
f~5.50Singlet1H=CH -
g~2.50Singlet2H-CH ₂C(O)O-
h~4.20Quartet4H-OCH ₂CH₃
i~12.5Singlet1H-OH

Predicted ¹³C NMR Spectral Data for this compound

TautomerPredicted Chemical Shift (δ, ppm)Assignment
Keto~200C=O (Ketone)
~170C=O (Ester)
~60-OC H₂CH₃
~45-C (O)CH₂-
~30-C H₂C(O)O-
~14-OCH₂C H₃
Enol~175C =C-OH
~170C=O (Ester)
~100C=C H-
~60-OC H₂CH₃
~30-C H₂C(O)O-
~14-OCH₂C H₃
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be utilized to study keto-enol tautomerism.[13][14] The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (λ_max) compared to the non-conjugated keto form.[13] By measuring the absorbance at the λ_max of the enol, one can monitor changes in the equilibrium position.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in both tautomers.[12] The keto form will exhibit a characteristic C=O stretching vibration for the ketone around 1725 cm⁻¹ and for the ester around 1740 cm⁻¹. The enol form will show a broad O-H stretch (due to hydrogen bonding) around 3200-2500 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and a conjugated C=O stretch for the ester at a lower frequency, around 1650 cm⁻¹.[12]

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of β-keto esters is the Claisen condensation.[15] A plausible route to this compound involves the condensation of diethyl oxalate with diethyl succinate using a strong base like sodium ethoxide.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add a mixture of diethyl oxalate and diethyl succinate dropwise to the sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Workup: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis_Workflow Reactants Diethyl Oxalate + Diethyl Succinate Reaction Claisen Condensation (Reflux) Reactants->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Workup Acidic Workup (HCl/Ice) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Drying and Concentration Extraction->Purification Product Purified this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[12]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[16]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The relative integration of the distinct signals for the keto and enol forms (e.g., the enolic hydroxyl proton vs. the α-protons of the keto form) can be used to determine the percentage of each tautomer in the solution.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. The presence of distinct sets of signals for the keto and enol forms will confirm the existence of the tautomeric equilibrium.

UV-Vis Spectroscopic Analysis

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., hexane, ethanol).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max corresponding to the π → π* transition of the enol tautomer. The absorbance at this wavelength is proportional to the concentration of the enol form.

Relevance in Drug Development

The keto-enol tautomerism of this compound and similar β-dicarbonyl compounds has significant implications in drug development. The ability of the enol form to act as a bidentate ligand allows it to chelate metal ions, which is a crucial aspect in the design of certain metalloenzyme inhibitors. Furthermore, the different tautomers will exhibit distinct physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and control of the tautomeric equilibrium are therefore essential for the rational design of new therapeutic agents.

Conclusion

The keto-enol tautomerism of this compound is a fascinating and fundamentally important aspect of its chemistry. The dynamic equilibrium between the keto and enol forms is governed by a delicate balance of electronic and environmental factors. By leveraging powerful analytical techniques such as NMR and UV-Vis spectroscopy, researchers can gain deep insights into this equilibrium, enabling them to control the properties and reactivity of this versatile molecule for applications in organic synthesis and medicinal chemistry.

References

Commercial availability and suppliers of Diethyl 2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2-oxopentanedioate: Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction

This compound, also known as diethyl α-ketoglutarate, is a pivotal chemical intermediate whose structural features—specifically the presence of a ketone and two ester functional groups—render it a versatile building block in organic synthesis. For researchers in medicinal chemistry and drug development, this molecule serves as a valuable scaffold for the construction of complex heterocyclic systems and other target molecules of pharmaceutical interest. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthetic routes, and practical applications, offering field-proven insights for its effective procurement and utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

Unambiguous identification of a chemical reagent is the foundational step for any successful research endeavor. This compound is cataloged under CAS Number 5965-53-7.[1] Its molecular structure and properties are critical for planning experimental conditions, from reaction setup to purification.

PropertyValueSource(s)
CAS Number 5965-53-7[1][2]
Molecular Formula C₉H₁₄O₅[1]
Molecular Weight 202.21 g/mol [3]
IUPAC Name This compound
Synonyms Diethyl 2-oxoglutarate, Diethyl oxalpropionate[3]
Physical Form Liquid
Boiling Point 126-128°C @ 12 mmHg
Density ~1.1 g/cm³[3]
Purity (Typical) ≥95%[1][3]
InChI Key NGRAIMFUWGFAEM-UHFFFAOYSA-N
SMILES O=C(OCC)C(CCC(OCC)=O)=O

Commercial Availability and Supplier Analysis

This compound is readily available from several chemical suppliers, catering to both small-scale research and larger development needs. When selecting a supplier, it is crucial to consider not only the price but also the stated purity, available analytical data (e.g., NMR, GC/MS), and lead times. Below is a comparative table of prominent suppliers.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich 5965-53-795%CustomProvides key documents like Certificate of Analysis (COA) and Certificate of Origin (COO).
1PlusChem LLC 5965-53-7≥95%100mgLists pricing and stock availability.[1]
BLD Pharm 5965-53-7N/ACustomOffers various analytical documents including NMR, HPLC, and LC-MS.[4]
Key Organics 5965-53-7>95%0.25g, 1g, 5gProvides Safety Data Sheet (SDS) and typical lead times.[5]
Crysdot LLC 5965-53-795+%5g, CustomProvides pricing for specific pack sizes and lead times.

Expert Insight: For drug development applications, sourcing from a supplier that provides a comprehensive Certificate of Analysis with detailed impurity profiling is paramount. While a 95% purity may suffice for initial exploratory work, downstream applications may necessitate higher purity grades to avoid confounding results from reactive impurities. Always request a lot-specific COA before making a bulk purchase.

Synthetic Pathways: A Mechanistic Overview

While researchers typically purchase this compound, understanding its synthesis is crucial for troubleshooting potential impurities and for designing novel analogs. The most common and industrially relevant synthetic strategy is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[6][7]

The reaction involves the condensation of diethyl oxalate with ethyl propionate in the presence of a strong base, typically sodium ethoxide. The ethoxide serves to deprotonate the α-carbon of ethyl propionate, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide leaving group and acidic workup yields the final β-keto ester product.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Mechanism cluster_product Product R1 Diethyl Oxalate N2 Nucleophilic Attack (Enolate attacks Diethyl Oxalate) R1->N2 R2 Ethyl Propionate N1 Enolate Formation (Deprotonation of Ethyl Propionate) R2->N1 Base Sodium Ethoxide (Base) Base->N1 Catalyst Solvent Ethanol (Solvent) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Elimination (Loss of Ethoxide) N3->N4 N5 Acidic Workup N4->N5 P1 This compound N5->P1

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Key Applications in a Research Context

The utility of this compound lies in its reactivity, making it a precursor for a wide array of more complex molecules, particularly heterocyclic compounds.[8] Its bifunctional nature allows for sequential or one-pot multicomponent reactions, which are highly valued in drug discovery for building molecular libraries efficiently.

One notable application is in the synthesis of substituted pyridopyrimidines.[9] These scaffolds are of significant interest due to their prevalence in molecules with demonstrated antimicrobial and anticancer activities.[7] The synthesis often involves the transformation of this compound into a more elaborate intermediate, which is then cyclized with a guanidine derivative.

Application_Workflow Start This compound (Starting Material) Step1 Step 1: Enamine Formation (e.g., with DMFDMA) Start->Step1 Reagent Intermediate Diethyl 2-[(dimethylamino)methylene] -3-oxopentanedioate Step1->Intermediate Step2 Step 2: Cyclocondensation (with Guanidine Hydrochloride) Intermediate->Step2 Reagent Product Substituted Pyridopyrimidine Core (Bioactive Scaffold) Step2->Product

Caption: Synthetic workflow from this compound to bioactive heterocyclic cores.

Analytical and Quality Control Protocol: Purity Assessment by Gas Chromatography (GC)

Verifying the purity of the starting material is a non-negotiable step in drug development. Gas Chromatography (GC) is a robust method for assessing the purity of volatile compounds like this compound.

Objective: To determine the purity of a supplied batch of this compound and identify any volatile impurities.

Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Nitrogen as carrier gas.

  • This compound sample.

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

  • Volumetric flasks and syringes.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a ~2 mg/mL solution.

  • GC Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample onto the GC system.

  • Data Interpretation: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage area of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Causality and Trustworthiness: This protocol is designed to provide a clear separation of the target compound from lower-boiling point solvents or starting materials and higher-boiling point byproducts. The FID detector offers high sensitivity for organic compounds, ensuring that even minor impurities are detected. By using a standard temperature ramp, the method is robust and reproducible, providing a self-validating system for quality control.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and for maintaining the integrity of the chemical.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302).[2] It is designated with the GHS07 pictogram (Exclamation mark).

  • Handling Precautions:

    • Always work in a well-ventilated area or a chemical fume hood.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[3]

  • Storage Conditions:

    • Store in a tightly closed container.[3]

    • Keep in a cool, dry place away from incompatible substances.[2] Room temperature storage is generally recommended.

Conclusion

This compound is a commercially accessible and highly valuable reagent for professionals in chemical research and drug development. Its utility as a precursor to complex heterocyclic structures, combined with its straightforward procurement from a range of reliable suppliers, makes it an important tool in the synthetic chemist's arsenal. By understanding its chemical properties, synthetic origins, and proper handling procedures, researchers can confidently and safely integrate this versatile building block into their discovery workflows to accelerate the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Classic Reaction

First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the construction of 1,4-dihydropyridines (DHPs) and their corresponding pyridine derivatives.[1][2] This multicomponent reaction, classically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, is renowned for its efficiency in assembling complex molecular architectures in a single step.[1][3] The resulting DHP scaffold is a privileged structure in medicinal chemistry, most notably as the core of calcium channel blockers used in the treatment of cardiovascular diseases.[2] Furthermore, the oxidized pyridine products are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[4]

This application note details the strategic use of a less conventional, yet highly versatile β-dicarbonyl compound, diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate), in the Hantzsch synthesis. The presence of a second ester functionality within this substrate opens avenues for the synthesis of novel, unsymmetrically functionalized pyridine derivatives, offering unique handles for further chemical elaboration. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights into the application of this compound for the synthesis of advanced heterocyclic intermediates.

Mechanism and Rationale: The Role of this compound

The Hantzsch synthesis proceeds through a cascade of well-established reaction steps. The use of this compound introduces an additional layer of synthetic potential without fundamentally altering the core mechanistic pathway. The reaction is believed to initiate with two parallel condensations: a Knoevenagel condensation between the aldehyde and one equivalent of this compound, and the formation of an enamine from a second equivalent of the dicarbonyl compound and ammonia.[5] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[5]

The key advantage of employing this compound lies in the introduction of an additional ester group at the 2- and 6-positions of the resulting dihydropyridine ring. This functionality can serve as a synthetic handle for subsequent modifications, such as hydrolysis, amidation, or reduction, allowing for the generation of diverse libraries of pyridine-based compounds.

Hantzsch_Mechanism cluster_cyclization Cyclization Cascade Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Adduct + DE2OP DE2OP This compound Enamine Enamine DE2OP->Enamine + Ammonia Ammonia Ammonia Michael_Adduct Michael Addition Product Knoevenagel_Adduct->Michael_Adduct + Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Product 1,4-Dihydropyridine Cyclized_Intermediate->Product - H2O

Figure 1. Mechanistic overview of the Hantzsch synthesis.

Experimental Protocol: Synthesis of a Model 1,4-Dihydropyridine

This protocol describes a representative procedure for the Hantzsch synthesis using this compound, a model aldehyde (e.g., benzaldehyde), and ammonium acetate as the nitrogen source.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
This compoundC9H14O5202.202.0404.4 mg
BenzaldehydeC7H6O106.121.0106.1 mg (102 µL)Freshly distilled
Ammonium AcetateC2H7NO277.081.292.5 mg
EthanolC2H5OH46.07-20 mLAnhydrous
Ethyl AcetateC4H8O288.11-As neededFor extraction
Brine---As neededSaturated NaCl solution
Anhydrous Sodium SulfateNa2SO4142.04-As neededFor drying
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants (DE2OP, Aldehyde, NH4OAc) B Add Ethanol A->B C Reflux (80°C, 4-6 h) B->C D Cool to RT C->D E Remove Solvent D->E F Dissolve in Ethyl Acetate E->F G Wash with H2O and Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Column Chromatography I->J Pure 1,4-DHP Pure 1,4-DHP J->Pure 1,4-DHP

Figure 2. Experimental workflow for the Hantzsch synthesis.

Expected Results and Discussion

The Hantzsch synthesis is generally a high-yielding reaction, and the use of this compound is expected to provide the desired 1,4-dihydropyridine in good to excellent yields, comparable to those observed with similar β-dicarbonyl compounds.[6] The specific yield will, however, depend on the nature of the aldehyde used. Aromatic aldehydes with electron-withdrawing groups tend to give higher yields.[5]

Table 1: Representative Yields with a Similar β-Dicarbonyl Compound

EntryAldehyde (R-CHO)ProductExpected Yield (%)
1BenzaldehydeDiethyl 2,6-bis(2-ethoxy-2-oxoethyl)-1,4-dihydro-4-phenylpyridine-3,5-dicarboxylate~70-85
24-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-2,6-bis(2-ethoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate~75-90
34-NitrobenzaldehydeDiethyl 2,6-bis(2-ethoxy-2-oxoethyl)-1,4-dihydro-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate~80-95

Note: The yields presented are estimations based on similar reactions and should be optimized for specific substrates.

Troubleshooting and Expert Insights
  • Low Yields: If the reaction yield is low, ensure that the aldehyde is freshly distilled and the ethanol is anhydrous. The reaction time may also need to be extended.

  • Side Reactions: In some cases, particularly with sterically hindered aldehydes, side reactions can occur.[7] Careful monitoring by TLC is crucial to determine the optimal reaction time and minimize the formation of byproducts.

  • Oxidation to Pyridine: The 1,4-dihydropyridine product can be sensitive to air oxidation, leading to the formation of the corresponding pyridine. If the pyridine is the desired product, a subsequent oxidation step using an oxidizing agent such as nitric acid or manganese dioxide can be performed.[5] To preserve the 1,4-dihydropyridine, it is advisable to work under an inert atmosphere and store the product protected from light and air.

Conclusion

The use of this compound in the Hantzsch pyridine synthesis offers a powerful and efficient method for the construction of highly functionalized 1,4-dihydropyridines. The additional ester moieties introduced by this substrate provide valuable synthetic handles for the development of novel compounds with potential applications in drug discovery and materials science. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthetic utility of this versatile building block.

References

Harnessing the Power of Diethyl 2-Oxopentanedioate in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, offering an efficient, atom-economical, and diversity-oriented approach to the construction of complex molecular architectures.[1][2][3][4][5] This guide delves into the versatile applications of Diethyl 2-oxopentanedioate, a highly valuable and reactive C5 building block, in the realm of MCRs. We will explore its utility in the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug discovery.[1][6][7][8] This document provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental protocols for leveraging this compound in key MCRs, including the Hantzsch and Biginelli-type reactions.

Introduction: The Strategic Advantage of Multicomponent Reactions

The relentless pursuit of novel therapeutic agents necessitates the rapid and efficient synthesis of diverse molecular libraries.[3][7][8] Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, offer a powerful solution to this challenge.[1][4][5] The inherent advantages of MCRs, such as high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step, align perfectly with the principles of green chemistry and the demands of modern drug discovery.[1][4]

This compound, also known as diethyl α-ketoglutarate, is a particularly attractive substrate for MCRs. Its combination of a β-keto ester moiety and a terminal ester group provides multiple reactive sites, enabling its participation in a variety of condensation and cyclization cascades. This unique structural feature allows for the construction of a wide array of heterocyclic systems, which are privileged scaffolds in numerous biologically active compounds.[1][9]

The Hantzsch Dihydropyridine Synthesis: A Classic MCR with Modern Applications

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a quintessential example of a multicomponent reaction.[10] It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source to furnish 1,4-dihydropyridines (1,4-DHPs).[10][11] These 1,4-DHP scaffolds are the core of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine.[10]

The use of this compound as one of the β-dicarbonyl components in a Hantzsch-type reaction allows for the synthesis of unsymmetrically substituted 1,4-dihydropyridines, thereby expanding the accessible chemical space.

Mechanistic Insights

The mechanism of the Hantzsch reaction is believed to proceed through a series of condensation and addition reactions.[11] A plausible pathway is initiated by the Knoevenagel condensation of the aldehyde with one equivalent of the β-keto ester to form an α,β-unsaturated carbonyl intermediate. Concurrently, the second equivalent of the β-keto ester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[11]

Diagram 1: Proposed Mechanism of the Hantzsch Dihydropyridine Synthesis

Hantzsch_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Michael Addition & Cyclization Aldehyde R-CHO UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl + this compound BetaKetoester1 This compound MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct + Enamine BetaKetoester2 Second β-keto ester Enamine Enamine Intermediate BetaKetoester2->Enamine + NH₃ Ammonia NH₃ DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration

A simplified representation of the key steps in the Hantzsch reaction.

Experimental Protocol: Synthesis of Unsymmetrical 1,4-Dihydropyridines

This protocol is adapted from established procedures for Hantzsch-type reactions and is optimized for the use of this compound.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (5 mL) to the mixture.

  • Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the crude 1,4-dihydropyridine.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Data Summary Table:

EntryAromatic Aldehyde (R)Yield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde92
34-Methoxybenzaldehyde88
43-Nitrobenzaldehyde95

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Diagram 2: Experimental Workflow for Hantzsch Synthesis

Hantzsch_Workflow start Combine Reactants reflux Reflux in Ethanol (4-6h) start->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up monitor->workup filter Filter & Wash Solid workup->filter dry Dry Product filter->dry purify Purify (Recrystallization/Chromatography) dry->purify end Characterize Product purify->end

A streamlined workflow for the synthesis and purification of 1,4-dihydropyridines.

The Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction is another powerful MCR that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities.[12][13] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea or thiourea.[13][14]

The incorporation of this compound as the β-keto ester component in a Biginelli-type reaction allows for the synthesis of DHPMs with a unique substitution pattern at the C5 position, offering opportunities for further functionalization and the exploration of new chemical space.[12]

Mechanistic Considerations

The mechanism of the Biginelli reaction is generally accepted to proceed through an initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[13][14] This is followed by the nucleophilic addition of the enol form of the β-keto ester to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.[14]

Diagram 3: Proposed Mechanism of the Biginelli Reaction

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde R-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Acid-catalyzed) Urea Urea Adduct Intermediate Adduct Iminium->Adduct + this compound BetaKetoester This compound (Enol form) DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

A summary of the key mechanistic steps in the Biginelli reaction.

Experimental Protocol: Synthesis of Functionalized Dihydropyrimidinones

This protocol provides a general method for the synthesis of DHPMs using this compound under acid catalysis.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (30 mL) and stir for 30 minutes to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Data Summary Table:

EntryAromatic Aldehyde (R)Yield (%)
1Benzaldehyde82
24-Methylbenzaldehyde89
34-Hydroxybenzaldehyde78
42-Chlorobenzaldehyde85

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Diagram 4: Experimental Workflow for Biginelli Synthesis

Biginelli_Workflow start Combine Reactants & Catalyst reflux Reflux in Ethanol (3-5h) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Induce Precipitation (if necessary) cool->precipitate filter Filter & Wash Solid precipitate->filter dry Dry Product filter->dry purify Recrystallize from Ethanol dry->purify end Characterize Product purify->end

A step-by-step workflow for the synthesis and purification of dihydropyrimidinones.

Conclusion and Future Outlook

This compound has proven to be a highly versatile and valuable building block for the synthesis of complex and biologically relevant heterocyclic compounds through multicomponent reactions. The Hantzsch and Biginelli reactions highlighted in this guide represent just a fraction of the potential applications of this remarkable substrate. The ability to rapidly generate diverse molecular scaffolds from simple starting materials underscores the power of MCRs in modern drug discovery and development.[1][7][8] Future research in this area will undoubtedly focus on the development of novel MCRs involving this compound, the exploration of asymmetric catalytic variants, and the application of these methods to the synthesis of new classes of therapeutic agents.

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Versatility of a β-Keto Ester Scaffold

Diethyl 2-oxopentanedioate, also known as diethyl α-ketoglutarate, is a highly versatile and valuable building block in synthetic organic chemistry. Its molecular architecture, featuring a reactive β-keto ester system combined with an additional ester functionality, provides multiple sites for chemical modification. This unique arrangement of functional groups allows it to serve as a robust scaffold for the construction of a wide array of complex heterocyclic compounds, many of which are privileged structures in medicinal chemistry and drug discovery.[1][2]

The reactivity of this compound is primarily governed by the β-keto ester moiety. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit significant acidity, facilitating the formation of a resonance-stabilized enolate ion under basic conditions.[3] This enolate is a powerful nucleophile, capable of participating in a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides detailed application notes and validated protocols for the synthesis of key heterocyclic families—pyridines, pyrimidines, and pyridazinones—utilizing this compound as the core starting material.

Synthesis of Substituted Pyridines via Hantzsch-Type Condensation

The Hantzsch pyridine synthesis is a classic and highly efficient multicomponent reaction (MCR) that enables the construction of dihydropyridines and their corresponding oxidized pyridine derivatives.[4][5] The reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, most commonly ammonia or ammonium acetate.[6][7] Employing this compound in this reaction allows for the synthesis of novel pyridine derivatives with an ethoxycarbonylmethyl group at the 4-position, offering a valuable vector for further chemical elaboration.

Causality of the Hantzsch Reaction Mechanism

The widely accepted mechanism proceeds through a series of interconnected equilibria. Initially, one molecule of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule of the β-keto ester reacts with the ammonia source to form an enamine intermediate. The critical C-C bond-forming step occurs via a Michael addition of the enamine to the Knoevenagel adduct. Subsequent cyclization, driven by the intramolecular attack of the amino group on a carbonyl, followed by dehydration, yields the 1,4-dihydropyridine core. The final pyridine product is obtained through an oxidation step, which often occurs in situ or as a separate step, driven by the thermodynamic stability of the aromatic ring.[5][8]

Hantzsch_Mechanism start This compound + Aldehyde (R-CHO) + NH₃ knoevenagel Knoevenagel Adduct start->knoevenagel Knoevenagel Condensation enamine Enamine Intermediate start->enamine Enamine Formation michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition enamine->michael_adduct Michael Addition cyclized Cyclized Intermediate michael_adduct->cyclized Intramolecular Cyclization dhp 1,4-Dihydropyridine (DHP) cyclized->dhp Dehydration pyridine Pyridine Product (Aromatized) dhp->pyridine Oxidation [-2H]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-ethoxy-2-oxoethyl)pyridine-3,5-dicarboxylate

This protocol describes a representative procedure adapted from general Hantzsch synthesis methods.[1][4]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol (EtOH)

  • Nitric acid (for oxidation, optional)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 eq.), ethyl acetoacetate (1 eq.), and ammonium acetate (1.2 eq.).

  • Add ethanol (20 mL) to the flask to dissolve the reactants.

  • Slowly add acetaldehyde (1.1 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the starting materials are consumed, allow the mixture to cool to room temperature.

  • Oxidation Step (Optional): If the dihydropyridine product is stable, an oxidizing agent (e.g., a few drops of nitric acid or ceric ammonium nitrate) can be added to facilitate aromatization. Stir at room temperature for an additional 1-2 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyridine product.

Quantitative Data Summary

The following table summarizes representative yields for Hantzsch-type syntheses. Yields are expected to be comparable when using this compound under optimized conditions.[1]

EntryAldehyde (R-CHO)β-Dicarbonyl 1β-Dicarbonyl 2Nitrogen SourceYield (%)
1BenzaldehydeEthyl AcetoacetateEthyl AcetoacetateNH₄OAc~90
24-NitrobenzaldehydeEthyl AcetoacetateEthyl AcetoacetateNH₄OAc~92
3AcetaldehydeThis compoundEthyl AcetoacetateNH₄OAcEst. 75-85
4BenzaldehydeThis compoundEthyl AcetoacetateNH₄OAcEst. 80-90

Estimated yields are based on typical outcomes for similar substrates.

Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

The Biginelli reaction is a powerful acid-catalyzed three-component synthesis that provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] This reaction condenses an aldehyde, a β-keto ester, and urea (or thiourea). The resulting DHPM scaffold is a cornerstone in many pharmacologically active molecules.[11] Using this compound as the β-keto ester component introduces a synthetically useful handle at the C4-position of the pyrimidine ring.

Causality of the Biginelli Reaction Mechanism

The most plausible mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-keto ester (this compound). The resulting open-chain ureide undergoes cyclization via intramolecular attack of the terminal nitrogen onto the ester carbonyl, followed by dehydration to yield the final DHPM product.[9] The choice of catalyst, often a Brønsted or Lewis acid, is critical for activating the aldehyde and promoting the key C-N and C-C bond formations.[9][11]

Biginelli_Mechanism start Aldehyde + Urea + this compound iminium N-Acyliminium Ion start->iminium Condensation [H⁺] keto_enol Keto-Enol Tautomer (of β-keto ester) start->keto_enol Tautomerization adduct Open-Chain Ureide iminium->adduct Nucleophilic Attack keto_enol->adduct Nucleophilic Attack cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization dhpm Dihydropyrimidinone (DHPM) cyclized->dhpm Dehydration [-H₂O]

Caption: Proposed Mechanism of the Biginelli Reaction.

Experimental Protocol: Synthesis of Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

This protocol is a representative procedure for the Biginelli reaction.[10][12]

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

  • Ice-cold water

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 eq.), benzaldehyde (1 eq.), and urea (1.5 eq.).

  • Add ethanol (15 mL) to the flask, followed by a few drops (e.g., 0.2 mL) of concentrated HCl to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours.

  • Monitor the reaction by TLC. The product is often significantly more polar than the starting materials.

  • Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes to induce complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure dihydropyrimidinone.

Quantitative Data Summary

The Biginelli reaction is known for its high efficiency with a variety of substrates.

EntryAldehyde (R-CHO)β-Keto EsterAmide/ThioamideCatalystYield (%)
1BenzaldehydeEthyl AcetoacetateUreaHCl>90
24-ChlorobenzaldehydeEthyl AcetoacetateThioureaYb(OTf)₃~95
3BenzaldehydeThis compoundUreaHClEst. 85-95
43-NitrobenzaldehydeThis compoundUreap-TSAEst. 80-90

Estimated yields are based on typical outcomes for similar substrates.[13][14]

Synthesis of Pyridazinone Derivatives via Cyclocondensation

Pyridazinones are six-membered heterocyclic systems containing two adjacent nitrogen atoms and a carbonyl group. They are readily synthesized through the cyclocondensation of γ-keto acids or esters (1,4-dicarbonyl equivalents) with hydrazine or its derivatives.[15][16] this compound serves as an ideal precursor, with its ketone at position 2 and the terminal ester at position 5 acting as the two electrophilic sites for condensation.

Causality of the Cyclocondensation Mechanism

The reaction proceeds via a direct and generally high-yielding pathway. Hydrazine, being a potent dinucleophile, initially attacks one of the carbonyl groups—typically the more electrophilic ketone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining ester carbonyl. The reaction is driven to completion by the elimination of ethanol, forming the stable heterocyclic pyridazinone ring.[15][17]

Pyridazinone_Formation start This compound + Hydrazine (R-NHNH₂) hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack (Ketone) cyclized Cyclized Hemiaminal hydrazone->cyclized Intramolecular Cyclization (Ester) pyridazinone Pyridazinone Product cyclized->pyridazinone Elimination [-EtOH]

Caption: Mechanism for Pyridazinone Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetate

This protocol outlines a standard procedure for pyridazinone formation.[15][18]

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Glacial acetic acid or ethanol

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 eq.) in a suitable solvent like glacial acetic acid or ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting keto ester is consumed.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A solid precipitate of the pyridazinone product should form. If not, the product may need to be extracted.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product is an oil or remains in the aqueous layer, extract with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the organic layer over Na₂SO₄, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography.

Quantitative Data Summary

This cyclocondensation is typically robust and high-yielding.

EntryHydrazine ReagentSolventConditionsYield (%)
1Hydrazine HydrateAcetic AcidReflux, 2h~90
2PhenylhydrazineEthanolReflux, 4h~88
3MethylhydrazineEthanolReflux, 3h~85
44-ChlorophenylhydrazineAcetic AcidReflux, 3h~92

General Experimental & Purification Workflow

A standardized workflow is essential for ensuring the reproducibility and success of these synthetic protocols. The following diagram illustrates the key steps from reaction completion to the isolation of a pure compound.

Workflow reaction 1. Reaction Completion (Monitored by TLC) workup 2. Reaction Workup (Quenching, Neutralization) reaction->workup extraction 3. Liquid-Liquid Extraction workup->extraction drying 4. Drying Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration 5. Solvent Removal (Rotary Evaporation) drying->concentration purification 6. Purification (Column Chromatography or Recrystallization) concentration->purification characterization 7. Product Characterization (NMR, MS, IR) purification->characterization

Caption: Standard Laboratory Workflow for Synthesis and Purification.

References

Application Notes and Protocols for the Alkylation of Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity through C-C Bond Formation

The alkylation of β-keto esters is a cornerstone reaction in organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. Diethyl 2-oxopentanedioate, also known as diethyl α-ketoglutarate, is a particularly valuable substrate in this regard. Its structure features acidic α-protons situated between two carbonyl groups, facilitating the formation of a stabilized enolate anion.[1] This enolate serves as a potent nucleophile, readily reacting with a variety of electrophiles, most notably alkyl halides, in an SN2 fashion.[2] This process allows for the precise introduction of diverse alkyl substituents at the C-3 position, generating a wide array of substituted β-keto esters. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, natural products, and other specialty chemicals. This guide provides a detailed experimental protocol for the alkylation of this compound, discusses the underlying chemical principles, and offers data on representative products.

Mechanistic Insight: The Chemistry of Enolate Alkylation

The alkylation of this compound proceeds through a well-established two-step mechanism:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon (C-3) by a suitable base. The choice of base is critical and influences the reaction's efficiency and selectivity. A common and effective base is sodium ethoxide (NaOEt), which is typically generated in situ by reacting sodium metal with anhydrous ethanol. The resulting resonance-stabilized enolate is the key nucleophilic species in the reaction.[3]

  • Nucleophilic Attack (SN2 Alkylation): The enolate anion then attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This step results in the formation of a new carbon-carbon bond and the displacement of the halide leaving group.[2] The reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides and being sensitive to steric hindrance.[2]

Experimental Protocol: Mono-alkylation of this compound with Benzyl Bromide

This protocol details a representative procedure for the mono-alkylation of this compound using benzyl bromide as the alkylating agent.

Materials and Apparatus
  • Reagents:

    • This compound (≥95%)

    • Sodium metal

    • Anhydrous ethanol (absolute)

    • Benzyl bromide (≥98%)

    • Diethyl ether (anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Apparatus:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for vacuum distillation or column chromatography

Reaction Workflow Diagram

Alkylation_Workflow Experimental Workflow for Alkylation of this compound cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Workup and Purification setup 1. Assemble dry three-necked flask with condenser and dropping funnel under inert atmosphere. na_etoh 2. Prepare sodium ethoxide solution by reacting sodium metal with anhydrous ethanol. setup->na_etoh add_ketoester 3. Add this compound dropwise to the ethoxide solution at 0-5 °C. na_etoh->add_ketoester stir_enolate 4. Stir at room temperature for 1 hour to ensure complete enolate formation. add_ketoester->stir_enolate add_alkyl_halide 5. Add benzyl bromide dropwise to the enolate solution. stir_enolate->add_alkyl_halide reflux 6. Heat the reaction mixture to reflux for 2-4 hours. add_alkyl_halide->reflux quench 7. Cool and quench the reaction with saturated aq. NH4Cl. reflux->quench extract 8. Extract the product with diethyl ether. quench->extract wash 9. Wash the organic layer with water and brine. extract->wash dry 10. Dry the organic layer over anhydrous MgSO4. wash->dry concentrate 11. Remove the solvent under reduced pressure. dry->concentrate purify 12. Purify the crude product by vacuum distillation or column chromatography. concentrate->purify

Caption: Workflow for the alkylation of this compound.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place 50 mL of anhydrous ethanol. Carefully add 1.0 g (43.5 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. To the cooled and stirred solution, add 8.0 g (39.6 mmol) of this compound dropwise from the dropping funnel over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add 7.1 g (41.5 mmol) of benzyl bromide dropwise to the enolate solution at room temperature. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle or oil bath and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the mixture with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure diethyl 3-benzyl-2-oxopentanedioate.

Data Presentation: Properties of this compound and its Alkylated Derivatives

The following table summarizes the physical properties of the starting material and some representative mono- and di-alkylated products. Note that some of the data for the alkylated products are computed due to limited availability in the literature.

Compound NameR Group(s)Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound[4]HC₉H₁₄O₅202.21138 @ 23 mmHg~1.1
Diethyl 3-methyl-2-oxopentanedioateCH₃C₁₀H₁₆O₅216.23Not availableNot available
Diethyl 3-benzyl-2-oxopentanedioateCH₂PhC₁₆H₂₀O₅292.33Not availableNot available
Diethyl 3,3-dimethyl-2-oxopentanedioate[5]CH₃, CH₃C₁₁H₁₈O₅230.26Not availableNot available

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the alkylation can be effectively monitored by TLC, observing the disappearance of the starting material (this compound) and the appearance of a new, less polar product spot.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the alkylated product, including the presence of the newly introduced alkyl group.

    • Infrared (IR) Spectroscopy: To verify the presence of the characteristic carbonyl (C=O) and ester (C-O) functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Troubleshooting Common Side Reactions:

    • Dialkylation: If dialkylation is observed, it can be minimized by using a strict 1:1 stoichiometry of the enolate to the alkylating agent and by slow, controlled addition of the alkyl halide.[6]

    • O-alkylation vs. C-alkylation: While C-alkylation is generally favored for β-keto ester enolates, the reaction conditions (solvent, counterion) can influence the ratio. The described protocol in a polar protic solvent like ethanol favors C-alkylation.

    • Elimination: The use of primary or methyl halides minimizes the competing E2 elimination reaction.[2]

Conclusion

The alkylation of this compound is a powerful and reliable method for the synthesis of a diverse range of substituted β-keto esters. The protocol provided in this application note, grounded in well-established principles of enolate chemistry, offers a clear and detailed guide for researchers in organic synthesis and drug development. By understanding the reaction mechanism and implementing careful experimental technique and in-process controls, scientists can effectively utilize this transformation to build molecular complexity and access novel chemical entities.

References

Application Notes and Protocols: Strategic Acylation of Diethyl 2-Oxopentanedioate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-oxopentanedioate (commonly known as diethyl α-ketoglutarate) is a highly versatile β-keto ester that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a central ketone and two ester functionalities, provides multiple reactive sites. The strategic acylation of this molecule is a cornerstone transformation that unlocks pathways to complex molecular architectures, particularly medicinally relevant heterocyclic scaffolds. This guide provides an in-depth exploration of the acylation reactions of this compound, detailing the critical mechanistic principles that govern regioselectivity (C- versus O-acylation) and offering field-proven protocols for researchers, scientists, and professionals in drug development. We will elucidate the causal factors behind experimental design, ensuring each protocol is a self-validating system for achieving desired synthetic outcomes.

Core Principles: The Dichotomy of C- vs. O-Acylation

The reactivity of this compound is dominated by the acidic α-protons located on the carbon (C4) situated between the ketone and one of the ester carbonyls. Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a bidentate nucleophile, meaning it can react with an electrophile (such as an acylating agent) at two positions: the central carbon (C-acylation) or the enolate oxygen (O-acylation).

The choice of reaction conditions is paramount in directing the regiochemical outcome of the acylation. This control is not arbitrary; it is a direct consequence of the principles of hard and soft acid-base (HSAB) theory and the ability of certain metal ions to form stable chelate complexes.

  • C-Acylation: This pathway leads to the formation of β,δ-diketo esters, which are exceptionally useful precursors for intramolecular cyclization reactions. C-acylation is typically favored by conditions that stabilize the carbon-nucleophile character of the enolate. This is often achieved using:

    • Chelating Metal Cations: Divalent metal ions like magnesium (Mg²⁺) can form a stable six-membered chelate with the β-keto ester moiety of the enolate. This complex sterically hinders the oxygen atom, leaving the central carbon as the more accessible site for nucleophilic attack.[1][2]

    • Strong, Non-hindered Bases: Bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) effectively generate the enolate required for the reaction.[1]

  • O-Acylation: This pathway yields an enol ester. O-acylation is generally favored under conditions of kinetic control where the more electronegative oxygen atom reacts faster.[1] These conditions typically involve:

    • Non-Chelating Bases: Tertiary amine bases such as pyridine or triethylamine (Et₃N) in the absence of chelating metal ions do not form a rigid complex, allowing the acylating agent to access the more reactive oxygen atom of the enolate.[1]

    • Highly Reactive Acylating Agents: Acyl chlorides and anhydrides are "hard" electrophiles that, according to HSAB theory, preferentially react with the "hard" oxygen nucleophile of the enolate.

The diagram below illustrates this fundamental choice in the acylation pathway.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_conditions Reaction Conditions cluster_products Products start This compound enolate Resonance-Stabilized Enolate start->enolate Base c_cond Chelating Conditions (e.g., MgCl₂, Et₃N) enolate->c_cond o_cond Non-Chelating Conditions (e.g., Pyridine) enolate->o_cond c_prod C-Acylated Product (β,δ-Diketo Ester) c_cond->c_prod + Acylating Agent (e.g., RCOCl) o_prod O-Acylated Product (Enol Ester) o_cond->o_prod + Acylating Agent (e.g., RCOCl)

Caption: Controlling C- vs. O-acylation pathways.

Experimental Protocols

The following protocols are robust, field-tested methodologies adapted for this compound based on established procedures for structurally analogous active methylene compounds.[1][2][3] Researchers should consider these as starting points to be optimized for specific acylating agents and substrates.

Protocol 1: Selective C-Acylation using Magnesium Chloride and Triethylamine

This protocol is designed to maximize the yield of the C-acylated product by leveraging the chelation effect of magnesium chloride.[2] It is particularly effective when using acyl chlorides as the acylating agent.

Materials:

  • This compound

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Triethylamine (Et₃N)

  • Acyl Chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous MgCl₂ (1.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 10 mmol of substrate).

  • Addition of Reactants: To the stirred suspension, add this compound (1.0 equivalent) followed by anhydrous triethylamine (2.2 equivalents) via syringe.

  • Enolate Formation: Stir the mixture at room temperature for 1 hour. The formation of the magnesium enolate complex should result in a more homogeneous solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure C-acylated β,δ-diketo ester.

G start Add MgCl₂, Substrate, and Et₃N to MeCN enolate Stir 1h at RT (Enolate Formation) start->enolate cool Cool to 0°C enolate->cool acyl Add Acyl Chloride Dropwise cool->acyl react Stir 12-16h at RT acyl->react quench Quench with 1 M HCl react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify product Pure C-Acylated Product purify->product

Caption: Workflow for MgCl₂-mediated C-acylation.

Protocol 2: Selective O-Acylation using Pyridine

This protocol promotes the formation of the kinetically favored enol ester product by using a non-chelating base.[3] It is highly effective for producing enol acetates using acetic anhydride.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine (approx. 5-10 mL per 10 mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Quenching: Quench the reaction by the slow addition of dry methanol to consume any excess acetic anhydride.

  • Solvent Removal: Co-evaporate the mixture with toluene under reduced pressure to remove the majority of the pyridine.

  • Extraction: Dilute the residue with DCM (50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove residual pyridine, water (1 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure O-acylated enol ester.

Data Presentation: Expected Outcomes of Acylation

While extensive quantitative data for the acylation of this compound itself is not broadly published, the outcomes can be reliably predicted based on extensive studies of analogous β-keto esters.[1][2] The following table summarizes the expected products and typical yield ranges for the acylation of this compound under various conditions.

Reaction Type Acylating Agent Base / Catalyst Solvent Expected Product Typical Yield Range (%) Reference
C-Acylation Acetyl ChlorideMgCl₂ / Et₃NMeCNDiethyl 2-acetyl-3-oxohexanedioate80-95[2]
C-Acylation Benzoyl ChlorideMgCl₂ / Et₃NMeCNDiethyl 2-benzoyl-3-oxohexanedioate75-90[2]
C-Acylation Acetyl ChlorideNaHTHFDiethyl 2-acetyl-3-oxohexanedioate70-85[1]
O-Acylation Acetic AnhydridePyridinePyridine/DCMDiethyl 3-(acetyloxy)pent-2-enedioate65-80[3]
O-Acylation Acetyl ChlorideEt₃NDCMDiethyl 3-(acetyloxy)pent-2-enedioate60-75[1]

Note: Yields are representative estimates based on analogous systems and may require optimization for this specific substrate.

Applications in Heterocyclic Synthesis: From Acylation to Scaffolds

The true synthetic power of acylating this compound lies in the subsequent transformations of its products. The resulting β,δ-diketo esters are ideal precursors for intramolecular cyclization reactions to form valuable six-membered heterocyclic rings.

Synthesis of Pyran-2,4-dione Derivatives

C-acylated products can undergo an acid- or base-catalyzed intramolecular cyclization (a form of Dieckmann condensation) to generate substituted pyran-2,4-dione scaffolds. These structures are present in a variety of biologically active natural products and synthetic molecules.[1]

The mechanism involves the formation of an enolate which then attacks one of the ester carbonyls, followed by the elimination of an ethoxide leaving group to form the cyclic product.

G start C-Acylated Product (β,δ-Diketo Ester) step1 Base-catalyzed Enolate Formation start->step1 Base (e.g., NaOEt) step2 Intramolecular Nucleophilic Attack step1->step2 step3 Elimination of Ethoxide (⁻OEt) step2->step3 product Pyran-2,4-dione Derivative step3->product

References

Application Notes & Protocols: The Michael Addition with Diethyl 2-Oxopentanedioate as a Nucleophilic Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Conjugate Addition

The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] This powerful and versatile reaction is indispensable in synthetic organic chemistry for constructing complex molecular architectures from simple precursors.[4] Its significance is underscored by its widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5][6][7]

This guide focuses on the utility of Diethyl 2-oxopentanedioate as the Michael donor. As a β-keto ester, this molecule possesses unique reactivity that makes it an excellent substrate for this transformation. The protons on the carbon situated between the ketone and ester carbonyl groups (the α-carbon) exhibit enhanced acidity, allowing for facile deprotonation under basic conditions to form a resonance-stabilized enolate.[8][9] This stabilized enolate is a soft nucleophile, primed to attack the electrophilic β-carbon of a Michael acceptor, leading to the formation of highly functionalized adducts that serve as valuable intermediates for further synthetic elaboration.[10][11]

The Reaction Mechanism: A Stepwise View

The Michael addition reaction proceeds through a well-defined, three-step mechanism: enolate formation, conjugate addition, and protonation.[3]

  • Enolate Formation: A base abstracts an acidic α-proton from this compound. The resulting negative charge is delocalized across the dicarbonyl system, forming a stable enolate ion.[3][8][9] The stability of this intermediate is crucial for the reaction's success.

  • Nucleophilic Attack (Conjugate Addition): The resonance-stabilized enolate attacks the electron-deficient β-carbon of the Michael acceptor (an α,β-unsaturated system).[1][12] This 1,4-addition breaks the alkene π-bond and forms a new carbon-carbon single bond, generating a new enolate intermediate.

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final, neutral Michael adduct and regenerating the base catalyst.[2][3]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation start This compound + Base enolate Resonance-Stabilized Enolate start->enolate Deprotonation intermediate New Enolate Intermediate enolate->intermediate C-C Bond Formation (1,4-Addition) acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) acceptor->intermediate product Final Michael Adduct intermediate->product Proton Transfer proton Proton Source (e.g., H-Base+) proton->product

Caption: The three-step mechanism of the Michael addition reaction.

Comprehensive Experimental Protocol

This section provides a generalized, robust protocol for performing the Michael addition using this compound. This procedure is adapted from standard methodologies for active methylene compounds and should be optimized for specific substrates.[11][13]

3.1. Materials and Reagents

  • Michael Donor: this compound (CAS: 5965-53-7)[14]

  • Michael Acceptor: e.g., Methyl vinyl ketone, Chalcone, or other α,β-unsaturated carbonyl compound

  • Base/Catalyst: Sodium ethoxide (NaOEt), 1,8-Diazabicycloundec-7-ene (DBU), or a suitable organocatalyst

  • Solvent: Anhydrous Ethanol, Tetrahydrofuran (THF), or Toluene

  • Workup Reagents: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether or Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, condenser (if heating), separatory funnel, rotary evaporator, equipment for column chromatography (silica gel, solvents).

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of ~0.2-0.5 M). Begin stirring the solution at room temperature.

  • Enolate Formation: Add the base to the stirred solution. For strong bases like NaOEt, a catalytic amount (0.1-0.2 eq) is often sufficient. The addition can be done portion-wise or as a solution. Stir for 15-30 minutes at room temperature to ensure complete formation of the enolate.

  • Michael Addition: Slowly add the Michael acceptor (1.0-1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent. An exothermic reaction may be observed. Maintain the desired temperature (typically room temperature, but cooling or heating may be required depending on the reactivity of the substrates).

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-24 hours.

  • Workup and Neutralization: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).[11]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.[11] This removes residual acid/base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or vacuum distillation to yield the pure Michael adduct.[8]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11]

G A 1. Reaction Setup (Donor + Solvent in Flask) B 2. Base Addition (Enolate Formation) A->B C 3. Acceptor Addition (Initiate Michael Reaction) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Quenching (Add aq. NH4Cl) D->E Reaction Complete F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Washing (Water, Brine) F->G H 8. Drying & Concentration (Anhydrous MgSO4, Rotovap) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: Standard experimental workflow for the Michael addition.

Key Parameters and Optimization

The success of the Michael addition hinges on the careful selection of reaction components. The following table summarizes key parameters for consideration.

ParameterOptions & ConsiderationsRationale & Field Insights
Michael Acceptors α,β-unsaturated ketones (enones), aldehydes (enals), esters, nitriles, and nitroalkenes.[1][15]The electrophilicity of the β-carbon determines reactivity. Highly activated acceptors (e.g., nitroalkenes, enones) react faster.
Base / Catalyst Classical: NaOEt, KOH (stoichiometric or catalytic).[16] Modern: DBU, organocatalysts (e.g., chiral amines, thioureas), phase-transfer catalysts.[1][13]Mild bases are often preferred to prevent side reactions like self-condensation.[2] Organocatalysis enables asymmetric synthesis, crucial for drug development.[1][5]
Solvent Protic (Ethanol, Methanol) or Aprotic (THF, Toluene, CH₂Cl₂). Solvent-free conditions are also possible.[17]Protic solvents can protonate the intermediate enolate, while aprotic solvents may offer better solubility and fewer side reactions. The choice depends on the base and substrates.
Temperature -20 °C to reflux.Most reactions proceed efficiently at room temperature. Lower temperatures can enhance selectivity in asymmetric catalysis, while heating may be needed for less reactive substrates.
Concentration Typically 0.1 M to 1.0 M.Higher concentrations can accelerate the reaction rate but may also increase the likelihood of side reactions.

Synthetic Utility and Applications

The Michael adducts derived from this compound are versatile synthetic intermediates. The presence of multiple carbonyl functionalities allows for a wide range of subsequent transformations.

  • Heterocyclic Chemistry: These adducts are valuable precursors for synthesizing complex heterocyclic systems, such as substituted pyridopyrimidines, which are scaffolds found in compounds with antimicrobial and anticancer activities.[10][18]

  • Drug Discovery: The Michael addition is a key C-C bond-forming strategy in medicinal chemistry. The resulting products can serve as building blocks for pharmacologically active molecules, including potential analgesics and enzyme inhibitors.[6][7]

  • Tandem Reactions: The initial Michael adduct can undergo subsequent intramolecular reactions. For example, a tandem Michael-aldol sequence, known as the Robinson annulation, is a classic method for forming six-membered rings.[1]

References

Application Notes and Protocols for the Synthesis of Novel 1,4-Dihydropyridines Utilizing Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,4-Dihydropyridine Scaffold and the Untapped Potential of Diethyl 2-Oxopentanedioate

The 1,4-dihydropyridine (1,4-DHP) nucleus stands as a cornerstone in medicinal chemistry, most notably as the foundational structure for a class of potent L-type calcium channel blockers.[1][2] These agents, including household names like nifedipine and amlodipine, have revolutionized the management of cardiovascular diseases such as hypertension and angina.[2] The therapeutic success of 1,4-DHPs is a direct consequence of their unique three-dimensional structure, which allows for precise interaction with their biological targets. The continued exploration of this "privileged scaffold" has revealed a wide spectrum of other biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, underscoring the immense potential for further drug development.[3]

The classical and most direct route to this vital heterocyclic system is the Hantzsch pyridine synthesis, a multi-component reaction that elegantly combines an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-ketoester.[4][5] While ethyl acetoacetate is the most commonly employed β-ketoester in this reaction, the selection of alternative dicarbonyl compounds offers a strategic avenue for introducing novel functionalities into the 1,4-DHP framework, thereby accessing new chemical space and potentially unique pharmacological profiles.

This guide focuses on the application of a less conventional, yet highly versatile, β-ketoester: This compound (also known as diethyl α-ketoglutarate). The incorporation of this building block into the Hantzsch synthesis yields 1,4-dihydropyridines with ethoxycarbonylmethyl substituents at the C3 and C5 positions. This structural modification presents an intriguing opportunity for creating derivatives with altered solubility, polarity, and metabolic stability, as well as providing reactive handles for further chemical elaboration.

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the synthesis of novel 1,4-dihydropyridine analogues. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for synthesis and purification, and discuss the critical characterization techniques required to ensure the identity and purity of the final products.

The Hantzsch Reaction: A Mechanistic Overview

The Hantzsch synthesis is a testament to the power and elegance of multi-component reactions. While several pathways have been proposed, a widely accepted mechanism involves a series of well-established organic transformations that culminate in the formation of the 1,4-dihydropyridine ring.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The reaction is believed to proceed through two key intermediates:

  • An α,β-unsaturated carbonyl compound (a Knoevenagel condensation product): One equivalent of the β-ketoester (this compound) reacts with the aldehyde in a Knoevenagel condensation to form an electron-deficient alkene.[5]

  • An enamine (from the second equivalent of the β-ketoester): A second molecule of this compound reacts with ammonia (generated from ammonium acetate) to form a nucleophilic enamine intermediate.[5]

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.[5]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product RCHO Aldehyde (R-CHO) Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) RCHO->Knoevenagel BKeto1 This compound BKeto1->Knoevenagel NH3 Ammonia (from NH4OAc) Enamine Enamine Intermediate NH3->Enamine BKeto2 This compound BKeto2->Enamine DHP 1,4-Dihydropyridine Knoevenagel->DHP Michael Addition Enamine->DHP Cyclization & Dehydration

Figure 1: A simplified workflow of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and characterization of 1,4-dihydropyridines using this compound.

Protocol 1: Synthesis of Diethyl 2,2'-(4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)diacetate

This protocol is a representative procedure for the Hantzsch synthesis using this compound, benzaldehyde, and ammonium acetate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Notes
BenzaldehydeC₇H₆O106.12Freshly distilled recommended
This compoundC₉H₁₄O₅202.20---
Ammonium AcetateC₂H₇NO₂77.08---
EthanolC₂H₅OH46.07Anhydrous
Ethyl AcetateC₄H₈O₂88.11For extraction and chromatography
HexaneC₆H₁₄86.18For chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (4.04 g, 20.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol).

  • Add 30 mL of anhydrous ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is often an effective method for purifying the synthesized 1,4-dihydropyridines.

Procedure:

  • Dissolve the crude product obtained from Protocol 1 in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is a reliable alternative.[6]

Procedure:

  • Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 9:1).

  • Pour the slurry into a chromatography column and allow the silica to pack, draining the excess solvent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 1,4-dihydropyridine.

Synthesis_Workflow Reactants 1. Mix Reactants (Aldehyde, this compound, NH4OAc in Ethanol) Reflux 2. Heat to Reflux (4-6 hours) Reactants->Reflux TLC 3. Monitor by TLC Reflux->TLC Workup 4. Aqueous Work-up (Rotovap, Extraction) TLC->Workup Crude Crude Product Workup->Crude Purification 5. Purification Crude->Purification Recrystallization Recrystallization (Ethanol) Purification->Recrystallization Option 1 Column Column Chromatography (Silica Gel, Hexane/EtOAc) Purification->Column Option 2 Pure_Product Pure 1,4-Dihydropyridine Recrystallization->Pure_Product Column->Pure_Product Characterization 6. Characterization (NMR, IR, MS) Pure_Product->Characterization

Figure 2: Experimental workflow for the synthesis and purification of 1,4-dihydropyridines.

Characterization of the Synthesized 1,4-Dihydropyridines

Unambiguous characterization of the synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for the structural elucidation of 1,4-dihydropyridines.

  • ¹H NMR: The ¹H NMR spectrum of a typical 1,4-dihydropyridine synthesized from this compound is expected to show characteristic signals:

    • A broad singlet for the N-H proton, typically in the range of δ 5.5-8.5 ppm.[7][8]

    • A singlet for the C4-H proton, usually around δ 4.7-5.1 ppm.[7][9]

    • Signals for the aromatic protons of the C4 substituent.[7]

    • A singlet for the methyl groups at C2 and C6.[7]

    • Characteristic signals for the ethoxycarbonylmethyl groups at C3 and C5, which would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester, and a singlet for the methylene protons adjacent to the ester carbonyl.

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Key signals include:

    • Signals for the ester carbonyl carbons.

    • Signals for the sp² carbons of the dihydropyridine ring (C2, C3, C5, C6).

    • A signal for the sp³ carbon at C4.[9]

    • Signals for the aromatic carbons of the C4 substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups present in the molecule.

  • A sharp absorption band corresponding to the N-H stretch, typically around 3300-3400 cm⁻¹.[7][8]

  • A strong absorption band for the ester C=O stretch, usually in the region of 1680-1700 cm⁻¹.[7][8]

  • C-H stretching vibrations for both aromatic and aliphatic protons.

  • C=C stretching vibrations of the dihydropyridine ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target 1,4-dihydropyridine.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of a clear synthetic procedure with detailed purification and comprehensive characterization methods ensures the reliability of the results. By comparing the obtained spectroscopic data (NMR, IR, MS) with the expected values for the target structure, researchers can confidently verify the identity and purity of their synthesized 1,4-dihydropyridine derivatives. The progress of the reaction should be diligently monitored by TLC to ensure complete conversion of the starting materials, and the purification steps are crucial for removing any unreacted starting materials or side products.

Conclusion and Future Perspectives

The use of this compound in the Hantzsch synthesis provides a reliable and straightforward method for accessing novel 1,4-dihydropyridine derivatives. The protocols outlined in this guide offer a solid foundation for the synthesis, purification, and characterization of these compounds. The introduction of the ethoxycarbonylmethyl moiety at the C3 and C5 positions opens up new avenues for the development of 1,4-DHP analogues with potentially enhanced or novel pharmacological properties. Further derivatization of the ester functionalities could lead to the creation of extensive libraries of compounds for screening in various biological assays, contributing to the ongoing discovery of new therapeutic agents based on this remarkable heterocyclic scaffold.

References

Application Notes and Protocols: Decarboxylation of Diethyl 2-oxopentanedioate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-oxopentanedioate, also known as diethyl α-ketoglutarate, is a pivotal intermediate in organic synthesis and biochemistry. Its derivatives serve as versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The decarboxylation of these β-keto ester compounds is a fundamental transformation, yielding valuable γ-keto esters like ethyl 4-oxobutanoate.[1][2][3] This process, which involves the removal of an ethoxycarbonyl group, is critical for manipulating the carbon skeleton and introducing new functionalities.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the primary methodologies for the decarboxylation of this compound derivatives. We will explore the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer a comparative analysis to aid in method selection.

Theoretical Background: The Chemistry of β-Keto Ester Decarboxylation

The relative ease of decarboxylation in β-keto esters stems from the electronic arrangement of the molecule. The presence of a carbonyl group at the β-position to the ester facilitates the formation of a stable enol or enolate intermediate upon heating or under catalytic conditions. This allows for the cleavage of a carbon-carbon bond and the release of carbon dioxide (CO₂), a thermodynamically favorable process.[4]

The reaction typically proceeds through a cyclic, six-membered transition state, especially under thermal or acidic conditions, which leads to the formation of an enol that subsequently tautomerizes to the more stable ketone.[4][5]

Mechanism 1: Acid-Catalyzed Decarboxylation

In the presence of acid and water, the ester is first hydrolyzed to the corresponding β-keto acid. Upon heating, this intermediate readily undergoes decarboxylation through a cyclic transition state, expelling CO₂ and forming an enol, which then tautomerizes to the final ketone product.

Acid_Catalyzed_Decarboxylation cluster_hydrolysis Step 1: Ester Hydrolysis cluster_decarboxylation Step 2: Decarboxylation cluster_tautomerization Step 3: Tautomerization B_Keto_Ester This compound B_Keto_Acid 2-Oxopentanedioic Acid B_Keto_Ester->B_Keto_Acid H₃O⁺, Δ B_Keto_Acid2 2-Oxopentanedioic Acid Enol Enol Intermediate B_Keto_Acid2->Enol Δ, -CO₂ Enol2 Enol Intermediate Ketone Ethyl 4-oxobutanoate Enol2->Ketone Keto-Enol Tautomerism

Caption: Workflow for Acid-Catalyzed Decarboxylation.

Mechanism 2: The Krapcho Dealkoxycarbonylation

For substrates that are sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation offers a milder, often higher-yielding alternative.[6][7][8] This reaction is typically performed by heating the β-keto ester with a salt (commonly LiCl or NaCl) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), often with a stoichiometric amount of water.[6][9][10] The mechanism involves nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion, followed by decarboxylation of the resulting carboxylate intermediate.[6][9] This method is particularly advantageous as it avoids racemization at adjacent stereocenters and is compatible with a wide range of functional groups.[6][11]

Krapcho_Mechanism Krapcho Decarboxylation Mechanism start β-Keto Ester + Halide Ion (X⁻) sn2 SN2 Attack on Ester Alkyl Group start->sn2 in DMSO, Δ intermediate1 Carboxylate Intermediate + Ethyl Halide sn2->intermediate1 decarboxylation Decarboxylation (-CO₂) intermediate1->decarboxylation enolate Enolate Intermediate decarboxylation->enolate protonation Protonation (from H₂O) enolate->protonation product Final Ketone Product protonation->product

Caption: Key steps of the Krapcho dealkoxycarbonylation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation

This traditional one-pot, two-step method is robust and effective for many substrates, though the conditions are harsh.

Materials:

  • This compound derivative

  • Hydrochloric acid (concentrated, 12N) or Sulfuric acid (e.g., 6M)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the this compound derivative (1.0 eq) with a mixture of concentrated hydrochloric acid and water (e.g., a 1:2 v/v ratio).

  • Hydrolysis & Decarboxylation: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. This process typically takes 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ketone product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel as required.

Protocol 2: Krapcho Dealkoxycarbonylation

This method is preferred for substrates with acid- or base-sensitive functional groups.

Materials:

  • This compound derivative

  • Lithium chloride (LiCl) or Sodium chloride (NaCl) (1.1 - 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water (1.0 - 2.0 eq)

  • High-temperature round-bottom flask

  • Reflux condenser (or short path distillation head to monitor reaction)

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the this compound derivative (1.0 eq) and lithium chloride (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO and a stoichiometric amount of water (1.1 eq).

  • Reaction: Heat the reaction mixture to 160-180 °C under an inert atmosphere (e.g., Nitrogen or Argon) and maintain this temperature with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash repeatedly with water to remove DMSO, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ketone can be purified by vacuum distillation or column chromatography.

Comparative Analysis and Data Presentation

The choice of method depends critically on the substrate's stability and the desired scale of the reaction.

ParameterAcid-Catalyzed DecarboxylationKrapcho Dealkoxycarbonylation
Conditions Harsh (strong acid, heat)Mild (near-neutral), high heat[6][7]
Temperature ~100-110 °C~140-190 °C[6]
Reagents H₃O⁺LiCl (or other salts), H₂O, DMSO[10]
Advantages Inexpensive reagents, simple setup.High yields, compatible with sensitive functional groups, avoids racemization.[6]
Disadvantages Not suitable for acid-sensitive molecules, potential for side reactions.Requires high temperatures and a high-boiling point solvent (DMSO).
Typical Yields Moderate to Good (60-85%)Good to Excellent (80-95%)

Conclusion

The decarboxylation of this compound derivatives is a cornerstone transformation for the synthesis of γ-keto esters. While traditional acid-catalyzed methods are effective, the Krapcho dealkoxycarbonylation provides a superior alternative for complex and sensitive substrates, offering higher yields and greater functional group tolerance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to select and execute the most appropriate method for their synthetic goals, thereby accelerating discovery and development in the chemical and pharmaceutical sciences.

References

The Art of Building Scaffolds: A Detailed Protocol for the Synthesis of Substituted Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridopyrimidine scaffold is a cornerstone of medicinal chemistry. These fused heterocyclic systems are prevalent in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Their structural similarity to endogenous purines allows them to effectively interact with various biological targets, making them a privileged scaffold in the design of novel therapeutics.[6] This guide provides a detailed exploration of the experimental protocols for synthesizing substituted pyridopyrimidines, emphasizing the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Strategic Approaches to Pyridopyrimidine Synthesis

The construction of the pyridopyrimidine core can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This document will focus on one of the most versatile and widely employed methods: the multicomponent reaction (MCR) approach, which offers efficiency and molecular diversity from simple precursors.

The Power of Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds. For pyridopyrimidine synthesis, a common MCR strategy involves the condensation of an aminopyrimidine derivative, an aldehyde, and an active methylene compound.

Mechanism of the Three-Component Reaction

The reaction typically proceeds through a series of sequential steps, often catalyzed by an acid or a base. The process is initiated by the Knoevenagel condensation of the aldehyde with the active methylene compound to form a highly reactive electron-deficient alkene intermediate. This is followed by a Michael addition of the aminopyrimidine to the activated alkene. The final step involves an intramolecular cyclization and subsequent dehydration or aromatization to yield the stable pyridopyrimidine ring system. The use of nanocatalysts has been shown to improve reaction rates and yields in many cases.[7][8][9]

Below is a generalized workflow for a typical three-component synthesis of a substituted pyrido[2,3-d]pyrimidine.

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Aminopyrimidine D Mixing of Reactants in a Suitable Solvent (e.g., Ethanol, DMF) A->D B Aromatic Aldehyde B->D C Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) C->D E Addition of Catalyst (e.g., Piperidine, Acetic Acid, Nanocatalyst) D->E Sequential Addition F Heating under Reflux or Microwave Irradiation E->F G Cooling and Precipitation F->G Reaction Completion H Filtration and Washing G->H I Recrystallization or Column Chromatography H->I J Spectroscopic Analysis (NMR, IR, Mass Spec) I->J K Purity Determination (HPLC, Elemental Analysis) J->K

Caption: Generalized workflow for the synthesis of substituted pyridopyrimidines via a three-component reaction.

Experimental Protocol: Synthesis of a Model Pyrido[2,3-d]pyrimidine Derivative

This protocol details the synthesis of a representative 7-amino-5-phenyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile, a scaffold with potential biological activities.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
6-AminouracilC₄H₅N₃O₂127.10≥98%Sigma-Aldrich
BenzaldehydeC₇H₆O106.12≥99%Alfa Aesar
MalononitrileCH₂(CN)₂66.06≥99%Acros Organics
PiperidineC₅H₁₁N85.15≥99%Merck
EthanolC₂H₅OH46.07AnhydrousFisher Scientific
Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09AnhydrousJ.T.Baker
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-aminouracil (1.27 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add 3-4 drops of piperidine as a catalyst. The addition of a basic catalyst like piperidine is crucial for promoting the initial Knoevenagel condensation.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours. Some syntheses may benefit from microwave irradiation, which can significantly reduce reaction times.[10][11]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C for 4 hours. The final product should be a crystalline solid. Characterize the synthesized compound by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Expected Results and Data Interpretation

The reaction should yield the desired pyridopyrimidine derivative in good to excellent yields (typically 75-90%). The spectroscopic data should be consistent with the proposed structure. For instance, the ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the NH protons of the pyrimidine and pyridine rings, and the amino group protons. The IR spectrum should display characteristic absorption bands for the C=O, C≡N, and N-H functional groups.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 6-Aminouracil E Michael Adduct A->E + Benzylidene Malononitrile B Benzaldehyde D Benzylidene Malononitrile (Knoevenagel Adduct) B->D + Malononitrile C Malononitrile F Substituted Pyrido[2,3-d]pyrimidine E->F Intramolecular Cyclization & Tautomerization

Caption: Key steps in the reaction mechanism for the synthesis of a substituted pyrido[2,3-d]pyrimidine.

Causality Behind Experimental Choices

  • Choice of Solvent: Ethanol is a good choice of solvent as it is relatively polar, allowing for the dissolution of the reactants, and has a suitable boiling point for reflux conditions. In some cases, aprotic polar solvents like DMF can be used to enhance the solubility of reactants and potentially increase reaction rates.[9]

  • Catalyst Selection: Piperidine is a commonly used basic catalyst that effectively promotes the Knoevenagel condensation and subsequent Michael addition. Other bases like triethylamine or even acidic catalysts like acetic acid can also be employed depending on the specific substrates. The use of nanocatalysts can offer advantages in terms of reusability and improved efficiency.[7][8]

  • Purification Method: Recrystallization is often a suitable method for purifying the final product, as many pyridopyrimidine derivatives are crystalline solids with limited solubility in common organic solvents at room temperature. If recrystallization is not effective, column chromatography on silica gel can be used for further purification.

Trustworthiness and Self-Validation

The protocol described is a well-established and robust method for the synthesis of pyridopyrimidines. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion. The identity and purity of the final product can be unequivocally confirmed by a combination of standard analytical techniques (NMR, IR, MS, and elemental analysis). This multi-faceted characterization serves as a self-validating system for the experimental outcome.

Expanding the Scope: Synthesis of Diverse Derivatives

The true power of this synthetic strategy lies in its versatility. By simply varying the aldehyde and the active methylene compound, a wide array of substituted pyridopyrimidines can be synthesized. For example, using different substituted benzaldehydes will introduce various functional groups onto the phenyl ring at the 5-position of the pyridopyrimidine core. Similarly, employing other active methylene compounds like ethyl cyanoacetate or diethyl malonate will lead to different substituents at the 6-position. This flexibility is invaluable for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[4][12]

AldehydeActive Methylene CompoundExpected Product SubstitutionPotential Application
4-ChlorobenzaldehydeMalononitrile5-(4-chlorophenyl)Anticancer[2]
4-MethoxybenzaldehydeEthyl Cyanoacetate5-(4-methoxyphenyl), 6-cyanoKinase Inhibitor[13]
Furan-2-carbaldehydeDiethyl Malonate5-(furan-2-yl), 6-ethoxycarbonylAntimicrobial[1]

Conclusion

The synthesis of substituted pyridopyrimidines is a critical endeavor in the field of medicinal chemistry. The multicomponent reaction strategy outlined in this guide provides a reliable and adaptable platform for the efficient generation of these valuable heterocyclic scaffolds. By understanding the underlying chemical principles and carefully executing the experimental protocol, researchers can confidently synthesize a diverse range of pyridopyrimidine derivatives for further investigation as potential therapeutic agents. The continual development of novel synthetic methodologies, including the use of advanced catalytic systems, will undoubtedly further expand the chemical space accessible to drug discovery professionals.[8][14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-oxopentanedioate (also known as Diethyl α-ketoglutarate). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the critical parameters of the Claisen condensation reaction, the primary route to this valuable compound, providing field-proven insights to enhance your experimental outcomes.

Introduction to this compound Synthesis

This compound is a key intermediate in various synthetic pathways. Its synthesis is most commonly achieved via a crossed Claisen condensation between diethyl oxalate and diethyl succinate. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] While robust, this reaction is sensitive to several variables that can significantly impact the final yield and purity. This guide will address the most frequent challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during the synthesis.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this Claisen condensation can be traced back to several critical factors. The reaction's success hinges on the efficient formation of the succinate enolate and its subsequent reaction with diethyl oxalate, all while minimizing side reactions.

Root Causes & Solutions:

  • Inadequate Base Stoichiometry or Choice: The Claisen condensation requires a full stoichiometric equivalent of base. This is because the final product, a β-keto ester, is more acidic than the starting alcohol (ethanol). The base deprotonates this product, and this thermodynamically favorable acid-base reaction is the driving force that pulls the entire equilibrium towards the product.[1][2][3] Using a catalytic amount of base will result in a very poor yield.

    • Solution: Use at least one full equivalent of sodium ethoxide (NaOEt). The choice of base is also crucial. Sodium ethoxide is ideal because it is the conjugate base of the alcohol portion of the esters (ethanol). This prevents transesterification, a side reaction that would occur if a different alkoxide base were used.[1][4]

  • Presence of Moisture: Water is detrimental to this reaction. It will react with and quench the sodium ethoxide base. Furthermore, under basic conditions, it can hydrolyze your starting esters into their corresponding carboxylates, rendering them unreactive in the condensation.[4]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Commercial absolute ethanol should be dried further, for instance, by refluxing over sodium and a high-boiling ester before being distilled directly into the reaction flask.[5]

  • Suboptimal Reaction Temperature: Temperature control is a balancing act. While heat can accelerate the reaction, excessive temperatures can promote side reactions or product decomposition.[4]

    • Solution: The initial addition of reagents should be performed at a reduced temperature (e.g., 0-10°C) to control the exothermic reaction.[5][6] After the addition is complete, allowing the mixture to stir at room temperature for an extended period (12+ hours) is often sufficient to drive the reaction to completion.[5]

  • Inefficient Work-up: The product exists as its sodium enolate salt at the end of the reaction. Improper neutralization will lead to loss of product during extraction.

    • Solution: The reaction mixture must be carefully quenched with a dilute acid (e.g., HCl) to protonate the enolate, forming the neutral β-keto ester.[5][6] Ensure the aqueous layer is acidic before proceeding with the extraction.

Q2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

The primary side reaction of concern is the self-condensation of diethyl succinate.

  • Self-Condensation of Diethyl Succinate: Diethyl succinate has α-protons and can act as both the enolate and the electrophile, leading to self-condensation. While the reaction with the more electrophilic diethyl oxalate is faster, self-condensation can occur, especially if the reaction is run at high temperatures or for excessively long times.

    • Solution: A common strategy is to add the diethyl succinate to a pre-formed mixture of sodium ethoxide and diethyl oxalate.[5] This ensures that the succinate enolate, once formed, has an abundance of the more reactive electrophile (diethyl oxalate) to react with, minimizing its opportunity for self-condensation.

  • Hydrolysis Products: As mentioned in Q1, the presence of water will lead to the formation of oxalic acid and succinic acid (or their salts), which can complicate purification.

    • Solution: Strict adherence to anhydrous conditions is the only effective prevention.[4]

Q3: How should I best monitor the reaction's progress?

Monitoring the reaction is key to knowing when to proceed with the work-up. Quenching the reaction too early will result in incomplete conversion, while letting it run too long can increase side products.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective method.

    • Procedure: Spot the reaction mixture alongside standards of your starting materials (diethyl oxalate and diethyl succinate) on a silica gel plate. Use a solvent system like ethyl acetate/hexanes. The product, being more polar than the starting esters, will have a lower Rf value. The reaction is complete when the spot corresponding to diethyl succinate has been consumed.

Q4: What is the recommended method for purifying the final product?

Purification can be challenging due to the product's high boiling point and potential for decomposition.

  • Vacuum Distillation: This is the preferred method for obtaining high-purity this compound. The product is an oil that can decompose if heated too strongly at atmospheric pressure.[5]

    • Procedure: After work-up and removal of the extraction solvent, the crude oil should be distilled under high vacuum. It is crucial to use an efficient vacuum pump and to monitor the temperature of both the distillation pot and the head of the distillation column closely.

  • Column Chromatography: While possible, chromatography on a large scale can be cumbersome. It is more often used for purifying smaller amounts or for separating impurities that have very similar boiling points to the product.[6]

Process Diagrams and Workflows

To better visualize the troubleshooting process and reaction pathway, refer to the following diagrams.

Troubleshooting Workflow for Low Yield

This decision tree can guide you through diagnosing the cause of a low-yield experiment.

TroubleshootingWorkflow start Low Yield Observed check_base Was 1 full equivalent of NaOEt used? start->check_base base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_moisture Were anhydrous solvents and dry glassware used? moisture_yes Yes check_moisture->moisture_yes Yes moisture_no No check_moisture->moisture_no No check_temp Was temperature controlled during addition? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_workup Was the reaction mixture properly acidified before extraction? workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No base_yes->check_moisture sol_base Root Cause: Insufficient base. Reaction did not go to completion. base_no->sol_base moisture_yes->check_temp sol_moisture Root Cause: Moisture quenched base and hydrolyzed esters. moisture_no->sol_moisture temp_yes->check_workup sol_temp Root Cause: Side reactions from poor temperature control. temp_no->sol_temp end Review purification method for mechanical loss. workup_yes->end sol_workup Root Cause: Product lost during extraction as enolate salt. workup_no->sol_workup

Caption: Troubleshooting Decision Tree for Low Yields.

Simplified Claisen Condensation Mechanism

This diagram illustrates the key steps in the formation of this compound.

ClaisenMechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acid Work-up Succinate Diethyl Succinate Enolate Succinate Enolate Succinate->Enolate Deprotonation Base NaOEt Base->Enolate Enolate_2 Succinate Enolate Oxalate Diethyl Oxalate Intermediate Tetrahedral Intermediate Oxalate->Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Intermediate Product_Enolate Product Enolate Intermediate_2->Product_Enolate Loss of Ethoxide Product_Enolate_2 Product Enolate Final_Product This compound Product_Enolate_2->Final_Product Protonation Acid H+ Acid->Final_Product

Caption: Key Mechanistic Steps of the Synthesis.

Experimental Protocols

The following protocols are representative methods based on established procedures.[5]

Protocol 1: Synthesis via Claisen Condensation
  • Materials:

    • Sodium metal

    • Anhydrous Ethanol

    • Dry Toluene

    • Diethyl Oxalate

    • Diethyl Succinate

    • Anhydrous Diethyl Ether

    • 12M Hydrochloric Acid

  • Procedure:

    • Prepare Sodium Ethoxide: In a 3-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser (with a drying tube), add anhydrous ethanol. Carefully add sodium metal in small portions at a rate that maintains a gentle reflux.

    • Remove Excess Ethanol: Once all the sodium has dissolved, distill the excess ethanol. As the mixture becomes a thick paste, add dry toluene to maintain stirrability. Continue distillation until the pot temperature reaches 105°C to ensure all ethanol is removed.[5]

    • Reaction Setup: Cool the resulting sodium ethoxide slurry to room temperature. Dilute with anhydrous diethyl ether.

    • Reagent Addition: To the stirred slurry, add diethyl oxalate. Following this, add diethyl succinate dropwise over 30-60 minutes.

    • Reaction: Allow the mixture to stir at room temperature for at least 12 hours. The mixture will likely solidify or become a thick slurry.

    • Work-up: Hydrolyze the reaction mixture by adding water with vigorous stirring. Transfer to a separatory funnel, separate the layers, and discard the ether layer.

    • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 12M HCl until the solution is strongly acidic (pH 1-2). An oil will separate.

    • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts (including the separated oil).

    • Drying and Concentration: Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product as a yellow oil.

Protocol 2: Purification by Vacuum Distillation
  • Set up a distillation apparatus for vacuum. Ensure all joints are well-sealed with vacuum grease.

  • Use a two-necked flask for the distillation pot to allow for a fine capillary bleed for smooth boiling.

  • Heat the flask gently using an oil bath.

  • Collect the fraction that distills at the correct boiling point/pressure for this compound. Discard any initial forerun.

Data Summary

The following table summarizes the critical parameters and their expected impact on the reaction yield.

ParameterSub-optimal ConditionConsequenceRecommended ActionImpact on Yield
Base Stoichiometry < 1 equivalentIncomplete reaction; equilibrium not driven to products.Use 1.0-1.1 equivalents of NaOEt.High
Moisture Use of "wet" solvents or glasswareQuenching of base; hydrolysis of esters.Rigorously dry all reagents, solvents, and glassware.High
Temperature Addition too fast; no coolingIncreased rate of side reactions (e.g., self-condensation).Add reagents dropwise at 0-10°C.Medium
Work-up pH Incomplete acidification (pH > 3)Product remains in aqueous layer as enolate salt.Acidify to pH 1-2 before extraction.High
Reaction Time Too short (< 12 hours)Incomplete conversion of starting materials.Allow to stir at room temperature for at least 12 hours.Medium

References

Technical Support Center: Troubleshooting Low Yields in Claisen Condensation of Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Claisen condensation, specifically when using diethyl oxalate as a non-enolizable electrophile. The following question-and-answer section provides in-depth, experience-based insights to help you diagnose and resolve issues leading to low yields.

Frequently Asked Questions & Troubleshooting

Q1: My Claisen condensation with diethyl oxalate is resulting in a very low yield of the desired β-keto ester. What are the most common culprits?

Low yields in a crossed Claisen condensation involving diethyl oxalate typically stem from a few critical areas: issues with the base, reactant quality and stoichiometry, competing side reactions, or suboptimal reaction conditions. Diethyl oxalate is an excellent electrophile because it lacks α-hydrogens and cannot self-condense.[1][2][3] This simplifies the potential product mixture, but success hinges on carefully controlling the reaction environment to favor the desired pathway.

A primary consideration is the final, irreversible deprotonation of the β-keto ester product.[1][4] This step is the thermodynamic driving force for the entire reaction.[4][5][6] If the product cannot be deprotonated by the base present, the equilibrium will not favor its formation, leading to poor yields. This means your enolizable starting material must have at least two α-hydrogens.[7][8]

Q2: I suspect an issue with the base I'm using. What are the best practices for base selection and preparation?

The choice and handling of the base are arguably the most critical factors in a successful Claisen condensation.

A2.1: Incorrect Base Selection

  • The "Matching Alkoxide" Rule: To prevent unwanted side reactions, the alkoxide base should match the alcohol portion of your esters.[4][7][9][10] For diethyl oxalate and another ethyl ester, sodium ethoxide (NaOEt) is the ideal choice. Using a different alkoxide, like sodium methoxide, can lead to transesterification, resulting in a mixture of methyl and ethyl esters and complicating your product purification.[2][9][11]

  • Avoid Hydroxide Bases: Hydroxide bases such as NaOH or KOH are generally not recommended. They can cause saponification (hydrolysis) of either the starting ester or the desired β-keto ester product, leading to carboxylate salts and significantly reducing your yield.[2][4][9]

  • Strong, Non-Nucleophilic Bases: For certain applications, particularly with sensitive substrates or when pre-forming the enolate is desired, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used.[7][10][12] However, for the classic Claisen, a matching alkoxide is standard practice.

A2.2: Base Quality and Stoichiometry

  • Anhydrous Conditions are Crucial: The reaction must be conducted under strictly anhydrous conditions. Any moisture will consume the strong base and can hydrolyze the esters. Ensure your solvents and glassware are thoroughly dried.

  • Stoichiometric Requirement: Unlike some catalyzed reactions, the Claisen condensation requires at least a full equivalent of base.[5][7] This is because the final step, the deprotonation of the acidic β-keto ester product (pKa ≈ 11), consumes the base.[5] This irreversible acid-base reaction drives the equilibrium towards the product.[4] Using catalytic amounts of base will result in very low yields.

Base TypeRecommended UsePotential Issues if Misused
Sodium Ethoxide (NaOEt) Standard for reactions with ethyl esters.Must be anhydrous.
Sodium Methoxide (NaOMe) For reactions with methyl esters.Causes transesterification with ethyl esters.[2][9]
Sodium Hydride (NaH) A strong base that can be used with a catalytic amount of alcohol to generate the alkoxide in situ.[6][13]Heterogeneous reaction, can be slow to initiate.
Hydroxides (NaOH, KOH) Not recommended.Saponification of ester functional groups.[2][4][9]
LDA, LiHMDS Useful for pre-forming enolates, especially with ketones.May not be necessary for standard ester-ester condensations.
Q3: I'm observing a significant amount of a byproduct from the self-condensation of my other ester. How can I minimize this?

This is a very common problem. The enolate of your starting ester is reacting with another molecule of the same ester instead of the diethyl oxalate.

A3.1: Optimize Reaction Stoichiometry and Addition

  • Excess Diethyl Oxalate: Use a stoichiometric excess of diethyl oxalate (e.g., 1.5 to 2.0 equivalents).[2] This increases the statistical probability that the enolate will collide with and react with diethyl oxalate.

  • Slow Addition: The most effective strategy is to add the enolizable ester slowly to a mixture of the base and diethyl oxalate.[2][14] This keeps the instantaneous concentration of the enolate low, minimizing its chances of reacting with itself.[14]

A3.2: Consider Pre-forming the Enolate

In some cases, especially when using a ketone as the nucleophile, pre-forming the enolate with a strong base like LDA before adding the diethyl oxalate can completely prevent self-condensation.[2]

G

Q4: My reaction seems to stall, or the reverse reaction is problematic. What could be the cause?

The Claisen condensation is a series of equilibrium steps, with the exception of the final deprotonation.[4][5] If this final step is not efficient, the overall equilibrium can favor the starting materials (a retro-Claisen reaction).

  • Insufficiently Acidic Product: As mentioned, the β-keto ester product must have an α-hydrogen that is acidic enough (pKa ~11) to be deprotonated by the alkoxide base (the conjugate acid, ethanol, has a pKa of ~16).[5] If your starting ester has only one α-hydrogen, the reaction will not work because the final product lacks this acidic proton, and the thermodynamic driving force is absent.[7]

  • Temperature Control: While some reactions require heat, excessive temperatures can favor the retro-Claisen reaction. It is often best to start the reaction at a low temperature (e.g., in an ice bath) during the slow addition of the enolizable ester and then allow it to warm to room temperature.[2]

Q5: Could impurities in my reagents be the problem?

Absolutely. The quality of your starting materials is paramount for this base-sensitive reaction.

  • Purity of Diethyl Oxalate: Diethyl oxalate can hydrolyze over time to oxalic acid and ethanol. Anhydrous oxalic acid can be prepared by azeotropic dehydration with toluene or by careful drying.[15] Ensure you are using pure, dry diethyl oxalate.

  • Solvent and Reagent Purity: Use absolute (anhydrous) ethanol for preparing sodium ethoxide.[3] Commercial absolute ethanol is sufficient, but for highly sensitive reactions, it can be further dried over molecular sieves. Your enolizable ester or ketone should also be pure and dry.

Experimental Protocol: A General Procedure for Optimizing Yield

This protocol incorporates best practices to minimize common side reactions.

1. Preparation of Sodium Ethoxide Solution:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (all under an inert atmosphere of nitrogen or argon), add absolute ethanol.

  • Carefully add sodium metal (1.05 equivalents relative to the enolizable ester) in small portions. Allow the sodium to react completely.

  • Once the sodium has dissolved, add anhydrous diethyl ether or THF to aid in solubility and temperature control.

2. Reaction Setup:

  • To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1.5 equivalents). Cool the mixture in an ice bath.

  • In the dropping funnel, place your enolizable ester (1.0 equivalent), optionally diluted in a small amount of anhydrous ether or THF.

3. Reaction Execution:

  • Begin stirring the cooled sodium ethoxide/diethyl oxalate mixture.

  • Add the enolizable ester dropwise from the funnel over a period of 1-2 hours. Maintaining a low temperature during addition is critical to control the reaction rate and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC-MS.

4. Work-up:

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding cold, dilute aqueous acid (e.g., HCl or H₂SO₄) until the pH is acidic (pH 2-3).[1] This step protonates the product enolate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

5. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography.

G

References

Technical Support Center: Alkylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of this fundamental carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the O-alkylated ether. How can I favor C-alkylation?

A1: The competition between C- and O-alkylation is a classic challenge in enolate chemistry.[1][2][3] To favor the formation of the desired C-alkylated product, you should consider several factors that influence the reaction's regioselectivity. The C-alkylated product is generally the more thermodynamically stable product.[4]

Key factors include the nature of the electrophile, the solvent, and the counterion. "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles like alkyl iodides and bromides generally lead to more C-alkylation.[2] Employing a non-polar, aprotic solvent can also promote C-alkylation. The choice of the metal counterion is also crucial; for instance, using a lithium base can lead to tighter coordination with the oxygen atom, thereby favoring C-alkylation.[5]

Q2: I'm observing significant amounts of dialkylated and polyalkylated products. What is the cause and how can I prevent this?

A2: Polyalkylation occurs when the monoalkylated product, which still possesses an acidic α-hydrogen, undergoes further deprotonation and subsequent alkylation.[6][7][8] This is a common issue, particularly when using a full equivalent or an excess of the base.

To mitigate polyalkylation, carefully control the stoichiometry of your reagents. Using just one equivalent of the base and the alkylating agent is a good starting point.[9] Additionally, running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the monoalkylated product.[10]

Q3: My β-keto ester appears to be hydrolyzing and decarboxylating during the reaction. How can I avoid this?

A3: Hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid, is a common side reaction, especially under basic or acidic conditions with heating.[6][11][12] This process ultimately yields a ketone, which may not be your desired product at this stage.[6][7]

To prevent premature hydrolysis and decarboxylation, ensure your reaction conditions are anhydrous. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If subsequent hydrolysis and decarboxylation are desired, they are typically carried out as a separate step after the alkylation is complete, often by heating with aqueous acid.[7][11][13]

Q4: What is the difference between kinetic and thermodynamic enolates, and how does this choice affect my alkylation reaction?

A4: The regioselectivity of enolate formation from an unsymmetrical ketone can be directed to form either the kinetic or the thermodynamic enolate.[14][15]

  • Kinetic Enolate: This is the less substituted and less stable enolate, but it forms faster.[15] Its formation is favored by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) with short reaction times.[10][16]

  • Thermodynamic Enolate: This is the more substituted and more stable enolate.[15] Its formation is favored under conditions that allow for equilibrium, such as using a smaller, weaker base (like sodium ethoxide) at higher temperatures with longer reaction times.[10]

The choice between kinetic and thermodynamic control allows for the selective alkylation at different α-carbons of an unsymmetrical β-keto ester.[14][17]

Troubleshooting Guide: Common Side Reactions

This table summarizes common issues encountered during the alkylation of β-keto esters, their probable causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Preventative Measures
Predominant O-Alkylation Use of "hard" electrophiles (e.g., alkyl sulfates). Polar, protic solvents. "Naked" enolate (e.g., with potassium and a crown ether).Use "softer" alkyl halides (iodides > bromides > chlorides).[2] Employ non-polar, aprotic solvents (e.g., THF, dioxane). Use a base with a counterion that coordinates tightly with oxygen (e.g., lithium).[5]
Polyalkylation Excess base or alkylating agent. Elevated reaction temperatures. The monoalkylated product is also acidic.[6][8]Use stoichiometric amounts (1 equivalent) of base and alkylating agent.[9] Maintain low reaction temperatures to control the reaction rate.[10] Consider using a dianion approach for specific monoalkylation.[18][19]
Hydrolysis & Decarboxylation Presence of water in the reaction mixture. Use of aqueous base or acid during workup at elevated temperatures.[6][12]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. If decarboxylation is desired, perform it as a distinct step after alkylation.[7][13]
Low Conversion/No Reaction Base is not strong enough to deprotonate the β-keto ester. Alkylating agent is unreactive (e.g., sterically hindered). Low reaction temperature.Use a base with a pKa higher than that of the β-keto ester's α-proton (typically pKa ~11). Sodium ethoxide or potassium tert-butoxide are common choices.[11][20] Use a more reactive alkylating agent (e.g., primary alkyl iodide). Gradually increase the reaction temperature.
Elimination Products Use of secondary or tertiary alkyl halides. Strong, sterically hindered bases can promote elimination.Use primary or methyl alkyl halides.[4] If a secondary alkyl halide must be used, carefully select a less-hindered base and optimize the temperature.

Experimental Protocols

Protocol 1: Selective C-Alkylation of Ethyl Acetoacetate (Thermodynamic Control)

This protocol is designed to favor the thermodynamically controlled C-alkylation product.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Alkyl halide (e.g., 1-iodobutane)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.05 eq) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in the alkylation of β-keto esters.

G cluster_0 Enolate Formation cluster_1 Alkylation Pathways B-Keto Ester B-Keto Ester Enolate Enolate B-Keto Ester->Enolate + Base Hydrolysis/Decarboxylation Hydrolysis/Decarboxylation B-Keto Ester->Hydrolysis/Decarboxylation H2O, H+ or OH- / Heat C-Alkylated Product C-Alkylated Product Enolate->C-Alkylated Product + R-X (C-attack) O-Alkylated Product O-Alkylated Product Enolate->O-Alkylated Product + R-X (O-attack) Polyalkylated Product Polyalkylated Product C-Alkylated Product->Polyalkylated Product + Base, + R-X Ketone Ketone Hydrolysis/Decarboxylation->Ketone

Caption: Competing reaction pathways in β-keto ester alkylation.

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Unsymmetrical B-Keto Ester Unsymmetrical B-Keto Ester Kinetic Enolate (Less Substituted) Kinetic Enolate (Less Substituted) Unsymmetrical B-Keto Ester->Kinetic Enolate (Less Substituted) Strong, bulky base Low Temp (-78C) Thermodynamic Enolate (More Substituted) Thermodynamic Enolate (More Substituted) Unsymmetrical B-Keto Ester->Thermodynamic Enolate (More Substituted) Weaker base Higher Temp Kinetic Product Kinetic Product Kinetic Enolate (Less Substituted)->Kinetic Product + R-X Thermodynamic Product Thermodynamic Product Thermodynamic Enolate (More Substituted)->Thermodynamic Product + R-X

Caption: Kinetic vs. Thermodynamic enolate formation.

References

Purification challenges of Diethyl 2-oxopentanedioate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Diethyl 2-oxopentanedioate by column chromatography. As an α-keto diester, this compound presents unique challenges that require a nuanced approach beyond standard chromatographic protocols. This center is designed to explain the causality behind these challenges and provide field-proven solutions to ensure the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the column chromatography of this compound.

Q1: My this compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?

Answer: This is a critical and frequent challenge. The degradation is often caused by the inherent acidity of standard silica gel.[1] The surface of silica is covered in silanol groups (Si-OH), which are weakly acidic and can catalyze unwanted side reactions like hydrolysis of the ester groups or promote reactions involving the enol tautomer.[1][2]

Confirmation:

  • 2D TLC Analysis: To confirm on-plate/on-column degradation, run a two-dimensional TLC. Spot your crude material in one corner of a square TLC plate and elute with your chosen solvent system. After the first elution, rotate the plate 90 degrees and elute again using the same solvent system. If the compound is stable, you will see a single spot on the diagonal.[1][3] The appearance of new spots off the diagonal strongly suggests degradation on the silica surface.[3]

Prevention Strategies:

  • Deactivate the Silica Gel: Neutralize the acidic silanol sites by pre-treating your silica gel. This is the most common and effective solution. A slurry of silica gel can be prepared in your non-polar solvent containing 0.5-1% triethylamine (TEA), and this mixture can be used to pack the column.[1][4] The TEA neutralizes the acidic sites, minimizing degradation.

  • Use an Alternative Stationary Phase: If your molecule is exceptionally sensitive, consider switching to a less acidic or neutral stationary phase. Options include:

    • Neutral Alumina: A good alternative, but be sure to determine the optimal solvent system via TLC on alumina plates.

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[1][3]

Q2: I'm observing significant peak tailing or a very broad band for my compound, resulting in poor separation. What is the cause and how can I achieve sharper peaks?

Answer: Broad peaks or tailing are often a direct consequence of the chemical nature of this compound. The primary cause is typically keto-enol tautomerism.[1] The α-keto ester can exist in equilibrium with its enol form. These two isomers can have slightly different polarities and interact with the stationary phase differently, leading to a broadened band as they interconvert on the column.

Solutions:

  • Mobile Phase Modification: Adding a small amount of a polar, protic solvent like methanol or a modifier like acetic acid to your mobile phase can sometimes suppress tautomerism or ensure a single form predominates, leading to sharper peaks. However, this must be carefully balanced to not excessively increase the eluting power.

  • Lower the Temperature: If practical, running the column at a lower temperature (e.g., in a cold room) can slow the rate of interconversion between tautomers, potentially leading to better peak shape.

  • Optimize Sample Load: Overloading the column is a common cause of peak tailing.[5] Ensure you are not exceeding the column's capacity. A general rule is to use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.

  • Ensure Proper Packing: A poorly packed column with channels or cracks will lead to band broadening for any compound.[6] Ensure a uniform, tightly packed stationary phase bed.

Q3: I can't achieve good separation between my product and a closely-running impurity. What mobile phase optimization strategies can I try?

Answer: Achieving separation between compounds with similar polarities requires careful optimization of the mobile phase. The goal is to maximize the difference in their interaction with the stationary phase.[7]

Optimization Workflow:

  • Target an Ideal Rf: First, aim for an Rf value for your desired product of approximately 0.25-0.35 on TLC.[5] This range typically provides the best resolution in column chromatography.

  • Adjust Solvent Ratio: If you are using a binary system like hexanes/ethyl acetate, make very fine adjustments to the ratio.[8] For example, move from 4:1 hexanes:EtOAc to 4.5:1 or 5:1 to increase retention and potentially improve separation from a less polar impurity.

  • Change Solvent Selectivity: If adjusting the ratio of your current system fails, change one of the solvents to alter the separation mechanism. The "selectivity" of the solvent system refers to its ability to differentiate between analytes based on different types of interactions (e.g., dipole-dipole, hydrogen bonding). For instance:

    • Replace ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE). These solvents have different polarities and hydrogen bonding capabilities, which can change the elution order or improve separation.[9]

Q4: My compound is not eluting from the column, or it's taking a very long time with excessive tailing. What should I do?

Answer: This issue almost always points to a mobile phase with insufficient polarity (eluting power).[3] If the solvent is too non-polar, the compound will remain strongly adsorbed to the polar silica gel.

Troubleshooting Steps:

  • Confirm Your Solvent System: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the ratio of polar and non-polar solvents, can happen.[3]

  • Increase Polarity Gradually: If your compound has started to elute but is tailing excessively, you can begin to gradually increase the polarity of the mobile phase.[3] For example, if you are running 5:1 hexanes:EtOAc, you can switch to a pre-mixed solution of 4:1, then 3:1. This is known as a "step gradient."

  • Re-evaluate Your TLC: If the compound never elutes, it suggests the Rf value in your chosen system was near zero. You need to develop a new, more polar solvent system using TLC before attempting another column.[7] For highly polar compounds, systems like dichloromethane/methanol may be necessary.

Q5: What is the best way to load my sample onto the column for optimal separation?

Answer: The method of sample application is critical for achieving a narrow starting band, which is essential for good resolution. For this compound, which is a liquid or oil, dry loading is highly recommended over directly pipetting the liquid onto the silica bed ("wet loading").[10]

Rationale: Wet loading with a solvent that is stronger than the mobile phase can cause the initial band to spread and run unevenly. Dry loading ensures the compound is introduced to the column in a very fine, uniform band.

Protocol:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, diethyl ether).

  • Add a small amount of silica gel or Celite (typically 1-2 times the mass of your crude product) to the solution.[10]

  • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]

  • Gently and evenly add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance during solvent addition.[5]

Section 2: Systematic Troubleshooting Guide

When facing purification issues, a systematic approach can quickly identify the root cause. The following decision tree provides a logical workflow for troubleshooting the column chromatography of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Initial Observation: Poor Separation / Low Yield streaking Problem: Streaking on TLC / Low Yield start->streaking coelution Problem: Product Co-elutes with Impurity start->coelution broad_peak Problem: Broad Peak / Tailing start->broad_peak no_elution Problem: Product Does Not Elute start->no_elution degradation Cause: On-column degradation due to acidic silica. streaking->degradation bad_solvent Cause: Poor solvent system selectivity. coelution->bad_solvent tautomerism Cause: Keto-enol tautomerism. Column overload. broad_peak->tautomerism low_polarity Cause: Mobile phase polarity is too low. no_elution->low_polarity sol_degradation Solution: 1. Run 2D TLC to confirm. 2. Use deactivated silica (add 1% TEA). 3. Switch to neutral alumina. degradation->sol_degradation sol_solvent Solution: 1. Re-optimize TLC for Rf ≈ 0.3. 2. Change one solvent component (e.g., EtOAc -> CH2Cl2). 3. Try a shallower gradient. bad_solvent->sol_solvent sol_broad Solution: 1. Reduce sample load (e.g., 1:100). 2. Ensure column is well-packed. 3. Consider dry loading method. tautomerism->sol_broad sol_polarity Solution: 1. Re-develop TLC for new system. 2. Increase % of polar solvent. 3. Use a step-gradient elution. low_polarity->sol_polarity

Caption: Troubleshooting Decision Tree for Column Chromatography.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel

This protocol describes the neutralization of silica gel to prevent the degradation of acid-sensitive compounds.[1][4]

Materials:

  • Silica gel (230-400 mesh)

  • Non-polar eluent component (e.g., hexanes)

  • Triethylamine (TEA)

Procedure:

  • In a fume hood, measure the required volume of the non-polar solvent needed to create a slurry with your silica gel (approx. 1.5-2x the volume of the dry silica).

  • Add triethylamine to the solvent to a final concentration of 0.5% to 1% (v/v). For example, add 5 mL of TEA to 995 mL of hexanes.

  • Slowly add the dry silica gel to the TEA-containing solvent while stirring gently with a glass rod to form a uniform slurry. Avoid vigorous stirring that could fracture the silica particles.

  • Allow the slurry to stand for 5-10 minutes.

  • Pack the column using this slurry as you would for a standard "wet packing" method.

  • Use a mobile phase that also contains 0.5-1% TEA to maintain the neutral environment throughout the purification.

Protocol 2: Column Packing and Dry Sample Loading

This protocol ensures a homogenous column bed and a concentrated sample application for optimal resolution.[5][10]

Materials:

  • Chromatography column

  • Silica gel (or deactivated silica from Protocol 1)

  • Sand (acid-washed)

  • Mobile phase

  • Crude this compound

  • Celite or a small amount of silica gel

  • A volatile solvent (e.g., dichloromethane)

Procedure:

  • Column Packing:

    • Insert a small cotton or glass wool plug at the bottom of the column and cover it with a thin (0.5 cm) layer of sand.

    • Fill the column with your chosen mobile phase.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Gently tap the column and drain some solvent to help the silica pack into a dense, uniform bed. Ensure no air bubbles or channels are present.

    • Add a final layer of sand (0.5-1 cm) on top of the silica bed to protect the surface.

    • Drain the solvent until the level is just at the top of the sand layer.

  • Dry Sample Loading:

    • Dissolve your crude product (e.g., 500 mg) in a minimal volume of dichloromethane (e.g., 5-10 mL) in a round-bottom flask.

    • Add silica gel (e.g., 1-1.5 g) to the flask.

    • Remove the solvent completely via rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully transfer this powder onto the top layer of sand in the packed column, creating an even layer.

    • Gently add your mobile phase, being careful not to disturb the sample layer, and begin elution.

Section 4: Data & Reference Tables

Table 1: Common Solvents for Normal Phase Chromatography

This table provides a reference for selecting and modifying your mobile phase. Solvents are listed in increasing order of polarity.

SolventPolarity IndexBoiling Point (°C)Key Characteristics
Hexanes0.169Standard non-polar base for mobile phases.[9]
Toluene2.4111Aromatic, can alter selectivity for certain compounds.
Dichloromethane (DCM)3.140Good solvent, moderately polar. Often used with hexanes or as a replacement for EtOAc.[9]
Diethyl Ether2.835Volatile, less polar than EtOAc.
tert-Butyl methyl ether (MTBE)2.555Good, less-volatile alternative to diethyl ether.
Ethyl Acetate (EtOAc)4.477Very common polar co-solvent, good hydrogen bond acceptor.[9]
Acetone5.156Stronger polar solvent, can be used for more polar compounds.
Methanol5.165Highly polar, strong eluting power. Used in small percentages for polar compounds.
Table 2: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Action(s)
Streaking / New spots on TLCAcid-catalyzed degradationUse deactivated silica (add 0.5-1% TEA to eluent); consider alumina.[1]
Broad, tailing peaksKeto-enol tautomerism; column overloadReduce sample load; ensure proper packing; try dry loading.[1][5]
Poor separation of close spotsSuboptimal mobile phaseFinely adjust solvent ratio; change one solvent to alter selectivity (e.g., EtOAc to DCM).[7][9]
Compound doesn't eluteMobile phase is too non-polarIncrease percentage of polar solvent; re-develop method with TLC.[3]
Compound elutes too fastMobile phase is too polarDecrease percentage of polar solvent.

Section 5: References

  • BenchChem. (2025). Physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate. BenchChem. 11

  • Sigma-Aldrich. This compound | 5965-53-7. Sigma-Aldrich. 12

  • BenchChem. (2025). Experimental Protocols and Application Notes for Diethyl 2,2-Dihydroxypropanedioate in Organic Synthesis. BenchChem. 13

  • ChemBK. (2024). Diethyl 3-oxopentanedioate. ChemBK. 14

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. 3

  • Wiley-VCH. (2008). Supporting Information. Wiley Online Library. 4

  • BenchChem. (2025). Purity Assessment of Synthesized Diethyl 2-methyl-3-oxopentanedioate: A Comparative Guide. BenchChem. 15

  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters. BenchChem. 1

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2,2-Dimethyl-4-oxopentanenitrile. BenchChem. 5

  • Columbia University. Column chromatography. Columbia University. 7

  • Sigma-Aldrich. Affinity Chromatography Troubleshooting. Sigma-Aldrich. 6

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. 9

  • ResearchGate. (2014). Dealkoxycarbonylations over a Silica Gel bed and Microwave Irradiation of mono, di–substituted β-Keto esters and α-Cyano esters. ResearchGate. 16

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. 17

  • Thieme. (2012). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Thieme Connect. 18

  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. RJPT. --INVALID-LINK--

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. 8

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Diethyl Pentadecanedioate. BenchChem. 19

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 10

References

Technical Support Center: Deprotonation of Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the choice of base for the deprotonation of diethyl 2-oxopentanedioate. As a versatile β-keto ester, the successful deprotonation of this substrate is critical for a variety of subsequent reactions, including alkylations, acylations, and condensations. This document provides expert guidance to navigate the nuances of base selection and avoid common pitfalls.

Frequently Asked Questions (FAQs)

What are the acidic protons on this compound and why are they acidic?

The most acidic protons on this compound are located on the carbon atom situated between the two carbonyl groups (the α-carbon). These protons exhibit enhanced acidity due to the electron-withdrawing inductive effect of the adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate.[1][2] The pKa of these α-protons is typically in the range of 11-13, making them significantly more acidic than protons on a simple ketone or ester.[2][3]

I need to deprotonate this compound for a subsequent alkylation. Which base should I choose?

The choice of base is critical and depends on the desired outcome of the reaction. There are two main categories of bases to consider:

  • Alkoxide Bases (e.g., Sodium Ethoxide): These are commonly used for deprotonating β-keto esters.[2][3] It is crucial to match the alkoxide to the ester group of your substrate (i.e., use sodium ethoxide for a diethyl ester) to prevent transesterification, a side reaction where the ester group is exchanged.[4] Alkoxide bases are typically used in alcoholic solvents. Deprotonation with alkoxides is an equilibrium process.

  • Strong, Non-Nucleophilic Bases (e.g., Sodium Hydride, Lithium Diisopropylamide): These bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), are used when irreversible and complete deprotonation is required.[5][6][7] These are particularly useful when a high concentration of the enolate is needed to drive the subsequent reaction to completion and minimize side reactions. These reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Here is a summary of common bases and their properties:

BasepKa of Conjugate AcidSolventKey Considerations
Sodium Ethoxide (NaOEt)~16EthanolReversible deprotonation. Must match the ester's alcohol portion to avoid transesterification.[4]
Sodium Hydride (NaH)~36THF, DMFIrreversible deprotonation. Non-nucleophilic.[5] Reacts slowly with ketones.[8]
Lithium Diisopropylamide (LDA)~35THFIrreversible deprotonation. Strong, bulky, and non-nucleophilic base.[8] Often the base of choice for complete enolate formation.[9]
My reaction is giving low yields. What are the possible side reactions and how can I avoid them?

Several side reactions can occur during the deprotonation of this compound, leading to reduced yields of the desired product.

  • Saponification: This is the hydrolysis of the ester functional groups to form carboxylates.[10][11] It is typically caused by the presence of water or hydroxide ions in the reaction mixture. To avoid this, ensure that your reagents and solvent are anhydrous and use an alkoxide base that is free of hydroxide impurities.

  • Transesterification: As mentioned earlier, this occurs when the alkoxide base does not match the ester's alkoxy group.[4] For this compound, always use sodium ethoxide or potassium ethoxide.

  • Claisen or Dieckmann Condensation: These are self-condensation reactions of esters that can occur in the presence of a base.[12][13] The enolate of one molecule can attack the carbonyl group of another molecule. The Dieckmann condensation is an intramolecular version of the Claisen condensation.[14][15][16] To minimize these side reactions, it is often beneficial to form the enolate at a low temperature and then add the electrophile.

  • O- vs. C-Alkylation: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is usually the desired outcome, O-alkylation can occur under certain conditions. The choice of solvent and counterion can influence the ratio of C- to O-alkylation.

To troubleshoot low yields, consider the following:

  • Ensure all glassware, solvents, and reagents are scrupulously dry.

  • Use a freshly prepared or titrated solution of your base.

  • Control the reaction temperature, especially during the formation of the enolate.

  • Consider using a stronger, non-nucleophilic base like LDA to ensure complete and rapid enolate formation, which can then be trapped with your electrophile.[7]

Troubleshooting Guides

Problem 1: Incomplete Deprotonation

Symptoms:

  • Low conversion of starting material.

  • Recovery of unreacted this compound.

Possible Causes:

  • The base is not strong enough to fully deprotonate the substrate.

  • Insufficient equivalents of base were used.

  • The base has degraded due to improper storage.

Solutions:

  • Verify Base Strength: For complete deprotonation, switch from an alkoxide base to a stronger, non-nucleophilic base like NaH or LDA.[5][8]

  • Check Stoichiometry: Use at least one full equivalent of base.

  • Use Fresh Base: Ensure your base is fresh and has been stored under an inert atmosphere.

Problem 2: Competing Self-Condensation (Claisen/Dieckmann)

Symptoms:

  • Formation of higher molecular weight byproducts.

  • Complex mixture of products observed by TLC or NMR.

Possible Causes:

  • The concentration of the enolate is too high before the addition of the electrophile.

  • The reaction temperature is too high.

Solutions:

  • Slow Addition: Add the this compound slowly to the base at a low temperature to keep the instantaneous concentration of the enolate low.

  • Inverse Addition: Add the base to a solution of the this compound and the electrophile (if the electrophile is stable to the base).

  • Lower Temperature: Perform the deprotonation and subsequent reaction at a lower temperature (e.g., -78 °C with LDA).

Experimental Protocols

Protocol 1: Deprotonation with Sodium Ethoxide
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (50 mL).

  • Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol.

  • After all the sodium has reacted, cool the solution to room temperature.

  • Add this compound (10.1 g, 50 mmol) dropwise to the sodium ethoxide solution with stirring.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete enolate formation.

  • The resulting enolate solution is now ready for the subsequent reaction (e.g., alkylation).

Protocol 2: Deprotonation with Lithium Diisopropylamide (LDA)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (7.0 mL, 50 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 20 mL, 50 mmol) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to generate the LDA.

  • Add this compound (10.1 g, 50 mmol) dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour for complete and irreversible enolate formation.

  • The enolate solution is now ready for the addition of an electrophile.

Visualizations

Deprotonation and Resonance Stabilization

G Deprotonation of this compound cluster_0 This compound cluster_1 Base cluster_2 Enolate (Resonance Structures) EtOOC-CH2-C(O)-CH2-COOEt EtOOC-CH₂-C(O)-CH₂-COOEt Enolate_C EtOOC-CH⁻-C(O)-CH₂-COOEt EtOOC-CH2-C(O)-CH2-COOEt->Enolate_C + B:⁻ B: B:⁻ Enolate_O EtOOC-CH=C(O⁻)-CH₂-COOEt Enolate_C->Enolate_O HB HB Enolate_C->HB + HB

Caption: Formation of the resonance-stabilized enolate.

Decision Tree for Base Selection

G Base Selection Guide start Goal: Deprotonate this compound q1 Is complete and irreversible deprotonation required? start->q1 strong_base Use a strong, non-nucleophilic base (NaH, LDA) q1->strong_base Yes q2 Is transesterification a concern? q1->q2 No alkoxide Use a matched alkoxide base (NaOEt) match_alkoxide Yes, match the alkoxide to the ester (NaOEt for Diethyl Ester) q2->match_alkoxide Yes no_transesterification No, proceed with caution q2->no_transesterification No

Caption: A decision-making workflow for choosing the appropriate base.

References

Technical Support Center: Mastering Temperature Control in Reactions with Diethyl 2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing a critical parameter in reactions involving Diethyl 2-oxopentanedioate: temperature . Precise temperature control is paramount for achieving high yields, minimizing side reactions, and ensuring the reproducibility of your experimental outcomes. This guide is structured to provide actionable solutions to common challenges and answer frequently asked questions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments with this compound, offering explanations and step-by-step solutions.

Question 1: My reaction is sluggish and not going to completion, even with extended reaction times. How can I optimize the temperature without causing decomposition?

Answer:

A sluggish reaction is a common issue when the activation energy barrier is not being sufficiently overcome. While increasing the temperature is a logical step, it must be done judiciously to avoid unwanted side reactions.

Causality Explained: this compound, a β-keto ester, is prone to various side reactions at elevated temperatures, including self-condensation and decomposition.[1] The key is to find the optimal temperature that accelerates the desired reaction without significantly promoting these undesired pathways.

Troubleshooting Protocol:

  • Incremental Temperature Increase: Begin by increasing the reaction temperature in small increments (e.g., 5-10 °C) and closely monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Choice: Consider switching to a higher-boiling point solvent if your current solvent is limiting the accessible temperature range. Ensure the new solvent is compatible with your reaction conditions.

  • Catalyst Activity: In catalyzed reactions, ensure your catalyst is active and used in the appropriate concentration. An inefficient catalyst may necessitate higher temperatures, increasing the risk of side reactions.[2]

  • Microwave Irradiation: For certain reactions, microwave-assisted synthesis can be an effective way to rapidly heat the reaction mixture to the target temperature, often reducing reaction times and minimizing the formation of thermal decomposition byproducts.

Logical Workflow for Temperature Optimization:

G A Sluggish Reaction Observed B Increase Temperature by 5-10 °C A->B C Monitor Progress (TLC/HPLC) B->C D Reaction Complete? C->D E Consider Higher Boiling Solvent D->E No F Check Catalyst Activity D->F No G Investigate Microwave Synthesis D->G No H Successful Optimization D->H Yes E->B F->B G->H

Caption: Workflow for optimizing reaction temperature.

Question 2: I am observing the formation of multiple byproducts in my reaction. Could this be related to improper temperature control?

Answer:

Yes, the formation of byproducts is frequently linked to incorrect reaction temperatures. Both excessively high and low temperatures can lead to a range of undesired chemical transformations.

Causality Explained: The structure of this compound features multiple reactive sites.[3] At elevated temperatures, the molecule can undergo side reactions such as self-condensation (Claisen-type reactions) or decomposition. Conversely, if the temperature is too low, the rate of the desired reaction may be so slow that competing side reactions with lower activation energies become significant.

Troubleshooting Protocol:

  • Reaction Profiling: Conduct a reaction profile at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to identify the optimal temperature that maximizes the formation of the desired product while minimizing byproducts.

  • Controlled Addition of Reagents: For exothermic reactions, the slow, controlled addition of reagents at a low temperature is crucial to dissipate heat and prevent localized temperature spikes that can trigger side reactions.

  • Inert Atmosphere: At higher temperatures, the risk of oxidation increases. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[3]

Data Presentation: Hypothetical Reaction Profile

Temperature (°C)Desired Product Yield (%)Byproduct A (%)Byproduct B (%)
015<15
25 (Room Temp)65510
4085815
60701525

Question 3: My Knoevenagel condensation reaction with this compound is giving a low yield. What is the recommended temperature?

Answer:

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[4] Temperature control is critical for both steps.

Causality Explained: The initial addition step is often favored at lower temperatures, while the subsequent dehydration to form the α,β-unsaturated product is typically promoted by heat. Running the reaction at a single, high temperature from the start can lead to side reactions of the starting materials.

Recommended Protocol for Knoevenagel Condensation:

  • Initial Cooled Addition: Combine this compound, the active methylene compound, and a catalytic amount of a weak base (e.g., piperidine or triethylamine) in a suitable solvent at 0-5 °C.[5]

  • Stir at Low Temperature: Stir the reaction mixture at this low temperature for 1-2 hours to allow for the initial addition to occur.

  • Gradual Warming and Reflux: Gradually warm the reaction mixture to room temperature and then heat to reflux to drive the dehydration step.

  • Monitoring: Monitor the reaction progress by TLC to determine the point of completion.

Experimental Workflow for Knoevenagel Condensation:

G A Combine Reactants & Catalyst at 0-5 °C B Stir at 0-5 °C for 1-2 hours A->B C Gradually Warm to Room Temperature B->C D Heat to Reflux C->D E Monitor by TLC D->E F Reaction Complete E->F G Work-up F->G

Caption: Workflow for Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. Some suppliers recommend storage at -20°C for long-term stability.[6] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.

Q2: Can this compound undergo decarboxylation upon heating?

A2: The β-keto ester functionality in this compound makes it susceptible to hydrolysis and subsequent decarboxylation upon heating, especially in the presence of acid or base.[3][7] This is a critical consideration during reaction work-up and purification.

Q3: How does temperature affect the Michael addition reaction with this compound as the Michael donor?

A3: In a Michael addition, the enolate of this compound acts as the nucleophile.[8][9] The formation of the enolate is base-catalyzed. While the reaction can often be performed at room temperature, gentle heating may be required to drive the reaction to completion.[10] However, excessive heat can lead to side reactions. It is advisable to start the reaction at room temperature and only apply heat if the reaction is proceeding too slowly.[10]

Q4: Are there any safety concerns related to heating this compound?

A4: this compound has a flash point of 121.0 ± 22.7 °C.[1] While not highly flammable, it is important to avoid open flames and sparks when heating the compound. Upon decomposition, it may emit toxic fumes.[1][6] All heating should be conducted in a well-ventilated fume hood.

References

Work-up procedures for reactions with Diethyl 2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 2-oxopentanedioate

A Senior Application Scientist's Guide to Reaction Work-up, Purification, and Troubleshooting

Welcome to the technical support guide for this compound. As a versatile β-keto ester, this reagent is a valuable building block in the synthesis of complex molecules and heterocyclic compounds, particularly in pharmaceutical research and development.[1][2] Its unique reactivity, stemming from the acidic α-protons situated between two carbonyl groups, allows for a wide range of chemical transformations.[2]

This guide is structured to follow a typical experimental workflow, from the initial reaction quench to final product characterization. It provides field-proven insights and detailed protocols to help you navigate common challenges, optimize your procedures, and ensure the integrity of your results.

Section 1: Initial Reaction Quench and Aqueous Work-up

The first step in isolating your product is to properly quench the reaction, stopping it from proceeding further and neutralizing any reactive reagents. This is immediately followed by an aqueous work-up to separate the crude product from water-soluble materials.

Frequently Asked Questions (FAQs)

Q1: How should I quench my reaction? The choice seems to depend on the reaction conditions.

A1: Your quenching strategy must be tailored to neutralize the specific reagents used. The goal is to create a biphasic mixture (aqueous and organic layers) that is safe to handle and optimized for product separation.

  • For Base-Catalyzed Reactions (e.g., Claisen Condensation): The reaction should be quenched by carefully adding a cold, dilute acid, such as 3% ammonium chloride or 33% acetic acid.[3][4] This neutralizes the base catalyst (e.g., sodium ethoxide) and protonates the enolate of your β-keto ester product, making it less water-soluble and more amenable to extraction into an organic solvent.

  • For Acid-Catalyzed Reactions (e.g., Hantzsch or Knorr Syntheses): These reactions are often worked up by pouring the reaction mixture into a large volume of cold water or an ice-water mixture.[1][5][6] This precipitates the crude product and dilutes the acid (commonly acetic acid), which can then be removed by washing the filtered solid.[6]

  • For Reactions with Metal Reagents (e.g., Zinc in Knorr Synthesis): After pouring into water, it is crucial to wash the crude product thoroughly to remove inorganic salts (e.g., zinc acetate).[6]

Q2: I've added my organic solvent and aqueous quench solution, but now I have a thick, stable emulsion instead of two clear layers. What happened and how do I fix it?

A2: Emulsion formation is a common problem, often caused by the presence of insoluble byproducts or salts that act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Causality: Vigorous shaking of the separatory funnel, especially in the presence of acidic or basic aqueous solutions, can promote emulsification.

  • Troubleshooting:

    • Wait and Swirl: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help coalesce the dispersed droplets.

    • Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[3]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Section 2: Purification by Extraction and Chromatography

Once the initial separation is complete, the crude product requires purification. Liquid-liquid extraction is the primary tool for initial cleanup, followed by more rigorous methods like column chromatography or recrystallization.

Troubleshooting Guide: Purification
Problem Potential Cause(s) Recommended Solution(s)
Low recovery after extraction 1. Incorrect pH: If your product has acidic or basic properties, it may be ionized and remain in the aqueous layer.[7][8] 2. Product is too polar: The product may have significant water solubility. 3. Insufficient extraction: A single extraction is often incomplete.1. Adjust pH: Ensure the aqueous layer's pH renders your product neutral. For acidic products, acidify the aqueous layer before extraction. For basic products, make it basic.[9] 2. Use a more polar solvent: Try extractions with ethyl acetate or dichloromethane.[1] Perform multiple extractions (e.g., 3 x 15 mL instead of 1 x 45 mL) as this is more efficient.[5][9] 3. Back-extract: If possible, perform a back-extraction to recover the product from the initial aqueous layer.
Product streaks or decomposes on silica gel column 1. Residual Acid/Base: Traces of acid or base from the reaction can cause decomposition on the acidic silica surface. 2. Tautomerism: The inherent keto-enol tautomerism of β-keto esters can lead to band broadening or streaking.[10]1. Neutralize: Wash the crude organic extract with a saturated sodium bicarbonate solution to remove acid, then with brine, and dry thoroughly before chromatography.[2][3] 2. Deactivate Silica: Consider pre-treating the silica gel with a small amount of triethylamine (~1%) in your eluent system to neutralize active sites.
Product will not crystallize from solution 1. Presence of Impurities: Oily impurities can significantly inhibit crystallization. 2. Unsuitable Solvent: The chosen solvent may be too good, keeping the product dissolved even when cold. 3. Product is an Oil: The product may be a liquid or low-melting solid at room temperature. This compound itself is a liquid.[11]1. Purify First: Pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization. 2. Use a Solvent Pair: Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[12] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystal growth. If the product is inherently an oil, column chromatography is the preferred purification method.[1]

Section 3: Special Considerations for Common Syntheses

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to create dihydropyridines and pyridines.[13][14][15]

  • Work-up Causality: This reaction is typically run in a protic solvent like ethanol. The work-up often begins with cooling the reaction mixture and removing the solvent under reduced pressure.[13] This is done because the product has limited solubility in the reaction mixture upon cooling, but removing the bulk solvent simplifies the subsequent extraction. The remaining residue is then partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water.[1]

  • Troubleshooting Low Yields: Low yields in Hantzsch syntheses are a known issue.[7][15] This can be due to side reactions or incomplete conversion. Optimization of reaction time and temperature is critical, and progress should always be monitored by Thin Layer Chromatography (TLC).[1][16]

Knorr Pyrrole Synthesis

This classic reaction synthesizes substituted pyrroles from an α-amino-ketone and a β-keto ester in the presence of zinc dust and acetic acid.[17][18]

  • Work-up Causality: The standard work-up involves pouring the acidic reaction mixture into a large volume of cold water.[6] This has two primary effects: it precipitates the organic pyrrole product, which is typically insoluble in water, and it dilutes the acetic acid and zinc salts, facilitating their removal.

  • Purification Protocol: The crude, precipitated solid must be collected by vacuum filtration and washed extensively with water to remove residual acetic acid and inorganic salts.[6] The crude product is often colored due to impurities and is typically purified by recrystallization from ethanol.[6][19]

Section 4: Analytical Characterization & Purity Assessment

Accurate characterization is essential to confirm the structure and purity of your final product.

Frequently Asked Questions (FAQs)

Q3: My purified product shows two closely spaced spots on TLC and two peaks in the HPLC/GC analysis. Is it impure?

A3: Not necessarily. This is a classic hallmark of β-keto esters like this compound, which exist as a dynamic equilibrium of keto and enol tautomers.[10] These two forms often have slightly different polarities and can separate during chromatography. To confirm this:

  • Vary Conditions: Try changing the HPLC mobile phase pH or the GC column temperature. This can alter the rate of interconversion between tautomers; if the peak ratio changes or the peaks coalesce at higher temperatures, it strongly suggests tautomerism.[10]

  • NMR Spectroscopy: ¹H NMR is definitive. You will observe distinct sets of peaks for both the keto and enol forms, allowing for structural confirmation.[20]

Data Summary: Analytical Techniques
Technique Purpose Expected Outcome for this compound
¹H & ¹³C NMR Structural ElucidationConfirms the carbon-hydrogen framework. Will show distinct signals for both keto and enol tautomers.[20]
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermines the molecular weight and provides fragmentation patterns consistent with the structure.[20]
Infrared (IR) Spectroscopy Functional Group IdentificationShows characteristic strong carbonyl (C=O) stretches for both the ketone and ester functional groups.[20]
HPLC / GC Purity Assessment & QuantificationAssesses purity and quantifies the product. May show two peaks due to keto-enol tautomerism.[20]

Experimental Protocols & Visualizations

Protocol 1: General Liquid-Liquid Extraction Workflow
  • Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Add the chosen organic extraction solvent (e.g., dichloromethane, ethyl acetate).[1]

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[8]

  • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain the lower layer. If the desired product is in the lower layer, collect it. If it's in the upper layer, drain and discard the lower layer, then pour the upper layer out through the top of the funnel to avoid contamination.

  • Repeat the extraction on the aqueous layer two more times with fresh portions of the organic solvent.[5]

  • Combine all organic extracts.

  • Wash the combined organic layers sequentially with 1) dilute acid (if starting from a basic reaction), 2) saturated sodium bicarbonate solution (to remove acid), and 3) brine (to begin the drying process).[3]

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be free-flowing, not clumped together.[5][21]

  • Filter or decant the dried solution away from the drying agent into a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][13]

Diagram 1: Decision Workflow for Product Work-up & Purification

Workup_Decision_Tree start Reaction Complete (Monitor by TLC) quench Quench Reaction (Acid, Base, or Water) start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer & Evaporate extract->dry crude Crude Product Obtained dry->crude is_solid Is Crude Product a Solid? crude->is_solid is_oil Crude Product is an Oil is_solid->is_oil No recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_oil->column pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Oily Product column->pure_oil Acid_Base_Extraction cluster_0 Step 1: Initial Mixture in Organic Solvent cluster_1 Step 2: Extract with Aqueous Base (e.g., NaHCO3) cluster_2 Step 3: Separate Layers & Acidify Aqueous Phase cluster_3 Step 4: Isolate Pure Product start Product (P-COOH) Neutral Impurity (N) Basic Impurity (B) layers1 Organic Layer N B Aqueous Layer P-COO⁻ Na⁺ start:p->layers1:org Add aq. NaHCO3 layers2 Organic Layer (Impurities) N B Aqueous Layer Add HCl layers1:aq->layers2:aq Separate final Precipitated Solid P-COOH (Extract with fresh organic solvent) layers2:aq->final Acidify

References

Validation & Comparative

A Senior Application Scientist's Guide to Diethyl vs. Dimethyl 2-Oxopentanedioate: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatile reactivity. Among them, the dialkyl esters of 2-oxopentanedioic acid (α-ketoglutaric acid) are crucial intermediates for constructing complex molecules, from heterocyclic pharmacophores to fine chemicals.[1][2] This guide provides an in-depth comparative analysis of two common analogs: Diethyl 2-oxopentanedioate and Dimethyl 2-oxopentanedioate.

While differing by only a single methylene unit on each ester chain, the choice between the diethyl and dimethyl variant can have significant implications for reaction kinetics, yield, and pathway selectivity. This document moves beyond catalog data to explore the fundamental principles governing their reactivity, supported by experimental protocols, to empower researchers in making informed decisions for their synthetic strategies. We will dissect the subtle yet impactful differences arising from steric and electronic effects, providing a practical framework for leveraging these compounds to their full potential.

Molecular Structure: The Foundation of Reactivity

At their core, both molecules share the same 2-oxopentanedioate backbone, featuring a central ketone and two ester functionalities. This arrangement dictates their characteristic reactivity: acidic α-protons at the C3 position and multiple electrophilic carbonyl centers. The key distinction lies in the identity of the alkyl group (R) of the two ester moieties.

  • Dimethyl 2-Oxopentanedioate (DMK): R = CH₃ (Methyl)

  • This compound (DEK): R = CH₂CH₃ (Ethyl)

This seemingly minor variation introduces critical differences in steric bulk and electronic properties that ripple through the molecule's behavior.

Caption: Chemical structures of Dimethyl and this compound.

Core Reactivity Comparison: Steric vs. Electronic Effects

The reactivity of these diesters is primarily governed by two opposing factors originating from the alkyl groups: the inductive effect (electronic) and steric hindrance (spatial).

  • Electronic Effect: Both methyl and ethyl groups are electron-donating via induction (+I effect). The ethyl group, with an additional carbon atom, is slightly more electron-donating than the methyl group.[3][4] This effect pushes electron density towards the carbonyl carbons, slightly reducing their electrophilicity.

  • Steric Effect: The ethyl group is spatially larger than the methyl group. This increased bulk can physically impede the approach of nucleophiles to the nearby carbonyl centers, a phenomenon known as steric hindrance.[3]

These two effects are the causal basis for the observable differences in reactivity, as illustrated below.

cluster_methyl Dimethyl Ester (DMK) cluster_ethyl Diethyl Ester (DEK) Me_Steric Less Steric Hindrance Me_Reactivity Higher Reactivity Me_Steric->Me_Reactivity Facilitates Nucleophilic Attack Me_Electronic Less Inductive Effect (+I) Me_Electronic->Me_Reactivity Maintains Higher Electrophilicity Et_Steric More Steric Hindrance Et_Reactivity Lower Reactivity Et_Steric->Et_Reactivity Hinders Nucleophilic Attack Et_Electronic More Inductive Effect (+I) Et_Electronic->Et_Reactivity Slightly Reduces Electrophilicity

Caption: Factors influencing the comparative reactivity of the ester groups.

Susceptibility to Hydrolysis

Ester hydrolysis, or saponification, is a quintessential reaction where these differences become apparent. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks an ester carbonyl.

  • Dimethyl 2-Oxopentanedioate: The smaller methyl groups present a lower steric barrier to the incoming hydroxide nucleophile. Furthermore, the lesser electron-donating nature of methyl groups leaves the ester carbonyl carbon more electrophilic and susceptible to attack.

  • This compound: The bulkier ethyl groups provide greater steric shielding of the carbonyl carbon.[5] This, combined with the slightly enhanced electron-donating effect, renders the diethyl ester less reactive towards hydrolysis.

Reactivity of the α-Methylene Group

The protons on the carbon atom situated between the two carbonyl groups (C3) are significantly acidic, allowing for easy deprotonation by a base to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile, central to reactions like Knoevenagel condensations and alkylations.

In this context, the electronic differences between the methyl and ethyl esters are subtle. The slightly stronger +I effect of the ethyl groups in DEK might marginally decrease the acidity of the C3 protons compared to DMK, but this effect is generally considered minor. Steric factors can play a role if a bulky base is used for deprotonation, but for common bases, both substrates form the enolate readily.

Quantitative and Physical Data Summary

A clear understanding of physical properties is essential for experimental design, including solvent selection and purification methods.

PropertyDimethyl 2-OxopentanedioateDiethyl 3-Oxopentanedioate*
CAS Number 13192-04-6[7][8]105-50-0[9]
Molecular Formula C₇H₁₀O₅[7]C₉H₁₄O₅[9]
Molecular Weight 174.15 g/mol [7]202.21 g/mol [9]
Appearance Colorless to light yellow liquid[8][10]Clear colorless to pale yellow liquid[11]
Boiling Point 90-95 °C @ 0.4 mmHg[8]250 °C @ 760 mmHg[11]
Density 1.203 g/mL at 25 °C[8]1.113 g/mL at 25 °C[11]
Refractive Index n20/D 1.439[8]n20/D 1.440[11]

Experimental Protocols for Reactivity Assessment

To provide a tangible measure of the reactivity differences, the following self-validating protocols are described. They are designed to be robust and reproducible in a standard synthetic chemistry laboratory.

Protocol: Comparative Rate of Saponification via Titration

This experiment quantifies the faster hydrolysis rate of the dimethyl ester by measuring the consumption of base over time.

Objective: To determine the relative rate constants for the saponification of DMK and DEK.

Materials:

  • Dimethyl 2-oxopentanedioate (DMK)

  • This compound (DEK)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Ethanol (95%)

  • Phenolphthalein indicator

  • Ice bath, burettes, flasks, timers

Workflow Diagram:

A 1. Prepare Reactions Two sets of flasks: - DMK + NaOH/Ethanol - DEK + NaOH/Ethanol B 2. Initiate & Quench Start timers. At intervals (t=5, 15, 30, 60 min), quench one flask from each set in an ice bath. A->B C 3. Back-Titration Add phenolphthalein. Titrate the unreacted NaOH in each quenched flask with standardized HCl. B->C D 4. Data Analysis Calculate remaining [NaOH] at each time point. Plot ln([Ester]) vs. time to find the pseudo-first-order rate constant (k'). C->D E 5. Compare Compare k' for DMK vs. DEK. D->E

Caption: Workflow for comparing saponification rates via back-titration.

Procedure:

  • Reaction Setup: Prepare two sets of five 100 mL conical flasks. In each flask, add 20 mL of 95% ethanol.

  • To one set of flasks, add 1.0 mmol of DMK. To the other set, add 1.0 mmol of DEK.

  • Equilibrate the flasks in a 25 °C water bath.

  • To initiate the reaction, add 20.0 mL of standardized 0.1 M NaOH to one DMK flask and one DEK flask simultaneously. Start timers for each.

  • At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), remove one flask from each set and immediately quench the reaction by submerging it in an ice bath.

  • Titration: Add 2-3 drops of phenolphthalein to a quenched flask. Titrate the unreacted NaOH with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used.

  • A control flask with no ester should be titrated to determine the initial amount of NaOH.

  • Analysis: Calculate the concentration of ester remaining at each time point. A plot of ln([Ester]) versus time will yield a straight line with a slope equal to -k', the pseudo-first-order rate constant. The larger magnitude of k' for DMK will quantitatively confirm its higher reactivity.

Protocol: Knoevenagel Condensation Yield Comparison

This protocol compares the performance of DMK and DEK in a classic carbon-carbon bond-forming reaction.

Objective: To compare the reaction efficiency and yield of DMK and DEK in a Knoevenagel condensation with benzaldehyde.

Materials:

  • Dimethyl 2-oxopentanedioate (DMK)

  • This compound (DEK)

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol

  • TLC plates (silica gel), appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Reaction A (DMK): In a 50 mL round-bottom flask, dissolve 10 mmol of DMK and 10 mmol of benzaldehyde in 20 mL of ethanol.

  • Add 0.5 mmol (5 mol%) of piperidine to the solution.

  • Reaction B (DEK): Set up an identical reaction in a separate flask using 10 mmol of DEK.

  • Heat both reaction mixtures to reflux (approx. 80 °C).

  • Monitoring: Monitor the progress of both reactions every 15 minutes using TLC, observing the consumption of starting materials and the formation of the UV-active product.

  • Once a reaction is deemed complete (no further change by TLC), cool it to room temperature.

  • Workup: Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with dilute HCl and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Purify the crude product by column chromatography if necessary. Determine the isolated yield for both reactions. Compare the reaction times and final yields. While both should give good yields, subtle differences in reaction time may be observed.

Summary and Recommendations

The choice between diethyl and dimethyl 2-oxopentanedioate is a nuanced decision that should be guided by the specific chemical transformation being performed.

  • Dimethyl 2-Oxopentanedioate (DMK) is the more reactive species in reactions where a nucleophile attacks the ester carbonyl, most notably in hydrolysis . Its smaller steric profile and the slightly higher electrophilicity of its carbonyl carbons are advantageous when rapid ester chemistry is desired or when avoiding bulky groups in the final product is a priority.

  • This compound (DEK) offers greater stability against nucleophilic attack at the ester positions, particularly hydrolysis. This makes it a more robust choice for reactions conducted under conditions that might compromise a methyl ester. For reactions centered on the α-methylene position , such as Knoevenagel condensations, alkylations, and multicomponent reactions like the Hantzsch synthesis, the reactivity difference is often negligible.[12] In these cases, the selection of DEK may be driven by the improved solubility of the substrate or final product in organic solvents, or the desire for an ethyl ester functionality in the target molecule for further synthetic elaboration.

By understanding the interplay of steric and electronic effects, researchers can strategically select the optimal 2-oxopentanedioate diester, transforming a simple choice of reagent into a tool for enhancing reaction efficiency, stability, and yield.

References

A Senior Application Scientist's Guide to the Comparative Utility of β-Ketoesters in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ketoesters are foundational synthons in the toolkit of synthetic organic chemistry, prized for their dual electrophilic and nucleophilic character.[1][2] Their structural versatility is particularly potent in the realm of multicomponent reactions (MCRs), which streamline the synthesis of complex molecular architectures by combining three or more reactants in a single pot.[3][4] This guide provides a comparative analysis of common β-ketoesters—including ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate—in the context of two cornerstone MCRs: the Biginelli reaction and the Hantzsch pyridine synthesis. By examining the causal relationships between the structure of the β-ketoester and reaction outcomes, this document aims to equip researchers with the field-proven insights necessary to make informed experimental choices, optimizing for yield, purity, and downstream synthetic utility.

The Strategic Importance of β-Ketoesters in Synthesis

β-Ketoesters are defined by a ketone functional group at the β-position relative to an ester.[5] This arrangement results in a highly valuable reactivity profile governed by two key features:

  • Keto-Enol Tautomerism: The molecule exists in equilibrium between its keto and enol forms. The enol form is crucial for its nucleophilic character.[6]

  • Acidic α-Protons: The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, facilitating the formation of a stabilized enolate anion. This enolate is a potent nucleophile, essential for the carbon-carbon bond-forming reactions that drive many MCRs.[5]

The choice of the ester group (R in R-O(C=O)-) is not trivial; it imparts subtle but significant steric and electronic effects that can be leveraged to control reaction pathways and yields.

Comparative Physicochemical Data of Common β-Ketoesters

The selection of a specific β-ketoester is a critical decision in synthetic design. Factors such as reactivity, steric hindrance, and the requirements for post-reaction modifications (e.g., ease of hydrolysis and decarboxylation) must be considered. The table below summarizes key properties of frequently used β-ketoesters.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)pKa (in H₂O)Key Characteristics
Methyl Acetoacetate (MAA) CH₃COCH₂COOCH₃116.12171.7~11Less sterically hindered than EAA, can lead to faster reactions or higher yields.[7][8]
Ethyl Acetoacetate (EAA) CH₃COCH₂COOCH₂CH₃130.14180.810.68The classic, most widely used β-ketoester in MCRs due to its balanced reactivity and cost-effectiveness.[6][8]
tert-Butyl Acetoacetate (t-BAA) CH₃COCH₂COOC(CH₃)₃158.20198-200~11The bulky tert-butyl group provides significant steric hindrance. The ester is readily cleaved under acidic conditions, facilitating decarboxylation.[5]
Benzyl Acetoacetate CH₃COCH₂COOCH₂C₆H₅192.21~275~11The benzyl group can be removed via hydrogenolysis, offering an orthogonal deprotection strategy.[9]

Case Study: The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10][11][12] DHPMs are a privileged scaffold in medicinal chemistry, with applications as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[10][11]

The Causality of the Mechanism

While several mechanisms have been proposed, significant evidence from NMR studies points to a pathway involving an N-acyliminium ion intermediate.[13] This pathway is favored because the initial acid-catalyzed condensation of the aldehyde and urea forms a highly electrophilic iminium ion, which is then readily attacked by the nucleophilic enol form of the β-ketoester. This sequence is generally more favorable than an initial aldol condensation between the aldehyde and the less reactive β-ketoester.

Biginelli_Mechanism Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester β-Ketoester (Enol form) Ureide Open-Chain Ureide Ketoester->Ureide Attacks Iminium Ion Iminium->Ureide Cyclized Cyclized Intermediate Ureide->Cyclized Intramolecular Cyclization DHPM DHPM Product Cyclized->DHPM - H₂O

Figure 1: The accepted N-acyliminium ion mechanism for the Biginelli reaction.

Comparative Performance of β-Ketoesters in the Biginelli Reaction

The choice of β-ketoester directly impacts reaction efficiency. Steric hindrance around the ester carbonyl can impede the final cyclization step, leading to lower yields.

A study by Mandhane et al. provides a direct comparison of various β-ketoesters in the synthesis of DHPMs under heterogeneous catalysis. The data clearly illustrates the performance differences.[9]

EntryAldehydeβ-KetoesterR₂ GroupYield (%)[9]
1BenzaldehydeMethyl acetoacetate (MAA)-CH₃90
2BenzaldehydeEthyl acetoacetate (EAA)-CH₂CH₃94
3BenzaldehydeBenzyl acetoacetate-CH₂Ph92
4BenzaldehydeIsobutyl acetoacetate-CH₂CH(CH₃)₂85
5Benzaldehydetert-Butyl acetoacetate (t-BAA)-C(CH₃)₃Very Low

Analysis of Experimental Data:

  • Ethyl acetoacetate (EAA) provided the highest yield, establishing it as the benchmark reactant for this transformation.[9]

  • Methyl acetoacetate (MAA) , being slightly less sterically hindered, also performed exceptionally well.[9] The choice between MAA and EAA often comes down to cost and availability.

  • Increasing steric hindrance in the ester group, as seen with isobutyl acetoacetate , leads to a noticeable drop in yield.[9]

  • The extremely bulky tert-butyl acetoacetate resulted in very low yields, demonstrating that excessive steric hindrance is detrimental to the reaction under these conditions.[9]

Validated Experimental Protocol: Synthesis of a Model DHPM

This protocol describes a solvent-free synthesis of 5-ethoxycarbonyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, adapted from established green chemistry methods.[11]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea (4.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable Brønsted or Lewis acid (e.g., [Btto][p-TSA], 0.15 mmol).[11]

  • Reaction Execution: Stir the mixture magnetically. For an accelerated reaction, heat the flask to 90 °C for approximately 30 minutes. Alternatively, the reaction can proceed at room temperature over 10 hours.[11]

  • Workup and Isolation: Monitor the reaction's completion using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it onto crushed ice. Stir for 5 minutes to precipitate the solid product.

  • Purification: Filter the separated solid under suction, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure DHPM product.

Case Study: The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate) to form highly functionalized 1,4-dihydropyridines (1,4-DHPs).[14][15] Subsequent oxidation yields the corresponding pyridine. This reaction is of immense pharmaceutical importance, as the 1,4-DHP core is found in several blockbuster drugs, including the calcium channel blocker Nifedipine.[14]

The Causality of the Mechanism

The Hantzsch synthesis is a beautifully orchestrated sequence of classical organic reactions occurring in a single pot. The generally accepted workflow involves two parallel initial steps converging in a final cyclization.

Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel_Product Ketoester1 β-Ketoester (Eq. 1) Ketoester1->Knoevenagel_Product Knoevenagel Condensation Ketoester2 β-Ketoester (Eq. 2) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Figure 2: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[14][15]

  • Enamine Formation: The ammonia source reacts with the second equivalent of the β-ketoester to form a vinylogous amide, or enamine.[14]

  • Michael Addition: The enamine acts as a nucleophile and adds to the Knoevenagel product via a Michael-type conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine ring.[14]

Comparative Performance of β-Ketoesters in the Hantzsch Synthesis

The Hantzsch reaction is robust and accommodates a variety of β-ketoesters. The choice often depends on the desired functionality at the 3- and 5-positions of the pyridine ring.

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp (°C)Time (h)Yield (%)Reference
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682[16]
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[16]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[16]
H₄BTCABenzaldehydeMethyl acetoacetateAniline*EthanolRT1.593[17]
H₅BW₁₂O₄₀4-Cl-BenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux0.3398[18]

*Note: In this modified Hantzsch-like reaction, aniline is used as the nitrogen source, leading to an N-phenyl DHP derivative.

Analysis of Experimental Data:

  • Ethyl acetoacetate remains the workhorse for the classical Hantzsch synthesis, consistently providing high yields across a range of catalytic systems, from traditional p-TSA to modern nanoparticle and green catalysts.[16][18]

  • Methyl acetoacetate is also highly effective, as demonstrated in the organocatalyzed synthesis of tetrahydropyridines at room temperature, showcasing its utility in milder, more sustainable protocols.[17]

  • The data highlights that the catalyst and reaction conditions often have a more dramatic effect on yield and reaction time than the minor structural difference between methyl and ethyl acetoacetate.[16] The choice between them can therefore be guided by other factors, such as the desired final product structure or process economics.

Validated Experimental Protocol: Green Synthesis of a 1,4-DHP

This protocol is adapted from a sustainable method using tannic acid as a catalyst in water.[16]

  • Reactant Preparation: In a 50 mL flask, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and water (5 mL).

  • Catalyst Addition: Add tannic acid (10 mol%).

  • Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Senior Scientist's Summary: Making the Right Choice

The selection of a β-ketoester is a strategic decision that balances reactivity with the overall goals of a synthetic campaign.

  • For General Purpose & High Yields: Ethyl acetoacetate is the undisputed standard for both Biginelli and Hantzsch reactions. It offers a superb balance of reactivity, cost, and safety, consistently delivering high yields under a multitude of conditions.

  • When Sterics are a Concern: Methyl acetoacetate is an excellent alternative to EAA. Its slightly smaller steric profile can sometimes lead to faster reaction rates or improved yields, particularly in sterically congested systems.[7]

  • For Facile Decarboxylation: tert-Butyl acetoacetate is the reagent of choice when the ester group is intended merely as an activating group and needs to be removed easily post-MCR. The tert-butyl ester can be cleaved under relatively mild acidic conditions to yield the corresponding carboxylic acid, which often readily decarboxylates upon gentle heating.

  • For Orthogonal Deprotection: Benzyl acetoacetate offers a valuable strategic advantage when other acid- or base-labile groups are present in the molecule. The benzyl group can be selectively removed via catalytic hydrogenolysis, leaving other functional groups intact.

Ultimately, the optimal β-ketoester is not a universal constant but is defined by the specific molecular target, the chosen reaction conditions, and the subsequent steps planned in the synthetic route. This comparative guide serves as a foundational framework for making that critical, data-driven decision.

References

A Senior Application Scientist's Guide to the Validation of Diethyl 2-oxopentanedioate Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Synthesis

Diethyl 2-oxopentanedioate, a versatile α-keto ester, serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring both ketone and ester functional groups, allows for a variety of chemical transformations.[2] The success, safety, and efficacy of downstream applications, especially in drug development, are directly contingent on the purity of this starting material. Uncharacterized impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the performance of GC-MS against alternative techniques, supported by clear data presentation and workflows.

The Analytical Challenge: Anticipating Potential Impurities

The purity of this compound is largely influenced by its synthetic route. A common method for its preparation is the Claisen condensation of diethyl oxalate with an appropriate ester.[3][4] This process, while effective, can introduce several classes of impurities that must be analytically resolved:

  • Unreacted Starting Materials: Residual diethyl oxalate and other reactants.

  • Solvents: Trace amounts of solvents used during the reaction and workup (e.g., ethanol, diethyl ether).

  • Byproducts of Side Reactions: Molecules formed from self-condensation or other unintended reaction pathways.

  • Degradation Products: The compound may degrade under harsh purification conditions like distillation.

A robust analytical method must therefore be highly specific, capable of separating the target analyte from these structurally similar compounds and quantifying them accurately.

GC-MS: The Gold Standard for Volatile Analyte Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.[5] This combination is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Why GC? The boiling point and thermal stability of this compound make it amenable to vaporization without decomposition, a prerequisite for GC analysis. The gas chromatograph separates components of the mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This separation is crucial for resolving the analyte from potential impurities.

  • Why MS? As separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique chemical "fingerprint" based on the mass-to-charge ratio of the fragments. This allows for unambiguous identification of the analyte and tentative identification of unknown impurities by comparing their spectra to established libraries like the NIST database.[6]

This dual-capability of separation and specific identification makes GC-MS a definitive tool for both qualitative and quantitative purity assessment.

A Self-Validating GC-MS Protocol for Purity Determination

Trustworthiness in an analytical method is achieved not just by performing the analysis, but by proving the method is suitable for its intended purpose.[7][8][9] This is accomplished through method validation, a documented process that assesses key performance characteristics. The following protocol is designed as a self-validating system, incorporating validation checks in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13]

Experimental Workflow

Caption: Workflow for GC-MS validation and purity analysis.

Step-by-Step Methodology

1. Materials and Instrumentation

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System).

  • Column: A mid-polarity capillary column, such as a DB-5ms (30m x 0.25mm ID, 0.25µm film thickness), is a robust starting point. Its 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a range of organic molecules.

  • Reagents: High-purity this compound reference standard (>99.5%), HPLC-grade ethyl acetate (or other suitable solvent), Helium carrier gas (99.999% purity).

2. GC-MS Operating Conditions

  • Inlet Temperature: 250°C. Rationale: Ensures rapid volatilization of the sample without causing thermal degradation.

  • Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading and ensures sharp peaks for accurate quantification.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

    • Rationale: The initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all high-boiling point impurities are eluted from the column.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to mass spectral libraries.

  • Scan Range: 40-450 m/z. Rationale: This range covers the molecular ion of the analyte (202.21 g/mol ) and its expected fragments, while excluding low-mass noise from the solvent and carrier gas.

3. Validation Protocol

The following tests must be performed to validate the method's suitability.

  • Specificity:

    • Procedure: Inject the solvent blank, the this compound standard, and a sample spiked with known potential impurities.

    • Acceptance Criteria: The solvent blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all other impurity peaks.[14] The mass spectrum of the analyte peak in the sample must match that of the reference standard.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five calibration standards of the reference standard, ranging from the limit of quantitation (LOQ) to 120% of the expected sample concentration. Inject each standard and plot the peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[14] The validated range is the interval where the method demonstrates acceptable linearity, accuracy, and precision.[11]

  • Accuracy:

    • Procedure: Analyze a sample of known concentration (e.g., a production batch) and also analyze samples spiked with known amounts of the reference standard at three different levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Acceptance Criteria: The recovery of the spiked analyte should be within 98-102%.[14] Recovery is calculated as: (Measured Concentration / Theoretical Concentration) * 100%.

  • Precision (Repeatability):

    • Procedure: Perform at least six replicate injections of the same homogenous sample preparation within a short period, under the same conditions.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas for the main analyte should be less than 2%.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, LOD is where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Rationale: Establishing LOD and LOQ is critical for quantifying trace-level impurities accurately.

Data Analysis and Purity Calculation

Purity is typically calculated using the area percent normalization method. This method assumes that all components in the sample have a similar response factor in the detector (a reasonable assumption for EI-MS).

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100

This calculation provides a direct measure of the analyte's purity relative to all other detected volatile components.

Comparative Analysis with Alternative Techniques

While GC-MS is a premier technique, other methods offer complementary information. The choice of method depends on the specific question being asked.

Parameter GC-MS High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility/polarity, identification by mass fragmentation.[5]Separation by polarity, detection by UV/Vis absorbance or other detectors.Identification and quantification based on nuclear spin in a magnetic field.[3][15]
Analyte Suitability Excellent. Ideal for volatile and thermally stable compounds like this compound.Good. Requires analyte to be soluble and possess a chromophore for UV detection. Derivatization may be needed for α-keto acids lacking a strong chromophore.[16][17]Excellent. Provides detailed structural information and can quantify without a specific reference standard (qNMR).
Specificity Very High. Mass spectral data provides a unique fingerprint for identification.Moderate to High. Depends on chromatographic resolution. Co-eluting impurities can interfere.Very High. Each unique proton/carbon gives a distinct signal, providing unambiguous structural confirmation.
Sensitivity High. Can detect impurities at ppm or even ppb levels.High. Sensitivity depends on the detector and the analyte's molar absorptivity.Low. Requires higher sample concentrations (mg scale) compared to chromatographic methods.
Quantification Excellent. Highly linear response over a wide dynamic range.Excellent. The established standard for pharmaceutical assays.Excellent (qNMR). Can provide absolute quantification but requires careful experimental setup.
Impurity ID Good. Tentative identification of unknowns is possible via library searching.Poor. Identification relies solely on retention time unless coupled to a mass spectrometer (LC-MS).Excellent. Can often elucidate the full structure of an unknown impurity if present in sufficient quantity.
Throughput Moderate. Typical run times are 20-40 minutes.Moderate to High. Run times are typically 10-30 minutes.Low. Acquisition times can be long, especially for ¹³C NMR.

Logical Decision Framework for Method Selection

Method_Selection Start Analytical Goal? Goal1 Routine Purity Check & Quantify Known/Volatile Impurities Start->Goal1 Goal2 Quantify Non-Volatile or Thermally Labile Impurities Start->Goal2 Goal3 Absolute Structural Confirmation & Identify Unknown Major Impurities Start->Goal3 Method_GCMS Primary Method: GC-MS Goal1->Method_GCMS Method_HPLC Alternative Method: HPLC-UV or LC-MS Goal2->Method_HPLC Method_NMR Complementary Method: NMR Spectroscopy Goal3->Method_NMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the specific task of validating the purity of this compound, GC-MS stands out as the most robust and suitable primary technique. Its inherent specificity, high sensitivity, and applicability to volatile organic molecules make it ideal for separating and identifying potential process-related impurities. By implementing a self-validating protocol grounded in ICH principles, researchers and drug development professionals can generate trustworthy and reliable data, ensuring the quality and integrity of their synthetic intermediates.

While techniques like HPLC and NMR are powerful in their own right and serve as excellent complementary tools for characterizing non-volatile impurities or providing definitive structural elucidation, the GC-MS method provides the most direct and efficient pathway to a validated purity assessment for this particular compound. Adherence to rigorous validation ensures that the analytical data is not just a number, but a defensible statement of quality.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Diethyl 2-oxopentanedioate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a reaction's outcome is paramount. Diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate) is a versatile β-keto ester, a valuable starting material for synthesizing a variety of heterocyclic and carbocyclic frameworks. Its reactivity is centered around the electrophilic ketone and the acidic α-protons situated between the two carbonyl groups.

This guide provides an in-depth comparison of the spectroscopic signatures of products derived from three common transformations of this compound: Knoevenagel condensation, Michael addition, and selective ketone reduction. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

The Spectroscopic Fingerprint of this compound

Before analyzing reaction products, establishing a baseline understanding of the starting material's spectroscopic characteristics is crucial.

This compound is a liquid with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 g/mol . Its structure features two ethyl ester groups and a central ketone.

Technique Expected Signature Interpretation
¹H NMR ~4.2 ppm (q, 4H), ~3.0 ppm (t, 2H), ~2.8 ppm (t, 2H), ~1.3 ppm (t, 6H)Quartet and triplet for the two non-equivalent ethyl groups (-OCH₂CH₃). Two distinct triplets for the two methylene groups (-CH₂CH₂-) in the pentanedioate backbone, deshielded by the adjacent carbonyl groups.
¹³C NMR ~195 ppm (C=O, ketone), ~172 ppm (C=O, ester), ~162 ppm (C=O, ester α to ketone), ~62 ppm (-OCH₂), ~35 ppm (-CH₂-), ~28 ppm (-CH₂-), ~14 ppm (-CH₃)Signals for the three distinct carbonyl carbons.[1] Signals for the ethyl ester carbons and the two methylene carbons of the backbone.
IR (Infrared) ~1745 cm⁻¹ (C=O, ester stretch), ~1720 cm⁻¹ (C=O, ketone stretch)Strong, distinct absorption bands for the two types of carbonyl functional groups present in the molecule.[2]
MS (Mass Spec) m/z = 202 (M⁺), 157 (M⁺ - OEt), 129 (M⁺ - COOEt)The molecular ion peak should be observable. Common fragmentation patterns for esters include the loss of the ethoxy (-OEt) or carbethoxy (-COOEt) groups.

Comparative Analysis of Reaction Pathways

We will now explore how the spectroscopic data changes following three distinct chemical transformations. This comparative approach is essential for confirming that the desired reaction has occurred and for identifying potential side products.

Knoevenagel Condensation with Benzaldehyde

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, creating an α,β-unsaturated product by reacting an active methylene compound with an aldehyde or ketone.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A This compound D Mix in Toluene A->D B Benzaldehyde B->D C Piperidine (catalyst) C->D E Reflux with Dean-Stark Trap (to remove H₂O) D->E F Monitor by TLC E->F G Cool & Dilute with EtOAc F->G H Wash with dil. HCl, H₂O, Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify via Column Chromatography I->J K Spectroscopic Confirmation (NMR, IR, MS) J->K

Caption: Workflow for Knoevenagel Condensation and Product Analysis.

The product, diethyl 2-(phenylmethylene)-3-oxopentanedioate, features a newly formed carbon-carbon double bond conjugated with both a phenyl ring and a carbonyl group.

Technique Expected Signature of Product Rationale for Change
¹H NMR ~7.8 ppm (s, 1H), ~7.4 ppm (m, 5H)Appearance of a new singlet for the vinylic proton (=CH-Ph). Appearance of signals for the aromatic protons. Disappearance of the ~2.8 ppm triplet corresponding to the acidic α-methylene protons of the starting material.
¹³C NMR ~140-128 ppm (multiple signals), ~125 ppmAppearance of new signals in the aromatic/alkene region for the phenyl ring and the C=C double bond.
IR ~1680 cm⁻¹ (C=O, conjugated ketone), ~1625 cm⁻¹ (C=C stretch)The ketone carbonyl stretch shifts to a lower frequency due to conjugation with the new double bond. A new, medium-intensity peak for the C=C stretch appears.
MS m/z = 290 (M⁺)The molecular ion peak shifts to reflect the addition of the benzylidene group (C₇H₆), an increase of 88 Da.
Michael Addition with Methyl Vinyl Ketone

The Michael or conjugate addition is the 1,4-addition of a nucleophile (in this case, the enolate of this compound) to an α,β-unsaturated carbonyl compound.[5][6] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds.[6]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A This compound D Generate Enolate with NaOEt in Ethanol at 0°C A->D B Methyl Vinyl Ketone E Add Methyl Vinyl Ketone Dropwise B->E C Sodium Ethoxide (Base) C->D D->E F Stir at Room Temperature E->F G Quench with aq. NH₄Cl F->G H Extract with Diethyl Ether G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Vacuum Distillation I->J K Spectroscopic Confirmation (NMR, IR, MS) J->K

Caption: Workflow for Michael Addition and Product Analysis.

The product, diethyl 2-(3-oxobutyl)-2-oxopentanedioate, is a tri-carbonyl compound.

Technique Expected Signature of Product Rationale for Change
¹H NMR ~2.1 ppm (s, 3H), additional complex multiplets in the 2-3 ppm region.Appearance of a new sharp singlet for the terminal methyl ketone protons (-COCH₃). The original backbone signals become more complex due to the new substituent. Disappearance of the ~2.8 ppm triplet for the acidic α-methylene protons.
¹³C NMR ~208 ppm (C=O, new ketone), ~30 ppm (-CH₃, new methyl)Appearance of a new ketone carbonyl signal and a new methyl signal.
IR Three distinct C=O stretches may be observed or overlap, typically in the 1715-1745 cm⁻¹ range.The spectrum will be dominated by strong carbonyl absorptions. The key is to confirm the presence of the new alkyl ketone alongside the original ester and ketone groups.
MS m/z = 272 (M⁺)The molecular ion peak reflects the addition of the methyl vinyl ketone unit (C₄H₆O), an increase of 70 Da.
Selective Reduction with Sodium Borohydride

Selective reduction of the ketone in the presence of esters can be achieved using mild reducing agents like sodium borohydride (NaBH₄). This transformation yields a secondary alcohol.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A This compound D Dissolve Substrate in Ethanol at 0°C A->D B Sodium Borohydride (NaBH₄) E Add NaBH₄ Portion-wise B->E D->E F Stir and Allow to Warm to RT E->F G Quench with Acetone, then dil. HCl F->G H Extract with Ethyl Acetate G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify via Column Chromatography I->J K Spectroscopic Confirmation (NMR, IR, MS) J->K

Caption: Workflow for Selective Ketone Reduction and Product Analysis.

The product is diethyl 2-hydroxypentanedioate.[7]

Technique Expected Signature of Product Rationale for Change
¹H NMR ~4.0-4.5 ppm (m, 1H), ~2.5-3.5 ppm (br s, 1H)Appearance of a new multiplet for the proton on the carbon bearing the new hydroxyl group (-CH(OH)-). A broad singlet for the hydroxyl proton (-OH) will appear, which is exchangeable with D₂O.
¹³C NMR ~65-75 ppmA new signal appears for the carbon attached to the hydroxyl group (-CH(OH)-). Disappearance of the ketone carbonyl signal from ~195 ppm.
IR ~3500-3200 cm⁻¹ (broad, O-H stretch)Disappearance of the ketone C=O stretch (~1720 cm⁻¹). Appearance of a characteristic broad absorption band for the hydroxyl group. The ester C=O stretch (~1745 cm⁻¹) remains.
MS m/z = 204 (M⁺)The molecular ion peak increases by 2 Da, reflecting the addition of two hydrogen atoms.

Summary Comparison Table

This table provides a quick reference for the key diagnostic spectroscopic features that differentiate the starting material from its reaction products.

Compound Key ¹H NMR Signal(s) (ppm) Key ¹³C NMR Signal(s) (ppm) Key IR Signal(s) (cm⁻¹) Molecular Ion (m/z)
Starting Material ~2.8 (t, acidic -CH₂-)~195 (Ketone C=O)~1745 (Ester C=O), ~1720 (Ketone C=O)202
Knoevenagel Product ~7.8 (s, vinylic =CH)~140-125 (Ar-C, C=C)~1680 (Conj. C=O), ~1625 (C=C)290
Michael Product ~2.1 (s, -COCH₃)~208 (New Ketone C=O)Multiple C=O bands (~1715-1745)272
Reduction Product ~4.2 (m, -CH(OH)-), ~3.0 (br s, -OH)~70 (-CH(OH)-), No peak at ~195~3400 (broad, O-H), ~1745 (Ester C=O)204

Standardized Experimental Protocols for Spectroscopic Analysis

To ensure reproducibility and accuracy, adherence to standardized protocols is essential. The following are generalized yet robust procedures for acquiring high-quality spectroscopic data for small organic molecules.[8]

General Workflow for Spectroscopic Characterization

Caption: Standardized Workflow for Spectroscopic Sample Preparation and Analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 8-16 scans, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition: Switch the probe to the carbon frequency and acquire the spectrum. This requires a greater number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum, apply baseline correction, and reference the spectrum to TMS at 0 ppm. Integrate ¹H signals and pick all peaks.

  • Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Place 1-2 drops of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Sample Preparation (ESI-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant mass range (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the product. Analyze fragmentation patterns for further structural confirmation.

By systematically applying these reaction pathways and analytical protocols, researchers can confidently synthesize and characterize novel compounds derived from this compound, ensuring the structural integrity required for subsequent applications in drug discovery and materials science.

References

A Comparative Guide to Precursors in Heterocycle Synthesis: Moving Beyond Diethyl 2-Oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diethyl 2-Oxopentanedioate and the Quest for Alternatives

In the landscape of synthetic organic chemistry, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science.[1] this compound, the diethyl ester of α-ketoglutaric acid, has long been valued as a versatile five-carbon (C5) building block. Its α-keto-diester functionality provides two distinct points of reactivity, making it a reliable precursor for the synthesis of various heterocycles, particularly six-membered rings like pyridazines and their derivatives.[2][3] These structures are of significant interest due to their prevalence in bioactive compounds.[2]

However, the reliance on a single, specialized precursor can present limitations in terms of cost, commercial availability, and, most importantly, the accessible scope of structural diversity. Modern synthetic strategies increasingly favor methodologies that offer flexibility, atom economy, and the ability to generate complex molecular architectures from simpler, more readily available starting materials. This has led to a paradigm shift towards multicomponent reactions (MCRs) and the exploration of alternative precursors that can either mimic the reactivity of this compound or provide access to entirely new heterocyclic systems.[4][5]

This guide provides a comparative analysis of key alternative precursors and synthetic strategies. We will objectively evaluate their performance against the benchmark of this compound, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic pathway for their specific target.

Section 1: The Benchmark - Pyridazinone Synthesis with this compound

To establish a baseline for comparison, we first consider a typical application of this compound: its condensation with a hydrazine to form a pyridazinone ring system. The reaction proceeds via an initial condensation of the hydrazine with the ketone, followed by an intramolecular cyclization via amide formation, and subsequent dehydration to yield the heterocyclic core. This pathway is reliable for generating 6-substituted 3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylates, which are valuable intermediates for further functionalization.

A common synthetic route involves the reaction of a γ-keto acid or ester with hydrazine.[3] For instance, the cyclocondensation of γ-ketoacids with hydrazine is a foundational method for producing hydroxydihydropyridazinones, which can be readily dehydrated to the corresponding pyridazinones.[3]

Section 2: A Strategic Framework for Precursor Selection

Choosing the right precursor is fundamentally dictated by the target heterocyclic core. A linear approach using a single, complex precursor like this compound is effective for specific targets but lacks flexibility. A more modern and versatile approach involves retrosynthetic disconnection to simpler, more fundamental building blocks, often employed in a multicomponent reaction strategy. The following diagram illustrates a decision-making framework for selecting a synthetic strategy based on the desired heterocyclic class.

G cluster_six_membered Six-Membered Rings cluster_five_membered Five-Membered Rings cluster_precursors Precursor / Strategy Target Target Heterocycle Pyridine Pyridine / Dihydropyridine Target->Pyridine Pyrimidine Pyrimidine Target->Pyrimidine Pyridazine Pyridazine / Pyridazinone Target->Pyridazine Pyrazole Pyrazole Target->Pyrazole Thiophene Thiophene Target->Thiophene Hantzsch Hantzsch MCR (Aldehyde, β-Ketoester, NH₃) Pyridine->Hantzsch High Substitution Diversity Biginelli Biginelli / Pinner Synthesis (β-Dicarbonyl, Amidine/Urea) Pyrimidine->Biginelli Versatile N-Sources DEK γ-Ketoester / Acid (e.g., this compound) Pyridazine->DEK Direct C5 Synthon Ketonitrile β-Ketonitrile + Hydrazine Pyrazole->Ketonitrile Reliable & Efficient Gewald Gewald Reaction (α-Active Nitrile, Carbonyl, Sulfur) Thiophene->Gewald Aminothiophene Access

Caption: Decision-making workflow for selecting a precursor strategy based on the target heterocycle.

Section 3: Multicomponent Reactions: The Hantzsch Pyridine Synthesis

One of the most powerful alternatives for constructing six-membered N-heterocycles is the Hantzsch pyridine synthesis.[6] This multicomponent reaction does not rely on a pre-formed C5 backbone; instead, it assembles the pyridine ring from three simple and readily available components: an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[7]

Causality Behind Experimental Choices: The elegance of the Hantzsch synthesis lies in its convergent nature. The reaction proceeds through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) formed from the aldehyde and the second equivalent of the β-ketoester.[7][8] A subsequent Michael addition, followed by cyclization and dehydration, yields a 1,4-dihydropyridine (1,4-DHP).[8] The final aromatization to the pyridine is a thermodynamically favorable step and can be achieved with a mild oxidant, often in the same pot.[6] This strategy offers immense flexibility, as variation of the three components allows for the creation of a vast library of substituted pyridines.

Mechanistic Overview of the Hantzsch Synthesis

Hantzsch Aldehyde R-CHO Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 EtO₂CCH₂C(O)CH₃ β-Ketoester (1 eq.) Ketoester1->Knoevenagel Knoevenagel Condensation Ketoester2 EtO₂CCH₂C(O)CH₃ β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia NH₃ Ammonia Ammonia->Enamine Condensation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized->DHP -H₂O Pyridine Pyridine (Aromatized Product) DHP->Pyridine Oxidation

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Comparative Performance

The following table compares the synthesis of a substituted six-membered heterocycle using a traditional approach with a C5 synthon versus the Hantzsch MCR.

MetricPyridazinone from γ-Keto Acid[3]Hantzsch Pyridine Synthesis[6][9]
Precursors γ-Keto acid, HydrazineAldehyde, β-Ketoester, NH₃ source
Complexity of Precursors ModerateLow (commodity chemicals)
Atom Economy GoodExcellent
Typical Yield 60-85%80-95%
Conditions Reflux, often in acidic mediumReflux in alcohol, or milder catalyzed conditions[6]
Flexibility Limited by γ-keto acid availabilityHigh; three points of diversity
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch reaction to synthesize a 1,4-dihydropyridine, a precursor to many calcium channel blockers.[8]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in absolute ethanol (3 mL per gram of benzaldehyde).

  • Reaction: Stir the mixture at reflux (approx. 80 °C) for 4 hours.

    • Scientist's Note: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot is typically UV active.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The 1,4-dihydropyridine product will precipitate as a pale-yellow solid.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The product is often of sufficient purity for the subsequent oxidation step without further purification.

  • (Optional) Aromatization: The resulting dihydropyridine can be aromatized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or sodium nitrite in acetic acid.[6]

Section 4: β-Ketonitriles for the Synthesis of 5-Membered Heterocycles

While this compound is primarily geared towards six-membered rings, other precursors offer efficient routes to five-membered systems. β-Ketonitriles are particularly valuable building blocks for accessing highly functionalized pyrazoles, a scaffold of immense pharmacological importance.[10][11]

The synthesis of a pyrazole from a β-ketonitrile involves a condensation reaction with hydrazine or a substituted hydrazine. The reaction is highly efficient and regioselective, driven by the formation of the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-tert-Butyl-3-methyl-1H-pyrazole

This protocol details the synthesis of a substituted pyrazole from 2,2-dimethyl-4-oxopentanenitrile, demonstrating the utility of β-ketonitriles.[10]

Materials:

  • 2,2-Dimethyl-4-oxopentanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute ethanol

Procedure:

G start Start setup 1. Mix Reactants: - 2,2-Dimethyl-4-oxopentanenitrile - Hydrazine Hydrate - Ethanol start->setup end End Product: 5-tert-Butyl-3-methyl-1H-pyrazole reflux 2. Reflux Mixture (4-6 hours) setup->reflux monitor Monitor by TLC reflux->monitor cool 3. Cool to Room Temperature reflux->cool monitor->reflux concentrate 4. Concentrate under Reduced Pressure cool->concentrate extract 5. Aqueous Work-up & Extract with Ethyl Acetate concentrate->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify 7. Purify by Column Chromatography dry->purify purify->end

Caption: Experimental workflow for the synthesis of 5-tert-Butyl-3-methyl-1H-pyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2-dimethyl-4-oxopentanenitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol (10 mL per gram of the ketonitrile).[10]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

    • Scientist's Note: The initial condensation with the ketone is rapid. The subsequent cyclization involving the nitrile group is the rate-determining step and requires thermal input.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure pyrazole.

Summary and Outlook

The strategic selection of precursors is paramount in modern heterocyclic synthesis. While this compound remains a useful C5 synthon for specific applications like pyridazinone synthesis, a broader and often more efficient approach involves the use of simpler, more versatile building blocks in convergent synthetic strategies.

Precursor / StrategyTarget HeterocyclesKey AdvantagesLimitations
This compound Pyridazines, PyridazinonesDirect C5 synthon, predictable reactivity.Limited commercial availability, higher cost, less flexible for diversification.
Hantzsch MCR (β-Ketoesters) Pyridines, DihydropyridinesExcellent atom economy, high flexibility (3 points of diversity), uses simple precursors.[6][7]Primarily for pyridines; requires final oxidation step for aromatization.
Pinner/Biginelli (β-Dicarbonyls) Pyrimidines, PyrimidinonesAccess to diverse pyrimidines by varying the N-C-N component (urea, amidine, etc.).[12][13]Can require strongly acidic or basic conditions.
β-Ketonitriles Pyrazoles, AminothiophenesHighly efficient for pyrazole synthesis, access to important 5-membered rings.[10]Scope is generally limited to heterocycles derivable from the nitrile and ketone functionalities.

The future of heterocyclic chemistry will continue to be driven by the principles of green chemistry and diversity-oriented synthesis.[14][15] Multicomponent reactions, such as the Hantzsch synthesis, exemplify this trend by maximizing complexity and efficiency in a single pot from simple starting materials. By understanding the comparative advantages of these alternative precursors and strategies, researchers can significantly enhance their ability to construct novel and diverse heterocyclic libraries for applications across the chemical sciences.

References

A Comparative Guide to the Efficiency of Diethyl 2-oxopentanedioate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficiency and versatility of building blocks are paramount. Multicomponent reactions (MCRs), which enable the synthesis of complex molecules in a single step, are a cornerstone of drug discovery, prized for their atom economy and ability to rapidly generate diverse chemical libraries.[1][2] This guide offers an in-depth comparison of Diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate) with other common dicarbonyl compounds, providing a scientifically grounded perspective on its performance in these critical reactions.

The Strategic Advantage of Dicarbonyl Compounds in Synthesis

Dicarbonyl compounds are foundational synthons in organic chemistry, serving as versatile precursors for a vast array of heterocyclic scaffolds. Their utility stems from the dual reactivity of their carbonyl groups, which can engage in various condensation and cyclization pathways. This guide focuses on a comparative analysis within the context of the Biginelli and Hantzsch reactions—two of the most powerful MCRs for generating pharmaceutically relevant dihydropyrimidones (DHPMs) and dihydropyridines (DHPs), respectively.[3][4][5][6]

We will compare the performance of this compound against two widely used dicarbonyl mainstays:

  • Ethyl Acetoacetate (EAA): A classic β-ketoester, often considered the benchmark reactant in Biginelli and Hantzsch syntheses.[6][7]

  • Acetylacetone: A representative β-diketone, known for its distinct reactivity profile.[8]

The "efficiency" of these compounds will be evaluated based on reaction yield, reaction time, and the structural complexity of the resulting product, a key consideration for creating unique molecular scaffolds in drug development.

Part 1: Comparative Efficiency in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a urea (or thiourea), and a β-dicarbonyl compound.[5][6] It is a cornerstone for synthesizing DHPMs, a class of compounds known for a wide range of biological activities, including roles as calcium channel blockers and antihypertensive agents.[7][9]

Mechanistic Considerations: Why the Dicarbonyl Matters

The reaction typically proceeds through an acid-catalyzed mechanism where an N-acyliminium ion, formed from the aldehyde and urea, is intercepted by the enol of the dicarbonyl compound.[6][7] The choice of dicarbonyl directly influences the rate of enolization and the nucleophilicity of the enol, thereby affecting the overall reaction kinetics and yield.

Biginelli_Mechanism Figure 1: Generalized Biginelli Reaction Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Dicarbonyl β-Dicarbonyl (e.g., this compound) Ureide Open-Chain Ureide Dicarbonyl->Ureide Iminium->Ureide + Enol from Dicarbonyl DHPM 3,4-Dihydropyrimidin-2(1H)-one Ureide->DHPM Cyclization & Dehydration

Caption: Figure 1: Generalized Biginelli Reaction Mechanism

Experimental Data: A Head-to-Head Comparison

To provide a clear, quantitative comparison, the following table summarizes typical experimental outcomes for the Biginelli reaction using benzaldehyde, urea, and different dicarbonyl compounds under Lewis acid catalysis.[10]

Dicarbonyl CompoundStructureCatalystReaction Time (hours)Yield (%)Key Product Feature
Ethyl Acetoacetate CH₃COCH₂COOC₂H₅ZnCl₂4 - 685 - 92Ester group at C5
Acetylacetone CH₃COCH₂COCH₃ZnCl₂3 - 588 - 95Acetyl group at C5
This compound C₂H₅OOCCOCH₂CH₂COOC₂H₅ZnCl₂5 - 775 - 85Functionalized ester side chain at C5

Causality Behind the Data:

  • Acetylacetone often provides slightly higher yields and faster reaction times due to the presence of two activating acetyl groups, which can enhance the acidity of the α-protons and facilitate enolization.

  • Ethyl Acetoacetate serves as a reliable standard, consistently producing high yields.

  • This compound , while sometimes resulting in slightly lower yields and longer reaction times, offers a significant strategic advantage: it introduces a propionate ester side chain (-CH₂CH₂COOC₂H₅) onto the dihydropyrimidine core. This functional handle is invaluable for post-synthesis modifications, allowing for the attachment of other molecular fragments, improvement of pharmacokinetic properties, or covalent linking to biological targets. This trade-off between a modest decrease in yield for a significant gain in molecular complexity is often a strategic choice in drug discovery programs.

Part 2: Comparative Efficiency in the Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction used to produce dihydropyridines, which are then typically oxidized to form the corresponding pyridine ring.[3] This scaffold is prevalent in many biologically active compounds.[1] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound.[4][11]

Mechanistic Considerations: The Role of the Dicarbonyl in DHP Formation

The reaction proceeds through the formation of two key intermediates: a Knoevenagel condensation product (from the aldehyde and one dicarbonyl equivalent) and an enamine (from ammonia and the second dicarbonyl equivalent).[4] These intermediates then condense and cyclize to form the 1,4-dihydropyridine ring. The reactivity of the dicarbonyl compound is crucial for the efficient formation of both intermediates.

Hantzsch_Workflow Figure 2: Hantzsch Synthesis Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Reagents Combine Aldehyde, Ammonium Acetate, and Dicarbonyl Compound Solvent Add Glacial Acetic Acid Reagents->Solvent Heat Stir at 60°C for 2.5h Solvent->Heat Cool Cool to Room Temp Heat->Cool Quench Pour into Water Cool->Quench Extract Extract with CH₂Cl₂ (3x) Quench->Extract Dry Dry Organic Layers (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography (Silica Gel) Evaporate->Chromatography Characterize Characterize Product (NMR, MS) Chromatography->Characterize Final Pure Dihydropyridine Product Characterize->Final

Caption: Figure 2: Hantzsch Synthesis Experimental Workflow

Experimental Data: A Head-to-Head Comparison

The following data represents typical yields for a Hantzsch-type synthesis producing unsymmetrical 1,4-dihydropyridines.[1] While specific yields can vary based on the aldehyde used, these values provide a solid basis for comparison.

Dicarbonyl CompoundCatalystSolventReaction Time (hours)Yield (%)Key Product Feature
Ethyl Acetoacetate Acetic AcidEthanol2 - 480 - 90Ester groups at C3/C5
Acetylacetone Acetic AcidEthanol2 - 385 - 95Acetyl groups at C3/C5
This compound Acetic AcidEthanol3 - 570 - 85Ester and propionate ester groups

Causality Behind the Data: Similar to the Biginelli reaction, Acetylacetone shows high reactivity. However, in the context of drug development, the resulting product with acetyl groups may be less desirable than one with ester functionalities, which can act as prodrugs or be more easily metabolized.

This compound again demonstrates its unique value. When used in combination with a standard β-ketoester like ethyl acetoacetate, it allows for the synthesis of unsymmetrical dihydropyridines. This strategy places a simple ester group at one position (e.g., C3) and the valuable propionate ester handle at another (e.g., C5), creating a highly functionalized and asymmetric molecule from simple starting materials. This built-in asymmetry and functionality are highly sought after for exploring structure-activity relationships (SAR).

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis of a dihydropyrimidine using this compound.

Protocol: Synthesis of a Functionalized DHPM via the Biginelli Reaction

Objective: To synthesize 5-(2-ethoxycarbonylethyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Urea (1.5 mmol, 90 mg)

  • This compound (1.0 mmol, 202 mg)

  • Zinc Chloride (ZnCl₂, 0.2 mmol, 27 mg)

  • Ethanol (5 mL)

  • Hydrochloric Acid (HCl, concentrated, 2 drops)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol), urea (1.5 mmol), this compound (1.0 mmol), and ZnCl₂ (0.2 mmol) in ethanol (5 mL).

  • Catalysis: Add 2 drops of concentrated HCl to the mixture to ensure an acidic environment, which is crucial for catalyzing the initial iminium ion formation.[7]

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 5-7 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 20 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

  • Characterization: Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Expert Recommendation

While standard dicarbonyl compounds like ethyl acetoacetate and acetylacetone are highly efficient for producing foundational heterocyclic scaffolds with high yields, This compound offers a distinct and strategic advantage for drug development professionals.

  • Efficiency Redefined: Its "efficiency" should not be measured solely by reaction yield but by its ability to introduce a versatile, functionalized side chain in a single MCR step. This propionate ester handle is a gateway for library diversification, prodrug strategies, and the development of covalent inhibitors.

  • Strategic Choice: For rapid scaffold generation and initial screening, ethyl acetoacetate remains an excellent choice. However, for lead optimization and the creation of novel chemical entities with multiple points for diversification, this compound is the superior building block.

The decision to use this compound is a calculated one that prioritizes molecular complexity and synthetic versatility over marginal gains in reaction yield. For researchers aiming to create next-generation therapeutics, this trade-off is not just acceptable but highly advantageous.

References

Quantitative analysis of Diethyl 2-oxopentanedioate conversion by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of Diethyl 2-oxopentanedioate Conversion by HPLC

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. This compound, a versatile β-keto ester, serves as a crucial intermediate in the synthesis of various complex molecules and pharmaceutical agents.[1][2] The ability to accurately quantify its conversion is essential for reaction optimization, yield determination, and quality control.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and immediate applicability in a laboratory setting.

The Central Role of HPLC in Monitoring this compound Conversion

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile or thermally sensitive organic molecules like this compound.[3][4] Its suitability stems from the compound's inherent chemical properties. The presence of carbonyl groups in the β-keto ester structure allows for strong ultraviolet (UV) absorbance, making UV-Vis detection a straightforward and robust method for quantification.[1]

Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this analysis. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar compound, can be effectively separated from both more polar starting materials and less polar byproducts by carefully tuning the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol.[5][6]

Why RP-HPLC is the Method of Choice:
  • Broad Applicability: It is ideal for non-volatile compounds that are unsuitable for Gas Chromatography (GC).[1][3]

  • High Resolution: Capable of separating the target analyte from structurally similar impurities and reactants within a complex reaction mixture.

  • Sensitivity and Robustness: Modern HPLC systems with UV detectors offer excellent sensitivity (down to microgram or nanogram levels) and are known for their reliability and reproducibility in quantitative workflows.[7]

  • Direct Analysis: Unlike GC, derivatization is typically not required, simplifying sample preparation and reducing potential sources of error.[8]

A Validated RP-HPLC Protocol for Quantitative Analysis

Trustworthy quantitative data is built on a foundation of a well-developed and validated analytical method. The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Reaction Quenching & Aliquot Collection Dilute 2. Dilution with Mobile Phase Sample->Dilute Precise Volumetrics Filter 3. Filtration (0.22 µm Syringe Filter) Dilute->Filter Remove Particulates Inject 4. Injection into HPLC System Filter->Inject To Autosampler Vial Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection Separate->Detect Integrate 7. Peak Integration Detect->Integrate Calibrate 8. Calibration Curve Quantification Integrate->Calibrate Report 9. Report Conversion (%) Calibrate->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Step-by-Step HPLC Methodology

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain and separate the analyte.

  • Mobile Phase: A gradient of HPLC-grade acetonitrile and water. A gradient is often chosen over an isocratic method to ensure efficient elution of all components from the reaction mixture and to maintain sharp peak shapes.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for ensuring reproducible retention times.[1]

  • Detection Wavelength: 255 nm. This wavelength is chosen to maximize the signal for the carbonyl chromophores in this compound while minimizing interference from potential impurities.

  • Injection Volume: 10 µL.

2. Preparation of Standards and Samples:

  • Standard Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of pure this compound in the mobile phase starting composition (e.g., 50:50 acetonitrile:water).

  • Working Standards & Calibration: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range must encompass the expected concentration of the analyte in the prepared reaction samples.

  • Sample Preparation:

    • At designated time points, quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.[9] This step is crucial to avoid detector saturation and ensure accurate quantification.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4][8]

3. Data Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve's linearity (R² > 0.999) validates the method's accuracy across the tested range.

  • Inject the prepared reaction samples.

  • Integrate the peak corresponding to this compound.

  • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

  • Determine the conversion percentage by comparing the concentration at a given time point to the initial concentration (t=0).

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is often the preferred method, other techniques can provide complementary information or may be more suitable under specific circumstances. The choice of analytical method should be a deliberate one, based on the specific requirements of the analysis.

Method_Comparison node_analyte {this compound Analysis | β-Keto Ester | Moderately Polar | Non-Volatile} node_hplc HPLC-UV High-Performance Liquid Chromatography Robust quantification High resolution Direct analysis of non-volatile compounds Excellent for routine QC node_analyte->node_hplc Primary Choice node_gc GC-FID/MS Gas Chromatography Requires high volatility Potential for thermal degradation May need derivatization Good for volatile impurities node_analyte->node_gc Alternative (If Volatile & Stable) node_nmr qNMR Quantitative NMR No reference standard needed Provides structural info Lower sensitivity Slower throughput node_analyte->node_nmr Alternative (For Purity/Structure)

Caption: Logical comparison of primary analytical techniques for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[8] For this compound, GC is a viable but often secondary option.

  • Causality of Choice: Its utility is contingent on the compound's boiling point and thermal stability. As a β-keto ester, there is a risk of degradation or rearrangement at the high temperatures required for the injector port.[1]

  • Protocol Considerations: A typical GC method would involve a polar capillary column (e.g., wax-type) with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.[1] Derivatization might be necessary to increase volatility and thermal stability.

  • Performance Comparison: While GC-FID can offer excellent sensitivity, the potential for thermal degradation and the added complexity of derivatization often make HPLC a more reliable and straightforward choice for this class of compounds.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the concentration of a substance without the need for an identical reference standard.

  • Causality of Choice: qNMR is exceptionally useful for purity assessment and for quantifying analytes when a certified reference material is unavailable.[10] It provides absolute quantification by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.

  • Protocol Considerations: A sample is prepared by dissolving a precise weight of the reaction mixture and a precise weight of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent. The ¹H NMR spectrum is then acquired with parameters optimized for quantitative accuracy (e.g., long relaxation delay).

  • Performance Comparison: The primary advantage of qNMR is its ability to provide structural confirmation alongside quantification.[3] However, its sensitivity is significantly lower than that of HPLC or GC, making it less suitable for trace-level analysis.

Summary of Performance
Parameter RP-HPLC with UV Detection Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Analyte Volatility Not requiredRequiredNot required
Thermal Stability Not a concernCritical; potential for degradationNot a concern
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Resolution ExcellentExcellentModerate
Need for Derivatization RarelyPotentiallyNo
Quantitative Accuracy Excellent (with calibration)Excellent (with calibration)Excellent (absolute method)
Key Advantage Robustness and wide applicability for non-volatile compounds.[3]Superior sensitivity for volatile analytes.Provides structural information; no reference standard needed.[10]
Primary Limitation Requires a pure reference standard for calibration.Limited to thermally stable and volatile compounds.[1]Lower sensitivity and throughput.

Conclusion and Recommendations

For the routine, high-throughput quantitative analysis of this compound conversion, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands as the superior method. Its robustness, high resolution, and suitability for non-volatile compounds make it the most reliable and efficient choice for reaction monitoring in both research and industrial settings. The protocol detailed in this guide provides a validated, trustworthy framework for obtaining accurate conversion data.

Gas Chromatography should be considered a secondary alternative, primarily for the analysis of volatile impurities or if HPLC instrumentation is unavailable, with the critical caveat that thermal stability must be thoroughly investigated. Quantitative NMR serves a distinct and valuable role, not as a replacement for chromatography, but as a complementary technique for primary purity assessment and for situations where a reference standard is not accessible.

By understanding the causality behind the selection of an analytical technique and adhering to validated protocols, researchers can ensure the integrity of their data and accelerate the progress of their development programs.

References

A Comparative Guide to Catalytic Methodologies for Diethyl 2-Oxopentanedioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient chemical modification of versatile building blocks is paramount. Diethyl 2-oxopentanedioate, also known as diethyl α-ketoglutarate, is a key intermediate in numerous synthetic pathways due to its dual functionality, incorporating both a ketone and two ester groups. The stereoselective transformation of its prochiral ketone is of particular interest for the synthesis of chiral α-hydroxy esters, which are valuable precursors for a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the primary catalytic methods employed for reactions involving this compound, with a focus on asymmetric reduction. We will delve into metal-catalyzed hydrogenation, biocatalytic reduction, and organocatalytic approaches, providing supporting experimental data, mechanistic insights, and detailed protocols to inform your selection of the optimal catalytic system.

Heterogeneous Asymmetric Hydrogenation: The Power of Modified Metal Surfaces

Heterogeneous asymmetric hydrogenation using platinum-based catalysts modified with chiral auxiliaries, particularly cinchona alkaloids, stands as a classical and powerful method for the enantioselective reduction of α-keto esters like this compound.[1][2] This approach combines the operational advantages of heterogeneous catalysis, such as ease of catalyst separation and recycling, with high enantioselectivity.

Mechanistic Insights and Causality of Experimental Choices

The enantioselectivity of the cinchona-modified platinum catalyst system is believed to arise from a specific interaction between the chiral modifier adsorbed on the platinum surface and the α-keto ester substrate.[3][4] The most accepted model suggests a 1:1 interaction where the cinchona alkaloid, such as cinchonidine, forms a transient complex with the this compound. This interaction is facilitated by a hydrogen bond between the quinuclidine nitrogen of the alkaloid and the carbonyl group of the substrate.[3] This chiral environment dictates the facial selectivity of the hydrogen addition to the ketone, leading to the preferential formation of one enantiomer of the corresponding α-hydroxy ester.[5]

The choice of the cinchona alkaloid (e.g., cinchonidine or its diastereomer cinchonine) determines the absolute configuration of the product. Furthermore, the solvent and the specific structure of the modifier can significantly influence both the reaction rate and the enantiomeric excess (ee).[5] For instance, in some cases, ligand acceleration is observed, where the chiral modifier not only induces enantioselectivity but also increases the reaction rate compared to the unmodified catalyst.[2]

dot

cluster_0 Catalytic Cycle Pt_surface Pt Surface Adsorbed_CD Adsorbed Cinchonidine (CD) Pt_surface->Adsorbed_CD Modifier Adsorption H2_adsorption H₂ Adsorption and Dissociation Pt_surface->H2_adsorption Ketoester_adsorption This compound Adsorption Adsorbed_CD->Ketoester_adsorption Hydrogenation Stereoselective Hydrogenation H2_adsorption->Hydrogenation Chiral_complex Transient Chiral Complex (CD-Ketoester) Ketoester_adsorption->Chiral_complex Chiral_complex->Hydrogenation Product_desorption Product Desorption (Diethyl 2-hydroxypentanedioate) Hydrogenation->Product_desorption Product_desorption->Pt_surface

Caption: Heterogeneous Asymmetric Hydrogenation Workflow.

Performance Data

The following table summarizes representative data for the asymmetric hydrogenation of α-keto esters using cinchona-modified platinum catalysts.

SubstrateCatalyst SystemSolventTemp (°C)Pressure (bar H₂)Yield (%)ee (%)Reference
This compoundPt/Al₂O₃, Dihydroquinine BaseToluene2510High>90 (R)[2]
Ethyl PyruvatePt/Al₂O₃, CinchonidineAcetic Acid2510>9593 (R)[5]
Ethyl BenzoylformatePt/C, CinchonidineToluene25709885 (R)N/A
Experimental Protocol: Asymmetric Hydrogenation of this compound

This protocol is a representative example for the enantioselective hydrogenation of this compound.

Materials:

  • This compound

  • 5% Pt/Al₂O₃ catalyst

  • Dihydroquinine base (modifier)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, add 5% Pt/Al₂O₃ (50 mg) and dihydroquinine base (10 mg) to a glass liner for the autoclave.

  • Add anhydrous toluene (10 mL) to the glass liner.

  • Add this compound (1.0 g, 4.95 mmol) to the mixture.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 10 bar with hydrogen.

  • Stir the reaction mixture vigorously at 25 °C for 24 hours.

  • After the reaction is complete, carefully vent the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford diethyl (R)-2-hydroxypentanedioate.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Biocatalytic Reduction: The "Green" and Highly Selective Approach

Biocatalysis, utilizing either whole microbial cells or isolated enzymes, has emerged as a highly attractive alternative for the asymmetric reduction of ketones.[6] This approach offers several advantages, including exceptional enantio- and regioselectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and a reduced environmental footprint.[7] For the reduction of this compound, ketoreductases (KREDs) are the enzymes of choice.

Mechanistic Insights and Causality of Experimental Choices

Ketoreductases are a class of oxidoreductases that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The high stereoselectivity of these enzymes is a result of the pre-organized chiral environment of the active site, which binds the substrate in a specific orientation. This precise positioning ensures that the hydride is delivered to only one face of the prochiral ketone, leading to the formation of a single enantiomer of the alcohol product.

The choice of the specific ketoreductase is crucial, as different enzymes can exhibit opposite stereopreferences (either (R)- or (S)-selective). Modern enzyme engineering techniques, such as directed evolution, have enabled the development of a wide range of commercially available KREDs with broad substrate scopes and high activities. A cofactor regeneration system is essential for the economic viability of biocatalytic reductions, as the nicotinamide cofactors are expensive. A common approach is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase to regenerate the NADPH/NADH in situ.

dot

cluster_1 Biocatalytic Reduction Cycle KRED_NADP KRED-NADP⁺ Product Diethyl 2-hydroxypentanedioate KRED_NADP->Product Reduction Ketoester This compound Ketoester->KRED_NADP Product->KRED_NADP NADPH_regen NADPH Regeneration NADPH_regen->KRED_NADP KRED-NADPH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation GDH Glucose Dehydrogenase (or other) GDH->NADPH_regen Reduction of NADP⁺ Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Biocatalytic Reduction with Cofactor Regeneration.

Performance Data

The following table presents typical performance data for the biocatalytic reduction of β-keto esters, which are structurally related to this compound.

SubstrateBiocatalystCofactor RegenerationYield (%)ee (%)Reference
Ethyl 4-chloro-3-oxobutanoateLactobacillus kefir (whole cells)Glucose95>99 (S)N/A
Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoateEngineered KREDIsopropanol>99>99 (2S,3S)[8]
β-keto estersBaker's YeastFermentationModerateOptically pure[6]
Experimental Protocol: Biocatalytic Reduction of this compound

This protocol provides a general framework for the enzymatic reduction of this compound using a commercially available ketoreductase kit.

Materials:

  • This compound

  • Ketoreductase (KRED) screening kit (containing various KREDs)

  • NADP⁺ or NAD⁺ cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a concentration of 100 mg/mL.

  • In separate microcentrifuge tubes or wells of a microtiter plate, prepare the reaction mixtures. For each reaction, add:

    • Phosphate buffer (e.g., 900 µL)

    • NADP⁺ or NAD⁺ (1 mg)

    • Glucose (20 mg)

    • Glucose dehydrogenase (5 units)

    • Ketoreductase (e.g., 5 mg of lyophilized powder)

  • Initiate the reaction by adding the this compound stock solution (e.g., 10 µL) to each reaction mixture.

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture thoroughly and then centrifuge to separate the layers.

  • Carefully remove the organic layer.

  • Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess of the diethyl 2-hydroxypentanedioate product.

Asymmetric Organocatalysis: Metal-Free and Versatile

Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze stereoselective transformations, has become a third pillar of asymmetric synthesis alongside metal catalysis and biocatalysis.[9] For reactions involving dicarbonyl compounds like this compound, organocatalysts can facilitate a variety of transformations, including Michael additions, aldol reactions, and Henry reactions.

Mechanistic Insights and Causality of Experimental Choices

The mode of activation in organocatalysis is diverse. For Michael additions of dicarbonyl compounds to nitroalkenes, for example, chiral bifunctional catalysts such as thioureas derived from amino acids are often employed. These catalysts operate through a dual activation mechanism. The thiourea moiety activates the electrophile (the nitroalkene) through hydrogen bonding, while the basic amino group deprotonates the dicarbonyl compound to form a chiral enolate. The subsequent C-C bond formation occurs within this organized, chiral environment, leading to high enantioselectivity.

Another common class of organocatalysts are chiral secondary amines, such as proline and its derivatives.[10] These catalysts react with one of the carbonyl groups of the substrate to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner. The stereoselectivity is governed by the steric hindrance of the catalyst's chiral backbone.

dot

cluster_2 Organocatalytic Michael Addition Catalyst Chiral Bifunctional Thiourea Catalyst H_bonding H-Bonding Activation of Acceptor Catalyst->H_bonding Enolate_formation Enolate Formation of Donor Catalyst->Enolate_formation Donor This compound Donor->Enolate_formation Acceptor Nitroalkene Acceptor->H_bonding Transition_state Organized Chiral Transition State H_bonding->Transition_state Enolate_formation->Transition_state Product_formation C-C Bond Formation Transition_state->Product_formation Product Michael Adduct Product_formation->Product Catalyst_regen Catalyst Regeneration Product->Catalyst_regen Catalyst_regen->Catalyst

Caption: Mechanism of a Bifunctional Organocatalyst.

Performance Data

The following table provides representative data for organocatalytic asymmetric Michael additions of dicarbonyl compounds.

DonorAcceptorCatalystSolventYield (%)ee (%)Reference
α,α-Dialkylaldehydes(E)-β-Nitrostyrene(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine/TFADMSOup to 96up to 91[5]
1,3-Dicarbonyl CompoundsNitroolefinsBifunctional ThioureaToluene>90>95[11]
AldehydesNitroolefinsDipeptideWater/DMAPHighHigh[12]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a dicarbonyl compound to a nitroalkene, which can be adapted for this compound.

Materials:

  • This compound

  • Nitroalkene (e.g., β-nitrostyrene)

  • Chiral bifunctional thiourea catalyst

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral bifunctional thiourea catalyst (e.g., 5-10 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL).

  • Add this compound (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroalkene (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess of the product.

Comparative Summary and Outlook

Catalytic MethodKey AdvantagesKey DisadvantagesTypical Catalyst LoadingReaction Conditions
Heterogeneous Asymmetric Hydrogenation - Easy catalyst separation and recycling- High turnover numbers- Well-established technology- Use of precious metals (Pt)- Requires high pressure H₂- Potential for metal leaching1-5 mol%25-50 °C, 10-70 bar H₂
Biocatalytic Reduction - Exceptional enantio- and regioselectivity- Mild reaction conditions (aqueous, RT, 1 atm)- "Green" and sustainable- Substrate scope can be limited- Requires cofactor regeneration system- Enzyme stability can be an issueEnzyme loading varies25-37 °C, aqueous buffer, pH 6-8
Asymmetric Organocatalysis - Metal-free- Often robust to air and moisture- Diverse modes of activation- Higher catalyst loadings often required- Longer reaction times- Product purification can be challenging5-20 mol%Room temperature, various organic solvents

The choice of the optimal catalytic method for reactions of this compound depends heavily on the specific requirements of the synthesis. For large-scale industrial applications where catalyst recycling is crucial, heterogeneous asymmetric hydrogenation remains a strong contender. When the highest possible enantioselectivity and mild, environmentally friendly conditions are the priority, biocatalysis offers an unparalleled solution. Asymmetric organocatalysis provides a versatile, metal-free alternative that continues to expand its scope and utility. By understanding the underlying principles and practical considerations of each approach, researchers can make informed decisions to accelerate their synthetic endeavors.

References

A Comparative Guide to the Conformational Analysis of Diethyl 2-oxopentanedioate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-oxopentanedioate (DEOP), a prominent β-keto ester, and its analogs are crucial intermediates in a multitude of synthetic pathways and biological processes. Their chemical reactivity, biological activity, and physical properties are intrinsically linked to their three-dimensional structure. The flexible nature of these acyclic molecules gives rise to a complex ensemble of conformers, each with a distinct energy level. Understanding the conformational landscape—the relative energies and populations of these conformers—is therefore paramount for predicting their behavior and designing new molecules with tailored properties.

This guide provides an in-depth comparison of the primary experimental and computational methodologies employed for the conformational analysis of DEOP and its analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking to either perform or interpret conformational analyses of flexible small molecules.

Theoretical Underpinnings of Conformational Preferences in β-Keto Esters

The conformational equilibrium of DEOP is governed by a delicate balance of several intramolecular forces. The molecule's backbone consists of single bonds with relatively low rotational barriers, allowing for a variety of spatial arrangements. Key factors influencing the stability of different conformers include:

  • Steric Hindrance: Repulsive interactions between bulky substituents, such as the ethyl ester groups, favor conformations that maximize the distance between them. This is a dominant factor in determining the overall shape of the molecule.

  • Dipole-Dipole Interactions: The carbonyl groups of the ketone and the two esters possess significant dipole moments. The relative orientation of these dipoles can lead to either stabilizing or destabilizing interactions, significantly influencing the torsional preferences around the C-C single bonds.

  • Torsional Strain: Rotation around single bonds is not entirely free, and certain eclipsed conformations are energetically unfavorable compared to staggered arrangements.

For β-keto esters, a critical aspect is the potential for keto-enol tautomerism. Spectroscopic evidence confirms that under typical conditions, compounds like DEOP exist predominantly in their keto form.[1][2] This guide will therefore focus on the conformational analysis of the keto tautomer.

Methodologies for Conformational Analysis: A Comparative Overview

A comprehensive understanding of a molecule's conformational preferences is best achieved by integrating both experimental and computational techniques. Each approach offers unique advantages and inherent limitations.

Experimental Techniques

Experimental methods provide data on the average conformation or the distribution of conformers in a given state (solution or solid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.[3]

    • ¹H and ¹³C Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.[4] Protons on carbons adjacent to the carbonyl groups in esters typically resonate at 2.0-2.2 ppm, while those adjacent to the ester oxygen are shifted further downfield to 3.7-4.1 ppm.[5]

    • J-Coupling Constants (³J): Three-bond scalar coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these couplings can provide quantitative information about the preferred torsional angles.

    • Nuclear Overhauser Effect (NOE): NOE provides information about through-space distances between protons. The observation of an NOE between two protons indicates their spatial proximity (typically < 5 Å), which is invaluable for determining the overall molecular fold.[6]

  • X-ray Crystallography: This technique provides a precise and unambiguous determination of the molecular conformation in the solid state. However, it is important to recognize that the conformation observed in the crystal lattice may be influenced by packing forces and may not be the lowest energy conformer present in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to distinguish between different conformers that exhibit distinct vibrational frequencies, particularly for the carbonyl stretching bands.[7] The C=O stretching frequency for an aliphatic ester is typically observed in the range of 1750-1737 cm⁻¹.[5]

Computational Approaches

Computational chemistry offers a powerful means to explore the entire conformational space of a molecule, identify stable conformers, and calculate their relative energies.[8][9]

  • Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. They are computationally inexpensive and well-suited for initial conformational searches of large molecules.[10] However, their accuracy can be limited, and they often fail to correctly rank the energies of conformers compared to higher-level methods.[11][12]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for small to medium-sized molecules.[13] It is widely used to optimize the geometries of conformers found by MM searches and to obtain more reliable relative energies.[14][15] A recent study on β-keto esters utilized the M062x/6-311+G(d,p) level of theory for geometry optimization and conformational analysis.[1]

Comparative Analysis: DEOP and Analogs

To illustrate the application of these methodologies, we present a comparative analysis of this compound (DEOP) and two hypothetical analogs designed to probe the effects of steric and electronic modifications.

Case Study 1: this compound (DEOP)

A combined computational and experimental approach reveals that the conformational landscape of DEOP is dominated by conformers that minimize both steric clash between the two ethyl ester groups and unfavorable dipole-dipole interactions of the three carbonyl groups. The flexibility of the pentanedioate backbone allows the molecule to adopt a folded or extended conformation.

Case Study 2: Analog A - Di-tert-butyl 2-oxopentanedioate

Replacing the ethyl groups of DEOP with bulkier tert-butyl groups introduces significant steric hindrance. This modification is expected to favor more extended conformations to alleviate the steric strain between the ester groups. The increased steric bulk would likely result in a higher rotational barrier around the C4-C5 bond.

Case Study 3: Analog B - Diethyl 3-fluoro-2-oxopentanedioate

The introduction of an electron-withdrawing fluorine atom at the C3 position is expected to have a pronounced effect on the conformational equilibrium. The strong C-F dipole will interact with the carbonyl dipoles, potentially stabilizing conformations that would be minor for the parent DEOP. This "gaucher" effect is a well-known phenomenon in conformational analysis.

Table 1: Comparative Conformational Data (Illustrative)

MoleculeMethodKey Dihedral Angle (τ C2-C3-C4-C5)Relative Energy (kcal/mol)Predicted Population (%)
DEOP DFT (B3LYP/6-31G)~60° (gauche)0.0065
~180° (anti)0.8535
Analog A DFT (B3LYP/6-31G)~75° (gauche)1.2020
~180° (anti)0.0080
Analog B DFT (B3LYP/6-31G*)~55° (gauche)0.0080
~180° (anti)1.1020

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on fundamental principles of conformational analysis.

Experimental and Computational Workflows

A robust conformational analysis workflow integrates both experimental and computational methods to provide a comprehensive and validated understanding of the system.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_analysis Integrated Analysis comp_start Generate Initial 3D Structure mm_search Molecular Mechanics (MM) Conformational Search comp_start->mm_search dft_opt DFT Geometry Optimization & Energy Calculation mm_search->dft_opt freq_calc DFT Frequency Calculation (Confirm Minima) dft_opt->freq_calc boltzmann Boltzmann Analysis (Population) freq_calc->boltzmann comp_end Predicted Conformers & Relative Energies boltzmann->comp_end comparison Compare Experimental Data with Predictions comp_end->comparison exp_start Synthesize & Purify Compound nmr_acq NMR Data Acquisition (1H, 13C, NOESY, J-Coupling) exp_start->nmr_acq ir_acq IR Spectroscopy exp_start->ir_acq exp_data Experimental Observables (Chemical Shifts, Coupling Constants, NOEs, Vibrational Frequencies) nmr_acq->exp_data ir_acq->exp_data exp_data->comparison validation Validate Computational Model comparison->validation final_model Refined Conformational Model validation->final_model

Caption: Integrated workflow for conformational analysis.

Detailed Experimental and Computational Protocols

Protocol 1: NMR-Based Conformational Analysis in Solution

Objective: To obtain experimental restraints for determining the major solution-state conformation.

Causality: The choice of solvent (e.g., CDCl₃, DMSO-d₆) can influence the conformational equilibrium; therefore, a solvent relevant to the intended application should be used. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing.[7]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of TMS as an internal standard.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to identify through-space proton-proton correlations.

    • Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure ³J(H,H) coupling constants.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Integrate NOESY cross-peaks to obtain semi-quantitative distance restraints.

    • Measure ³J(H,H) values and use the Karplus equation to estimate the corresponding dihedral angles.

    • Combine all NMR data to build a model of the predominant solution conformation.

Protocol 2: Computational Conformational Search and Energy Minimization using DFT

Objective: To identify all low-energy conformers and determine their relative stabilities.

Causality: A multi-step approach is crucial for efficiently exploring the conformational space. An initial fast search with a less accurate method (MM) is followed by high-accuracy refinement (DFT) of the most promising candidates.[14][15] Frequency calculations are a self-validating step to ensure that the optimized geometries correspond to true energy minima (no imaginary frequencies).

Methodology:

  • Initial Conformational Search:

    • Generate an initial 3D structure of the molecule.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Optimization and Energy Calculation:

    • For each unique conformer from the MM search, perform a geometry optimization using a DFT method (e.g., B3LYP-D3/6-31G(d)). The D3 dispersion correction is important for accurately modeling non-covalent interactions.

    • Perform a single-point energy calculation at a higher level of theory (e.g., ωB97X-D/6-311G(d,p)) for more accurate relative energies.[15]

  • Validation and Analysis:

    • For each DFT-optimized structure, perform a frequency calculation at the same level of theory as the optimization. Confirm that there are no imaginary frequencies, which indicates a true local minimum.

    • Calculate the Gibbs free energy for each confirmed conformer.

    • Use the calculated free energies to determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

Discussion and Future Perspectives

The conformational analysis of flexible molecules like this compound and its analogs is a non-trivial task that benefits immensely from a synergistic combination of experimental and computational methods. While NMR provides invaluable data on the solution-state structure, computational methods are essential for exploring the full conformational landscape and providing a thermodynamic ranking of the different conformers.

Future advancements in computational hardware and algorithms will continue to improve the accuracy and speed of conformational searches, allowing for the routine analysis of even larger and more complex molecules. Furthermore, the integration of machine learning with DFT calculations holds the promise of developing highly accurate predictive models for conformational preferences, accelerating the design of new molecules with desired three-dimensional structures and properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In our pursuit of scientific advancement, the integrity of our processes extends beyond the benchtop to the responsible management of the chemical reagents we employ. Diethyl 2-oxopentanedioate and its related α-keto esters are invaluable intermediates in pharmaceutical synthesis and materials science.[1] However, their safe handling and disposal are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and drug development professionals, with a deep, causal understanding of the proper disposal procedures for this compound. By understanding the "why" behind each step, we can collectively build a more robust and intuitive culture of safety.

Section 1: Hazard Profile - The 'Why' Behind Cautious Disposal

Proper disposal begins with a thorough understanding of a substance's intrinsic risks. This compound and its common isomer, Diethyl 3-oxopentanedioate (CAS 105-50-0), are not benign.[2] Their chemical properties necessitate their classification as hazardous waste. Disposing of them via sanitary sewer or standard refuse is not only a violation of environmental regulations but also poses significant, tangible risks. Such improper disposal can contaminate groundwater, harm aquatic ecosystems, and create chemical exposure hazards for sanitation and waste management personnel.[3][4]

The primary hazards associated with these compounds are summarized below. This data, primarily for the well-documented Diethyl 3-oxopentanedioate, serves as a reliable proxy for understanding the risks of related α-keto esters.

Hazard Classification GHS Code Description & Rationale for Specialized Disposal
Acute Toxicity, OralH302Harmful if swallowed. [2] This classification means accidental ingestion can cause significant harm, making its entry into the water supply a public health concern.
Skin Corrosion/IrritationH315Causes skin irritation. [2][5] Prolonged contact can cause inflammation. Disposing in regular trash risks exposure to anyone handling the waste.
Serious Eye Damage/IrritationH319Causes serious eye irritation. [2][5] Splashes can lead to significant eye damage. Residues in improperly rinsed containers pose a risk.
Respiratory Tract IrritationH335May cause respiratory irritation. [2][5] Vapors can irritate the respiratory system. Open or improper disposal can lead to harmful vapor release.
Combustible LiquidH227Combustible liquid. [6] With a flash point of 86°C (186.8°F), it can ignite if heated, posing a fire risk if mixed with other reactive wastes or exposed to heat sources during transport.[4]

Section 2: The Core Protocol: Step-by-Step Waste Management in the Lab

The following protocol provides a self-validating system for the collection and temporary storage of this compound waste within your laboratory, ensuring compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[7][8]

Experimental Protocol: Waste Collection and Segregation
  • Establish a Satellite Accumulation Area (SAA):

    • Action: Designate a specific area in your lab, at or near the point of waste generation, for hazardous waste collection.[7] This location must be under the control of laboratory personnel.

    • Causality: The SAA concept is an EPA regulation (40 CFR § 262.15) that allows for the safe accumulation of hazardous waste without requiring a full-scale storage facility permit.[8] It centralizes hazardous materials, preventing them from being scattered and improperly managed.

  • Select an Appropriate Waste Container:

    • Action: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a screw-top or other secure, leak-proof closure.[3][9]

    • Causality: this compound is incompatible with strong acids, bases, and strong oxidizing/reducing agents.[2] Using a non-reactive container prevents degradation of the container itself and potential reactions with trace contaminants. A secure lid is mandated to prevent spills and the escape of vapors which may be respiratory irritants.[3][10]

  • Properly Label the Waste Container:

    • Action: The moment the first drop of waste enters the container, it must be labeled. Use your institution's hazardous waste tag. The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound". Do not use abbreviations.[9]

      • The approximate concentration and volume.

      • The date accumulation started.

      • The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[9]

    • Causality: The OSHA Hazard Communication Standard and EPA regulations mandate clear labeling to ensure that anyone handling the container is aware of its contents and the associated dangers.[10][11] This is critical for emergency responders and waste disposal technicians.

  • Practice Strict Waste Segregation:

    • Action: Collect waste this compound in a dedicated container. Do not mix it with other waste streams, especially strong acids, bases, or oxidizing agents.[2]

    • Causality: Mixing incompatible chemicals is one of the most significant risks in a laboratory. Combining an ester like this with a strong base could induce hydrolysis, while mixing with an oxidizer could create a fire or explosion hazard. Segregation is a fundamental principle of chemical safety to prevent uncontrolled reactions.

Section 3: Emergency Protocol for Accidental Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: This is a combustible liquid. Immediately remove any potential sources of ignition from the area.[6]

  • Don Appropriate PPE: At a minimum, wear chemical splash goggles, nitrile gloves, and a lab coat.[2][6]

  • Contain and Absorb: For small spills (<50 mL), absorb the liquid onto an inert material like vermiculite, sand, or diatomite.[2][12] Do not use combustible materials like paper towels for anything other than very minor drips.

  • Collect and Dispose: Carefully scoop the contaminated absorbent material into a suitable container. Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and manage it through your institution's hazardous waste program.[6][12]

  • Decontaminate: Clean the spill area with soap and water.

Section 4: The Final Disposal Pathway

The journey of chemical waste from your benchtop to its final, safe disposal is a regulated and documented process. The diagram below illustrates this critical workflow. The ultimate and only acceptable disposal method is through a licensed hazardous waste management company, typically arranged by your institution's Environmental Health and Safety (EHS) department.[3][9][13] These companies use high-temperature incineration or other specialized, EPA-approved methods to destroy the chemical safely.[6]

G cluster_lab In the Laboratory cluster_ehs Institutional & Regulatory Process start Use of Diethyl 2-oxopentanedioate gen_waste Generate Liquid Waste start->gen_waste spill Accidental Spill Occurs start->spill collect Collect Waste in Designated Container gen_waste->collect spill_cleanup Absorb with Inert Material & Collect Debris spill->spill_cleanup  Yes label_waste Label Container as 'Hazardous Waste' collect->label_waste spill_cleanup->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup (Submit Waste Manifest) store->contact_ehs pickup Waste Picked Up by Trained EHS Personnel contact_ehs->pickup final_disposal Transport to Licensed Hazardous Waste Facility pickup->final_disposal destruction Final Destruction via High-Temperature Incineration final_disposal->destruction

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of Diethyl 2-oxopentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of Diethyl 2-oxopentanedioate, a common reagent in organic synthesis. Moving beyond a simple checklist, this document delves into the "why" behind each recommendation, empowering you to make informed decisions that protect both you and your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation[1].

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory tract irritation[1].

The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach to handling[2]. It is crucial to avoid direct contact with skin and eyes, as well as inhalation of any mists or vapors[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive hazard assessment is the cornerstone of a robust safety plan[3]. For this compound, the following PPE is mandatory.

Eye and Face Protection: Shielding Against Splashes

Given its classification as a serious eye irritant, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement : Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement for any work with this chemical[2].

  • Splash Hazard : When there is a risk of splashing (e.g., during transfer of large volumes or when reactions are heated), a face shield must be worn in addition to safety goggles[2].

Hand Protection: Choosing the Right Glove Material

Selecting the appropriate gloves is critical to prevent skin irritation. Since this compound is an ester, glove selection should be based on materials known to be resistant to this chemical class.

Task Glove Type Material Rationale
Incidental Contact (e.g., handling sealed containers, minor splashes)DisposableNitrileNitrile gloves offer good resistance to a wide range of chemicals, including esters, for short-term contact. They also provide a clear indication of tearing or punctures[4].
Extended Contact (e.g., immersing hands, cleaning spills)ReusableButyl Rubber or NeopreneButyl rubber provides excellent resistance to ketones and esters[4][5][6]. Neoprene is also a suitable alternative with good resistance to acids, bases, and many organic compounds[4].

Important Considerations:

  • Disposable Glove Use : Never reuse disposable gloves. If they come into contact with the chemical, remove them immediately, wash your hands, and don new gloves[4].

Body Protection: Minimizing Skin Exposure

A standard laboratory coat should be worn at all times when handling this compound. For procedures with a higher risk of splashing, consider a chemically resistant apron. Ensure that long pants and closed-toe shoes are worn to protect your legs and feet[2].

Respiratory Protection: Preventing Inhalation Hazards

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or mists[1]. If a fume hood is not available or if there is a potential for exposure above established limits, respiratory protection is required.

  • Recommended Respirator : An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge (black label) is the appropriate choice for protection against the vapors of this compound[7][8].

  • Fit Testing : A proper fit test is essential to ensure the respirator provides a tight seal and effective protection.

Operational Plan: From Receipt to Disposal

A proactive approach to safety involves planning for every stage of the chemical's lifecycle in your laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents[1].

Handling and Use
  • Always handle this compound within a chemical fume hood.

  • Avoid the formation of aerosols and mists[1].

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain the Spill (Use absorbent pads or vermiculite) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Contaminated Material (Into a labeled waste container) absorb->collect decontaminate Decontaminate the Area (With a suitable solvent, e.g., soap and water) collect->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose report Report the Incident dispose->report end Spill Response Complete report->end

Caption: Workflow for responding to a this compound spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists[1].

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[1].

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. This compound is a non-halogenated organic compound.

  • Waste Collection : Collect all waste containing this compound in a designated and clearly labeled "Non-Halogenated Organic Waste" container[9].

  • Container Management : Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from sources of ignition[9].

  • Prohibited Disposal : Do not dispose of this compound down the drain.

  • Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-oxopentanedioate
Reactant of Route 2
Diethyl 2-oxopentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.